2-benzoyl-4-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCEURUCJPMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163787 | |
| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-96-8 | |
| Record name | 2-Hydroxy-5-methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-benzoyl-4-methoxyphenol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Benzoyl-4-methoxyphenol
Introduction
This compound is a poly-functionalized aromatic ketone that holds significant interest for researchers in synthetic chemistry, materials science, and drug discovery. As a member of the hydroxybenzophenone family, its structure incorporates a phenolic hydroxyl group, a methoxy ether linkage, and a diaryl ketone moiety. This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate and a target for further investigation. This guide provides a comprehensive overview of its chemical identity, physicochemical and spectroscopic properties, reactivity, synthesis, and safety considerations, tailored for professionals in research and development.
Chemical Identity and Structure
Correctly identifying a chemical substance is the foundation of all scientific investigation. This compound is systematically identified by the following descriptors:
| Identifier | Value | Reference |
| CAS Number | 14770-96-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | Biosynth |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | Biosynth |
| IUPAC Name | (2-Hydroxy-5-methoxyphenyl)(phenyl)methanone |
The structural arrangement of these atoms is crucial to its chemical behavior. The molecule consists of a phenyl ring and a 4-methoxyphenol ring linked by a carbonyl group. The hydroxyl and benzoyl groups on the methoxyphenol ring are ortho to each other, which allows for potential intramolecular hydrogen bonding.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and application. While some specific data for this compound is not widely published, we can infer many of its properties from closely related analogues and its structural features.
| Property | Value/Description | Context/Rationale |
| Appearance | Expected to be a crystalline solid. | Hydroxybenzophenones are typically crystalline solids at room temperature.[2] |
| Melting Point | Data not available. | The closely related isomer, 2-hydroxy-4-methoxybenzophenone (Oxybenzone, CAS 131-57-7), has a melting point of 65.5 °C.[2] Isomeric differences, such as the position of the methoxy group, will influence crystal packing and thus the melting point. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Aromatic ketones with multiple functional groups have high boiling points. For example, the related 4-methoxyphenol boils at 243 °C.[3] |
| Solubility | Described as having hydrophobic properties. Expected to be soluble in common organic solvents like acetone, ethanol, and ethyl acetate, with limited solubility in water. | The benzoyl and phenyl groups contribute to its nonpolar character. The parent compound, 4-methoxyphenol, is soluble in benzene, acetone, and alcohol but has limited water solubility.[3][4] |
| pKa | Estimated to be around 9-10. | The pKa of phenol is ~9.98. The electron-withdrawing benzoyl group is expected to increase acidity (lower pKa), while the electron-donating methoxy group in the para position to the hydroxyl would decrease acidity. The ortho-benzoyl group can also form an intramolecular hydrogen bond, which can affect the ease of proton removal. |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. Below are the predicted spectroscopic characteristics for this compound, based on its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. |
| 7.2-7.8 | Multiplet | 5H | Benzoyl Ar-H | Protons on the unsubstituted phenyl ring. |
| 6.4-7.0 | Multiplet | 3H | Methoxyphenol Ar-H | Protons on the substituted ring, appearing in the more shielded region due to the electron-donating effects of the -OH and -OCH₃ groups. |
| ~3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195-200 | C =O | Characteristic shift for a diaryl ketone carbonyl carbon. |
| ~160-165 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, highly deshielded. |
| ~155-160 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |
| 110-140 | Ar-C | Remaining aromatic carbons. |
| ~55-56 | -OC H₃ | Typical chemical shift for a methoxy carbon. |
Rationale is based on standard chemical shift values and data from substituted phenols and benzophenones.[2][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3200-3500 | Broad | O-H stretch | Phenolic -OH |
| 3000-3100 | Medium | C-H stretch | Aromatic C-H |
| 2850-2960 | Medium | C-H stretch | Methyl C-H (-OCH₃) |
| ~1630-1650 | Strong | C=O stretch | Diaryl Ketone |
| 1450-1600 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1200-1300 | Strong | C-O stretch | Aryl Ether |
| 1100-1200 | Strong | C-O stretch | Phenol |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
For this compound, two main chromophores are present: the methoxyphenol ring and the benzophenone system. The extended conjugation between the phenyl ring, the carbonyl group, and the second aromatic ring is expected to result in strong UV absorption.
-
λ_max ~280-290 nm : Attributable to the π → π* transitions of the substituted benzene ring. 4-methoxyphenol itself shows an absorption maximum at 282 nm.
-
λ_max ~320-340 nm : A lower energy n → π* transition associated with the carbonyl group, characteristic of benzophenones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Rationale |
|---|---|---|
| 228 | [M]⁺ | Molecular ion peak. |
| 151 | [M - C₆H₅]⁺ | Loss of the unsubstituted phenyl ring (benzoyl fragment). |
| 123 | [M - C₆H₅CO]⁺ | Loss of the benzoyl group, leaving the methoxyphenol radical cation. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment in benzophenones. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the benzoyl group. |
Synthesis and Purification
The synthesis of hydroxyaryl ketones like this compound is often achieved via the Fries rearrangement , an important name reaction in organic chemistry.[1] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.
The synthesis would proceed in two main stages:
-
Esterification : Reaction of 4-methoxyphenol with benzoyl chloride to form 4-methoxyphenyl benzoate.
-
Fries Rearrangement : Intramolecular rearrangement of the ester to yield the target product. Low temperatures generally favor the para-product, while higher temperatures favor the ortho-product, which is the desired isomer in this case.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Fries Rearrangement
Causality: This protocol is designed to favor the formation of the ortho-isomer by using elevated temperatures. The use of a strong Lewis acid like AlCl₃ is crucial for catalyzing the acyl group migration.
-
Ester Formation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (1 eq.) in a dry, non-polar solvent like dichloromethane (DCM). Add a base such as pyridine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq.) dropwise via a syringe. Rationale: The base neutralizes the HCl byproduct, and the dropwise addition at low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxyphenyl benzoate.
-
Rearrangement : To a new flame-dried flask, add anhydrous aluminum chloride (AlCl₃, ~2-3 eq.) and a high-boiling solvent such as nitrobenzene or conduct the reaction neat.
-
Heat the mixture to the desired temperature (typically >100 °C to favor ortho-acylation).
-
Add the crude 4-methoxyphenyl benzoate slowly to the heated Lewis acid mixture. Rationale: High temperature provides the energy to overcome the activation barrier for the rearrangement and favors the thermodynamically more stable ortho-chelated intermediate.
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
Workup and Purification : Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent to obtain the crude product. Purify via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk. The following information is derived from available safety data for the compound.
| Hazard Type | GHS Classification | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves and clothing. P332+P313: If skin irritation occurs, get medical advice. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |
| General Handling | - | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Data sourced from Biosynth.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility:
-
Synthetic Intermediate : Its multiple functional groups allow for a wide range of subsequent chemical modifications. The phenolic hydroxyl can be alkylated or esterified, the ketone can be reduced or converted to other functional groups, and the aromatic rings can undergo further substitution. This makes it a versatile building block for more complex molecules, including potential pharmaceutical candidates.
-
Photostabilizers and UV Absorbers : Hydroxybenzophenones are a well-known class of compounds used to protect materials from UV degradation. The structure of this compound is analogous to commercial UV absorbers like oxybenzone, suggesting it may possess similar properties.
-
Probes for Mechanistic Studies : The compound has been noted for its use as a transient probe in mechanistic investigations, likely due to its photochemical and electronic properties.
-
Fragment-Based Drug Discovery : As a "privileged structure," the hydroxylated benzophenone scaffold can be found in various biologically active compounds. This molecule could serve as a fragment or starting point for the development of novel inhibitors or modulators of biological targets.
Conclusion
This compound is a compound with a rich chemical character defined by its constituent functional groups. Its predicted spectroscopic profile, reactivity, and well-established synthetic routes like the Fries rearrangement make it an accessible and valuable tool for chemical research. While further experimental data is needed to fully characterize its physicochemical properties, its potential as a synthetic intermediate, a UV-active material, and a probe for chemical reactions underscores its importance for scientists and drug development professionals. Proper adherence to safety protocols is essential when handling this and any laboratory chemical.
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PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Benzoyl-4-methoxyphenol
This guide provides a comprehensive overview of the synthesis of 2-benzoyl-4-methoxyphenol, a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and characterization of this target molecule.
Introduction and Significance
This compound, a substituted hydroxybenzophenone, is a key structural motif in various biologically active compounds. Its synthesis is of significant interest due to its potential applications in medicinal chemistry and materials science. The strategic placement of the benzoyl and methoxy groups on the phenol ring allows for further functionalization, making it a versatile building block for more complex molecules.
The primary synthetic route to this compound involves a two-step process: the esterification of 4-methoxyphenol to yield 4-methoxyphenyl benzoate, followed by a Fries rearrangement to introduce the benzoyl group at the ortho position to the hydroxyl group. Understanding the nuances of each step is critical for achieving a high yield and purity of the final product.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the following two-stage process:
Stage 1: Esterification of 4-Methoxyphenol
The initial step involves the formation of an ester linkage between 4-methoxyphenol and benzoyl chloride. This reaction is a standard esterification and can be carried out under basic conditions to facilitate the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acid chloride.
Stage 2: Ortho-Selective Fries Rearrangement
The cornerstone of this synthesis is the Fries rearrangement, a Lewis acid-catalyzed transformation of a phenolic ester to a hydroxyaryl ketone.[1][2] This reaction is known to be ortho- and para-selective, with the regioselectivity being highly dependent on reaction conditions such as temperature and the choice of solvent.[1][2] To favor the formation of the desired ortho-isomer, this compound, the reaction is typically conducted at higher temperatures.[2]
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | ≥98% | Sigma-Aldrich |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | ≥99% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Anhydrous, 99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |
Stage 1: Synthesis of 4-Methoxyphenyl Benzoate
This procedure details the esterification of 4-methoxyphenol with benzoyl chloride.
Protocol:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (8.7 mL, 0.11 mol) to the stirred solution.
-
Add benzoyl chloride (12.2 mL, 0.105 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxyphenyl benzoate.
-
The crude product can be purified by recrystallization from ethanol to afford a white crystalline solid.
Stage 2: Ortho-Selective Fries Rearrangement to this compound
This protocol describes the Lewis acid-catalyzed rearrangement of 4-methoxyphenyl benzoate to the target molecule, with conditions optimized for the formation of the ortho-isomer.
Protocol:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place anhydrous aluminum chloride (20.0 g, 0.15 mol).
-
Carefully add anhydrous nitrobenzene (50 mL) to the flask while stirring. The mixture will warm up.
-
Once the mixture has cooled to room temperature, add a solution of 4-methoxyphenyl benzoate (11.4 g, 0.05 mol) in anhydrous nitrobenzene (50 mL) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Higher temperatures favor the formation of the ortho product.[2]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).
-
Stir the mixture vigorously until the ice has melted and the complex has decomposed.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Reaction Mechanism
The Fries rearrangement proceeds via the formation of an acylium ion intermediate.[1] The Lewis acid, typically aluminum chloride, coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring.
At higher temperatures, the reaction is under thermodynamic control, and the ortho-product is favored due to the formation of a more stable bidentate chelate complex between the aluminum chloride and the resulting hydroxyaryl ketone.[1]
Figure 2: Simplified mechanism of the ortho-selective Fries rearrangement.
Characterization of this compound
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the hydroxyl proton. The protons on the benzoyl group will appear as multiplets in the downfield region. The protons on the phenol ring will show a characteristic splitting pattern. The hydroxyl proton will likely appear as a broad singlet.
-
Expected Chemical Shifts (δ, ppm):
-
~11.0-12.0 (s, 1H, -OH)
-
~7.4-7.8 (m, 5H, Ar-H of benzoyl group)
-
~6.5-7.0 (m, 3H, Ar-H of phenol ring)
-
~3.8 (s, 3H, -OCH₃)
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon will be significantly downfield.
-
Expected Chemical Shifts (δ, ppm):
-
~200 (C=O)
-
~160-165 (C-OH)
-
~155-160 (C-OCH₃)
-
~110-140 (Ar-C)
-
~55 (-OCH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
3200-3500 (broad, O-H stretch)
-
~1630 (strong, C=O stretch of ketone)
-
~1580, 1480 (C=C stretch of aromatic rings)
-
~1250 (C-O stretch of ether)
-
Mass Spectrometry
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (228.24 g/mol ).[3] Fragmentation patterns would likely involve the loss of the benzoyl group or other characteristic fragments.
-
Expected m/z values: 228 (M⁺), 151, 105, 77.
Conclusion
The synthesis of this compound is a well-established process that relies on the classical esterification and Fries rearrangement reactions. By carefully controlling the reaction conditions, particularly the temperature during the Fries rearrangement, the synthesis can be directed to favor the formation of the desired ortho-isomer. This guide provides a detailed and practical framework for the successful synthesis and characterization of this important chemical intermediate, empowering researchers in their drug discovery and development endeavors.
References
Sources
2-benzoyl-4-methoxyphenol molecular weight
An In-Depth Technical Guide to 2-Benzoyl-4-methoxyphenol for Researchers and Drug Development Professionals
Executive Summary
This compound, more commonly known in scientific literature and industry as Oxybenzone or Benzophenone-3 , is an organic compound with significant applications in materials science and pharmaceutical formulation. Its core function stems from its molecular structure, which enables the strong absorption of ultraviolet (UV) radiation, particularly in the UVA and UVB spectra. While its primary commercial use is as a key active ingredient in sunscreens, its utility for drug development professionals lies in its capacity as a photostabilizing excipient, protecting light-sensitive Active Pharmaceutical Ingredients (APIs) and formulations from degradation. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, tailored for researchers and formulation scientists.
Core Physicochemical Properties
The efficacy and application of this compound are dictated by its fundamental chemical and physical characteristics. These properties are essential for its incorporation into various matrices and for predicting its behavior during formulation and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| CAS Number | 131-57-7 (for Oxybenzone) | [2][3] |
| IUPAC Name | (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone | [2] |
| Synonyms | Oxybenzone, Benzophenone-3, UV-9 | [2][3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 62-64 °C | [3] |
| Boiling Point | 150-160 °C @ 5 mmHg | [3] |
| Solubility | Insoluble in water; soluble in most organic solvents | [3] |
| pKa | 7.56 ± 0.35 (Predicted) | [3] |
The molecule's most critical feature is its ability to absorb UV radiation across the 290-400 nm range.[3] This is achieved through the conjugated system of the benzophenone core, which allows for the absorption of a photon and subsequent dissipation of the energy as heat through tautomerization, preventing the radiation from reaching and degrading other sensitive molecules in a formulation.
Synthesis and Purification Workflow
The industrial and laboratory-scale synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable route to creating the carbon-carbon bond between the benzoyl group and the methoxyphenol ring.
Underlying Chemistry: Friedel-Crafts Acylation
The reaction involves treating 4-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich methoxyphenol ring. The hydroxyl group directs the substitution to the ortho position, resulting in the desired product.
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative method for synthesizing this compound.
Materials:
-
4-Methoxyphenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-methoxyphenol and anhydrous DCM. The system must be kept under an inert atmosphere (nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride in portions. Causality Note: This exothermic step is performed slowly and at a low temperature to control the reaction rate and prevent side reactions.
-
Reagent Addition: Add benzoyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl. Trustworthiness Note: This step is critical for safety and product isolation. It neutralizes the AlCl₃ catalyst and excess reagents. This must be done slowly as the quench is highly exothermic.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or isopropanol to obtain pure, crystalline this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment and quantification.
Protocol for Reverse-Phase HPLC Analysis
This method is suitable for determining the purity of a synthesized batch or for quantifying the compound in a formulation.[2]
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid for MS-compatibility). A typical gradient might be 50:50 to 90:10 Acetonitrile:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~288 nm or ~325 nm (corresponding to absorbance maxima).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known mass of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.
Method Rationale: This reverse-phase method separates compounds based on their hydrophobicity.[2] this compound is a relatively non-polar molecule and will be well-retained by the non-polar C18 stationary phase. Purity is determined by integrating the area of the main product peak and comparing it to the total area of all observed peaks.
Visualization of Analytical Workflow
Caption: Standard workflow for purity analysis via Reverse-Phase HPLC.
Applications in Pharmaceutical Development
The primary role of this compound in the pharmaceutical industry is not as an API, but as a critical excipient for photostabilization.
-
Protecting Photosensitive APIs: Many APIs, including retinoids, nifedipine, and certain antibiotics, are susceptible to degradation upon exposure to UV light. This degradation can lead to loss of potency and the formation of potentially toxic byproducts. Incorporating this compound into topical or even translucent solid dosage formulations can significantly enhance API stability and extend product shelf life.
-
Formulation Stability: Beyond the API, other formulation components like colorants, fragrances, and penetration enhancers can also be light-sensitive. This compound provides broad-spectrum protection, ensuring the overall integrity and aesthetic appeal of the final product.
-
Mechanistic Research: The compound has also been noted as an effective transient probe for mechanistic investigations in organic chemistry, highlighting its utility in fundamental research that can underpin drug discovery efforts.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential in a research and development setting. The following guidelines are based on standard safety data.
| Hazard Class | GHS Code | Precautionary Statement | Source |
| Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Skin Irritation | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Respiratory Irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[5][6]
-
Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from light to maintain its integrity.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]
References
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2-Benzyl-4-methoxyphenol | C14H14O2 | CID 611778. PubChem - NIH. [Link]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health (NIH). [Link]
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2-Hydroxy-4-methoxybenzophenone. SIELC Technologies. [Link]
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2-Hydroxy-4-methoxybenzophenone. ChemBK. [Link]
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2-(2-HYDROXY-4-METHOXYBENZOYL)-5-METHOXYPHENOL | CAS 131-54-4. Matrix Fine Chemicals. [Link]
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Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [https://www.carlroth.com/medias/SDB-3860-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI0MDl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzQyMTE5MTg4Nzgu cGRmfGUzZDYxYjYxYmY2YjI4Y2Y4ZWM3M2U0ZGYxYjI3Y2JmZDA5ZWIwYjM1ZWE3YjU3ZTUwYjEwMjM3M2M0N2FhN2E]([Link] cGRmfGUzZDYxYjYxYmY2YjI4Y2Y4ZWM3M2U0ZGYxYjI3Y2JmZDA5ZWIwYjM1ZWE3YjU3ZTUwYjEwMjM3M2M0N2FhN2E)
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Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Cheméo. [Link]
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The Multifaceted Industrial Applications of 4-Methoxyphenol (MEHQ). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
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Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
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4-Methoxyphenol. OSHA. [Link]
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Preparation of 4-methoxyphenol. PrepChem.com. [Link]
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Phenol, 2-methoxy-4-propyl-. NIST WebBook. [Link]
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new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. Patent Application. [Link]
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Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central - NIH. [Link]
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Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. PubMed. [Link]
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An In-Depth Technical Guide to 2-Benzoyl-4-Methoxyphenol and Its Structural Analogs: From Synthesis to Biological Activity
This guide provides a comprehensive technical overview of 2-benzoyl-4-methoxyphenol, a significant chemical scaffold, and its structural analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of this intriguing class of compounds. We will explore the causal relationships behind experimental designs and provide detailed, validated protocols for key assays.
Introduction: The Versatile Benzophenone Scaffold
The benzophenone skeleton is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1] this compound, a hydroxylated benzophenone, serves as a key building block for the synthesis of more complex and biologically active molecules. The presence of the hydroxyl and methoxy groups on one of the phenyl rings significantly influences its electronic properties and, consequently, its reactivity and biological interactions. This guide will explore how modifications to this core structure give rise to a diverse range of structural analogs with tailored biological functions.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives often employs classic organic reactions, with the Friedel-Crafts acylation being a cornerstone of many synthetic routes.
Core Synthesis: Friedel-Crafts Acylation of 3-Methoxyphenol
A common and efficient method for synthesizing the this compound core is the Friedel-Crafts acylation of 3-methoxyphenol with benzoyl chloride. The choice of Lewis acid catalyst is critical to control the regioselectivity of the acylation. The hydroxyl group of 3-methoxyphenol is ortho- and para-directing. Acylation is directed to the ortho position (C2) due to the directing effect of the hydroxyl group and the formation of an aluminum chelate between the hydroxyl group and the incoming acyl group.
// Reactants Reactant1 [label="3-Methoxyphenol"]; Reactant2 [label="Benzoyl Chloride"]; Catalyst [label="AlCl3 (Lewis Acid)", shape=ellipse, fillcolor="#FBBC05"];
// Intermediate & Product Intermediate [label="Friedel-Crafts Acylation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reactant1 -> Intermediate; Reactant2 -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Product; }
Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-methoxyphenol in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid such as aluminum chloride (AlCl₃) portion-wise at 0°C.
-
Addition of Acylating Agent: Add benzoyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.[2][3][4]
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to both the benzoyl ring and the methoxyphenol ring.
-
Analogs with Substituted Benzoyl Rings: These are synthesized by using substituted benzoyl chlorides in the Friedel-Crafts acylation step. For example, using 4-methylbenzoyl chloride will yield 2-(4-methylbenzoyl)-4-methoxyphenol.[5]
-
Analogs with Modifications on the Methoxyphenol Ring: These are typically synthesized from substituted phenols. For instance, starting with a different methoxyphenol isomer or a phenol with different substituents will result in analogs with a modified "A" ring.
-
Hydroxylated Biphenyl Analogs: Dimerization of 4-substituted-2-methoxyphenols can lead to the formation of bioactive hydroxylated biphenyls, which can be considered as a distinct class of analogs.[5][6]
-
Schiff Base Derivatives: The carbonyl group of the benzophenone can be reacted with primary amines to form Schiff base derivatives, introducing a C=N bond and allowing for the incorporation of a wide variety of substituents.[7][8]
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound exhibit a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominent.
Anti-inflammatory Activity
Several hydroxybenzophenone derivatives have demonstrated potent anti-inflammatory effects.[9] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways
A key anti-inflammatory mechanism of many phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][12][13][14] In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade that results in the activation of NF-κB and MAPK.[12][15] These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins.[15][16] Structural analogs of this compound can interfere with this cascade at multiple points.[11][14][15]
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; Analogs [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Activation", fillcolor="#F1F3F4"]; IkB [label="IκB Degradation", fillcolor="#F1F3F4"]; NFkB [label="NF-κB Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation\n(p38, JNK, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; ProInflammatory [label="Pro-inflammatory Gene Expression\n(COX-2, iNOS, TNF-α, IL-6)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK [label=" MyD88-dependent"]; IKK -> IkB; IkB -> NFkB; TLR4 -> MAPK; NFkB -> Nucleus; MAPK -> Nucleus; Nucleus -> ProInflammatory; Analogs -> IKK [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Analogs -> MAPK [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }
Figure 2: Inhibition of NF-κB and MAPK signaling pathways by this compound analogs.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The presence and position of hydroxyl groups are critical for anti-inflammatory activity. They can act as hydrogen bond donors and acceptors, facilitating interactions with target enzymes and receptors.[9]
-
Methoxy Group: The methoxy group can influence the lipophilicity and electronic properties of the molecule, affecting its bioavailability and interaction with biological targets.
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly modulate the anti-inflammatory potency. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule.
Antioxidant Activity
The phenolic nature of this compound and its analogs imparts them with significant antioxidant properties. They can act as radical scavengers, donating a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals.
Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is essential for radical scavenging activity.[17][18]
-
Methoxy Group Position: A methoxy group ortho to the hydroxyl group can enhance antioxidant activity through intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical.
-
Number and Position of Hydroxyl and Methoxy Groups: Generally, an increase in the number of hydroxyl and methoxy groups correlates with higher antioxidant activity.[17][18]
Comparative Biological Data
The following table summarizes the biological activities of this compound and some of its structural analogs. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Biological Activity | Assay | IC₅₀ Value | Reference |
| 2,2',4-Trihydroxybenzophenone | Anti-inflammatory | Rat Paw Edema | Similar to Indomethacin | [9] |
| Curcumin (a 2-methoxyphenol) | Cytotoxicity | MTT | Varies by cell line | [19] |
| Dehydrodiisoeugenol | COX-2 Inhibition | Northern Blot | Potent Inhibitor | [19] |
| Eugenol-biphenyl derivative | Antitumor | In vitro | 1-13 µM | [5][6] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Antioxidant | DPPH | 10.46 ppm | [7] |
| Methoxyflavone Analogs | Anticancer | Varies | Varies (e.g., 11.8 µM - 235 µM) | [20] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound and its analogs.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
// Steps Step1 [label="Prepare DPPH Solution\n(e.g., 0.1 mM in Methanol)"]; Step2 [label="Prepare Test Compound and\nStandard (e.g., Trolox) Dilutions"]; Step3 [label="Mix Test Compound/Standard\nwith DPPH Solution"]; Step4 [label="Incubate in the Dark\n(e.g., 30 minutes at RT)"]; Step5 [label="Measure Absorbance\n(e.g., at 517 nm)"]; Step6 [label="Calculate % Inhibition and IC50"];
// Workflow Step1 -> Step3; Step2 -> Step3; Step3 -> Step4 -> Step5 -> Step6; }
Figure 3: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Test Compounds: Prepare a stock solution of the test compound in methanol and make serial dilutions to various concentrations.
-
Standard: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds or standard to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the % viability against the concentration of the test compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Conclusion and Future Directions
This compound and its structural analogs represent a versatile class of compounds with significant therapeutic potential, particularly as anti-inflammatory and antioxidant agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The insights into their mechanisms of action, particularly the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for the rational design of novel drug candidates.
Future research in this area should focus on:
-
Expanding the chemical space: Synthesizing novel analogs with diverse substitution patterns to further explore the structure-activity landscape.
-
In-depth mechanistic studies: Elucidating the specific molecular targets of the most potent analogs to better understand their mechanism of action.
-
In vivo evaluation: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic efficacy and pharmacokinetic properties.
This in-depth guide provides the necessary foundational knowledge and practical protocols to empower researchers to explore the full potential of this compound and its analogs in the quest for new and effective therapeutic agents.
References
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Doriguetto, A. C., Martins, F. T., Ellena, J., Salloum, R., dos Santos, M. H., Moreira, M. E. C., Schneedorf, J. M., & Nagem, T. J. (2007). 2,2',4-trihydroxybenzophenone: crystal structure, and anti-inflammatory and antioxidant activities. Chemistry & Biodiversity, 4(3), 488-499. [Link]
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Keskin, A., & Geyik, G. (2023). Impact of Polyphenolic Compounds on MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. [Link]
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Lee, S., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. ACS Pharmacology & Translational Science. [Link]
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Rahman, M. H., et al. (2023). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Pharmaceuticals, 16(7), 958. [Link]
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de Oliveira, A. C. C., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
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Ngadjui, B. T., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118002. [Link]
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da Silva, G. V. J., et al. (2019). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 24(19), 3543. [Link]
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El-Hossary, E. M., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS Omega, 8(38), 34880-34894. [Link]
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Keskin, A., & Geyik, G. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. [Link]
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Lo, A. H., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Neuroscience, 9, 233. [Link]
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ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]
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Tan, J. S. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5393. [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 461-467. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Serbian Chemical Society, 77(10), 1337-1361. [Link]
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Al-Amiery, A. A. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]
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Dettori, M. A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 753-760. [Link]
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Wang, Z., et al. (2021). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Advanced Synthesis & Catalysis, 363(23), 5354-5359. [Link]
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mechanism of action of 2-benzoyl-4-methoxyphenol
An In-Depth Technical Guide to the Mechanism of Action of 2-Benzoyl-4-Methoxyphenol
Introduction: A Molecule of Duality
This compound, more commonly known in scientific and consumer spheres as Oxybenzone or Benzophenone-3, stands as a prominent organic compound in the landscape of photoprotection and personal care products.[1][2] Its widespread use, primarily as an active ingredient in sunscreens, is a testament to its efficacy as a broad-spectrum ultraviolet (UV) filter.[3] However, its mechanism of action extends beyond simple light absorption, delving into complex biological interactions that have become a subject of intense scientific scrutiny. This guide provides a comprehensive exploration of the multifaceted mechanisms of this compound, from its fundamental photochemical properties to its intricate dealings with cellular and endocrine systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to present an authoritative overview of its core functions and biological implications.
Chemical and Physical Profile
A thorough understanding of a molecule's action begins with its fundamental properties. This compound is a benzophenone derivative characterized by a pale yellow crystalline powder appearance and solubility in organic solvents.[4][5][6] These characteristics are pivotal for its formulation in topical products.
| Property | Value | Reference |
| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(phenyl)methanone | [5] |
| Synonyms | Oxybenzone, Benzophenone-3, HMB | [2][5][7] |
| CAS Number | 131-57-7 | [5][6] |
| Molecular Formula | C₁₄H₁₂O₃ | [4][5] |
| Molecular Weight | 228.24 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline powder | [4][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [4][6] |
| UV Absorption Range | 270-350 nm (UVB and short-wave UVA) | [1][4][7] |
Part 1: The Primary Mechanism — Photoprotection via UV Energy Transduction
The principal and intended mechanism of action for this compound is its function as a chemical UV filter.[7][8] It effectively absorbs high-energy UV radiation, particularly in the UVB (290-320 nm) and short-wave UVA (320-350 nm) spectra, preventing this radiation from penetrating the skin and damaging cellular components like DNA.[1][4][7]
The process is a classic example of photochemistry at the molecular level:
-
Photon Absorption: The molecule's chemical structure, featuring a benzophenone core with two benzene rings connected by a carbonyl group, contains a system of conjugated double bonds.[7][9] This arrangement is adept at absorbing the energy from UV photons.
-
Molecular Excitation: Upon absorbing a photon, electrons within the molecule are elevated to a higher, unstable energy state (an excited singlet state).
-
Energy Dissipation: The molecule rapidly returns to its stable ground state. The absorbed energy is not re-emitted as harmful radiation but is instead converted and dissipated harmlessly as thermal energy (heat).[7][8][9]
The ortho-hydroxyl group is considered a critical structural requirement for the UV absorption capabilities of benzophenones, contributing to the molecule's electronic stability and its ability to undergo this rapid, non-destructive energy conversion cycle.[9] This cycle allows a single molecule to absorb and dissipate numerous UV photons, making it an efficient and stable photoprotective agent.
Caption: Mechanism of endocrine disruption via nuclear receptor interaction.
Cellular Effects and Oxidative Stress
At the cellular level, this compound has been associated with the generation of reactive oxygen species (ROS). [10]While its primary function involves dissipating UV energy, imperfect quenching can lead to the formation of these highly reactive molecules. ROS can damage cellular structures, including lipids, proteins, and DNA, and interfere with normal cellular signaling pathways, potentially leading to mutations and cell death. [10]Furthermore, some studies indicate it may act as a penetration enhancer, increasing the skin's absorption of other chemicals. [11]
Part 3: Metabolism and Biotransformation
Once absorbed, this compound undergoes significant metabolism, primarily in the liver. This biotransformation is crucial as the resulting metabolites can possess their own distinct biological activities.
The primary metabolic pathway involves demethylation, converting this compound (also called 2-hydroxy-4-methoxybenzophenone or HMB) into 2,4-dihydroxybenzophenone (DHB) . [12]Further hydroxylation can also occur, creating other intermediates. These metabolites are then typically conjugated with glucuronic acid (glucuronidation), a Phase II reaction that increases their water solubility and facilitates their excretion from the body via urine. [13][12] Notably, some of these metabolites, particularly DHB, have been shown to exhibit greater estrogenic potency than the parent compound. [12]This highlights that the biological activity of this compound is not solely attributable to the parent molecule but is a composite effect of the compound and its metabolic byproducts.
Caption: Metabolic pathway of this compound.
Part 4: Key Experimental Protocols
The elucidation of these mechanisms relies on robust experimental methodologies. The following protocols represent standard, field-proven approaches for investigating the activity of compounds like this compound.
Protocol 1: In Vitro UV Absorption Spectroscopy
-
Objective: To determine the UV-Vis absorption spectrum and confirm the compound's efficacy as a UV filter.
-
Methodology:
-
Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., ethanol or methanol).
-
Dilution: Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the spectrophotometer's linear range (typically 0.1-1.0 AU).
-
Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using a cuvette filled with the solvent as a blank reference.
-
Measurement: Fill a quartz cuvette with the sample solution. Scan the sample across the UV-A and UV-B wavelength range (290-400 nm).
-
Analysis: Plot absorbance versus wavelength. The resulting spectrum will show the wavelengths at which the compound absorbs maximally (λmax) and its overall absorption profile.
-
Protocol 2: Estrogen Receptor (ER) Agonist/Antagonist Reporter Gene Assay
-
Objective: To functionally assess the estrogenic or anti-estrogenic activity of the compound in a cell-based system.
-
Causality: This assay is chosen because it directly links receptor binding to a measurable downstream event (gene expression), providing a clear functional readout of endocrine activity.
-
Methodology:
-
Cell Culture: Culture a human cell line (e.g., MCF-7 breast cancer cells or a modified yeast strain) that has been engineered to contain two key components: the human estrogen receptor (ERα) and a reporter gene (e.g., Luciferase) linked to an Estrogen Response Element (ERE).
-
Dosing (Agonist Test): Seed the cells in a multi-well plate. Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).
-
Dosing (Antagonist Test): Co-treat cells with a known concentration of 17β-estradiol and a range of concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours to allow for receptor binding, gene transcription, and protein expression.
-
Lysis and Measurement: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting luminescence using a luminometer.
-
Analysis:
-
Agonist: An increase in luminescence compared to the vehicle control indicates estrogenic activity.
-
Antagonist: A decrease in the estradiol-induced luminescence indicates anti-estrogenic activity.
-
-
Conclusion
The is a study in contrasts. On one hand, it is an elegantly simple and effective photoprotective agent, employing a fundamental photochemical process to shield the skin from harmful UV radiation. [7]On the other hand, its ability to penetrate the skin introduces a complex web of biological interactions, most notably its function as an endocrine disruptor that can modulate estrogenic and androgenic signaling pathways. [13][12]The biotransformation of the parent compound into more potent metabolites further complicates its toxicological profile. [12]For researchers and developers, this duality underscores a critical principle: a comprehensive understanding of a compound's mechanism requires looking beyond its primary intended function to its systemic absorption, metabolism, and off-target cellular interactions. Continued research is essential to fully delineate the risk-benefit profile of this widely used compound. [8]
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An In-depth Technical Guide to the Safe Handling of 2-Benzoyl-4-Methoxyphenol
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-benzoyl-4-methoxyphenol (CAS No. 14770-96-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The information herein is grounded in authoritative sources, though a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available. Therefore, protocols for related compounds are referenced for guidance and should be supplemented by a thorough, institution-specific risk assessment before commencing any work.
Chemical Identification and Properties
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound, also known as (2-hydroxy-5-methoxyphenyl)(phenyl)methanone, is a substituted aromatic ketone. Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 14770-96-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.25 g/mol | [1] |
| Synonyms | (2-hydroxy-5-methoxyphenyl)(phenyl)methanone | [1] |
| Appearance | Powder | [1] |
| Melting Point | 82-84 °C | [1] |
| Storage Temperature | Room Temperature | [1] |
Hazard Analysis and GHS Classification
Based on available data, this compound is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) classifications provide a universal language for understanding these hazards.
Hazard Statements (H-phrases):
| Code | Statement | Reference |
| H302 | Harmful if swallowed. | [1][3] |
| H315 | Causes skin irritation. | [1][2][3] |
| H319 | Causes serious eye irritation. | [1][2][3] |
| H335 | May cause respiratory irritation. | [1][2][3] |
Toxicological Profile (Inferred from Benzophenone Family): While specific toxicological data for this compound is limited, studies on related benzophenones, such as 2-hydroxy-4-methoxybenzophenone (Oxybenzone), indicate that these compounds can be well-absorbed through the skin and are primarily excreted in the urine and feces.[4] Some benzophenones have been linked to skin irritation and allergic contact dermatitis.[5] Given the H-phrases for the target compound, a similar profile of skin, eye, and respiratory irritation should be anticipated.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] General laboratory ventilation should be adequate for handling sealed containers.
-
Safety Stations: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[7]
Personal Protective Equipment (PPE)
The precautionary statement P280 mandates the use of protective gear.[2][3][8] The following PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[9] Gloves should be inspected before use and disposed of properly after handling the compound.[9]
-
Skin and Body Protection: A fully buttoned laboratory coat is required.[7] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[7] Closed-toe shoes are mandatory in the laboratory.[6]
-
Respiratory Protection: If work cannot be conducted within a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used, in accordance with the institution's respiratory protection program.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Precautionary Measures: Wash hands and any exposed skin thoroughly after handling (P264).[3][10] Do not eat, drink, or smoke in the work area (P270).[3] Avoid breathing dust (P261).[3][11] Use only outdoors or in a well-ventilated area (P271).[3][10]
-
Dispensing: As a powder, care should be taken to avoid generating dust during weighing and transfer.[12] Use anti-static weigh paper or weigh boats.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
-
Conditions: Store in a well-ventilated place and keep the container tightly closed (P403 + P233).[13] Store locked up (P405).[13] The recommended storage temperature is room temperature.[1]
-
Incompatibilities: Based on general guidelines for phenols and ketones, store away from strong oxidizing agents, strong bases, and strong acids.[14][15]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical. The following protocols are based on the compound's GHS classifications.
First Aid Measures
The following diagram outlines the immediate actions to be taken upon exposure, aligned with the relevant precautionary statements.
Spill and Leak Response
For any spill, prioritize personal safety. Evacuate non-essential personnel and ensure adequate ventilation.
Step-by-Step Spill Cleanup Protocol:
-
Assess the Situation: Determine the size and nature of the spill. Do not proceed with cleanup if the spill is large or you are unsure how to handle it. Contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Contain the Spill: For solid spills, gently sweep up the material to avoid creating dust.[15] Place the collected material into a labeled, sealable container for hazardous waste.[14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials (e.g., paper towels, absorbent pads) in the hazardous waste container.
-
Ventilate: Allow the area to ventilate before resuming work.
-
Report: Report the spill to your supervisor and EHS department, following institutional protocols.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Disposal Mandate (P501): Dispose of contents/container to an approved waste disposal plant.[13]
-
Waste Collection: Collect all solid waste and contaminated materials in a clearly labeled, sealed, and leak-proof container.[16]
-
Aqueous Waste: Do not dispose of solutions down the drain.[17] Collect in a labeled, sealed container for hazardous aqueous waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[16]
Conclusion: A Framework for Proactive Safety
The safe handling of this compound is predicated on a thorough understanding of its known hazards—skin, eye, and respiratory irritation, and harm if swallowed—and the implementation of robust safety protocols. While specific toxicological data is sparse, the available GHS classifications provide a clear directive for caution. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can confidently and safely utilize this compound in their critical work. Always prioritize a culture of safety, where proactive risk assessment and adherence to established protocols are paramount.
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A Toxicological Evaluation of 2-Benzoyl-4-Methoxyphenol: A Read-Across Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps with Scientific Rigor
This guide addresses the toxicological profile of 2-benzoyl-4-methoxyphenol (CAS No. 14770-96-8). A thorough review of publicly available toxicological literature reveals a significant data gap for this specific chemical entity. While Safety Data Sheets (SDS) provide basic hazard classifications—such as being harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)—they lack the comprehensive, study-backed data necessary for a robust risk assessment[1][2]. One source indicates an intraperitoneal LD50 in mice of 1 g/kg, but the absence of a detailed study report limits its utility[3].
In the absence of direct data, a scientifically robust method for preliminary hazard identification is the read-across approach . This methodology involves using toxicological data from structurally similar chemicals (analogs or surrogates) to predict the toxicity of the target chemical. The validity of this approach hinges on the justification of structural similarity and the assumption that the analogs share a similar metabolic fate and mechanism of action.
This guide will, therefore, present a detailed toxicological assessment based on two primary surrogate compounds:
-
2-Hydroxy-4-methoxybenzophenone (Benzophenone-3, Oxybenzone; CAS No. 131-57-7): Chosen for its high degree of structural similarity, differing only by a hydroxyl group at the 2-position of the benzoyl ring, which is a common site for metabolic hydroxylation.
-
4-Methoxyphenol (Mequinol; CAS No. 150-76-5): Selected as it represents a potential major metabolite of the target compound, arising from the cleavage of the benzoyl group.
By synthesizing the extensive data available for these surrogates, we can construct a scientifically grounded, albeit predictive, toxicological profile for this compound, while transparently acknowledging the inherent uncertainties and data gaps.
Chemical Identity and the Basis for Read-Across
This compound is a benzophenone derivative. The read-across hypothesis is based on the structural overlap with Benzophenone-3 and the metabolic plausibility of forming 4-Methoxyphenol.
Caption: Structural comparison of the target and surrogate compounds.
Acute Toxicity Profile
Acute toxicity data provides insights into the potential dangers of short-term exposure. Based on surrogate data, this compound is likely to have low to moderate acute toxicity via the oral route.
| Surrogate Compound | Species | Route | LD50 | Reference |
| Benzophenone-3 | Rat | Oral | >12.8 g/kg | [4] |
| Rabbit | Dermal | >16.0 g/kg | [4] | |
| 4-Methoxyphenol | Rat | Oral | 1000–2000 mg/kg bw | [5] |
| Rat, Rabbit | Dermal | >2000 mg/kg bw | [5] |
Expert Analysis: The data from 4-Methoxyphenol suggests a more conservative estimate of acute oral toxicity than Benzophenone-3. Given that 4-Methoxyphenol is a potential metabolite, its toxicity profile is highly relevant. The classification "Harmful if swallowed" on the SDS for this compound aligns with the LD50 range observed for 4-Methoxyphenol[2][5][6].
Skin and Eye Irritation & Sensitization
Local tolerance is a critical endpoint for compounds that may come into contact with skin or eyes. The available data on the surrogates and the hazard statements for the target compound are consistent.
-
Skin Irritation: 4-Methoxyphenol produces slight to moderate skin irritation in rabbits[5]. The SDS for this compound explicitly states it "Causes skin irritation"[2][6].
-
Eye Irritation: Both surrogates are classified as eye irritants. Undiluted 4-Methoxyphenol is a severe eye irritant in rabbits, causing corneal, iridial, and conjunctival effects[5]. This aligns with the "Causes serious eye irritation" classification for the target compound[2][6][7].
-
Skin Sensitization: 4-Methoxyphenol is a known skin sensitizer in guinea pig studies[5]. Benzophenone-3 can also cause allergic contact dermatitis and photocontact dermatitis[7]. This suggests a potential for this compound to act as a skin sensitizer.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying chemicals that can cause genetic mutations or chromosomal damage, which are linked to cancer and developmental defects. The evidence from Benzophenone-3 suggests a low in vivo genotoxic potential.
Summary of Genotoxicity Data for Benzophenone-3
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without | Predominantly Negative | [8] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With | Positive | [8] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With | Equivocal | [8] |
| Somatic Mutation and Recombination (SMART) | Drosophila melanogaster | In vivo | Negative | [8] |
| Bone Marrow Cytogenetics | Rat | In vivo | Negative | [8] |
Expert Analysis & Experimental Workflow: While some in vitro assays for Benzophenone-3 showed positive or equivocal results, subsequent in vivo testing in robust models (Drosophila and rat bone marrow) was negative[8]. This pattern often indicates that the parent compound or its metabolites may have genotoxic potential in vitro, but these effects are not expressed in a whole-animal system due to detoxification, limited bioavailability to the target tissue, or other physiological factors. The weight of evidence strongly suggests Benzophenone-3 is not genotoxic in vivo[8]. By read-across, this compound is also predicted to have a low likelihood of being genotoxic in vivo.
Caption: Tiered approach for genotoxicity testing of Benzophenone-3.
Carcinogenicity Potential
Long-term carcinogenicity studies are the gold standard for assessing the cancer-causing potential of a chemical. Studies on both surrogates provide critical insights.
-
Benzophenone-3: Two-year feed studies in rats and mice were conducted by the National Toxicology Program (NTP)[9]. The results showed equivocal evidence of carcinogenic activity in male rats (based on malignant meningiomas) and female rats (based on thyroid and uterine tumors), and no evidence of carcinogenic activity in mice[9].
-
4-Methoxyphenol: A 104-week dietary study in F344 rats showed that at a high concentration (2%), 4-Methoxyphenol induced forestomach tumors (papillomas and squamous-cell carcinomas) in both males and females[5][10]. This effect is often linked to sustained cytotoxicity and regenerative cell proliferation at the site of contact and may be a high-dose phenomenon not relevant to lower human exposures[10].
Expert Analysis: The findings for the two surrogates present a mixed picture. The forestomach tumors observed with 4-Methoxyphenol are a significant finding, suggesting that if this compound is metabolized to this compound, high, chronic oral exposure could pose a carcinogenic risk via a non-genotoxic, irritant mechanism[10]. The equivocal findings for Benzophenone-3 in rats suggest a weak tumorigenic potential under the conditions of the study[9]. A conclusive assessment for this compound is not possible without direct experimental data.
Reproductive and Developmental Toxicity
This area examines the potential for a chemical to interfere with sexual function and fertility or to cause harm to a developing organism.
Summary of Reproductive & Developmental Toxicity Data
| Surrogate | Study Type | Species | Key Findings | Reference |
| Benzophenone-3 | Modified One-Generation | Rat | Lower F1 and F2 body weights at high doses. No direct effects on mating or fertility indices. | [11][12] |
| 13-Week Feed Study | Rat | Decreased epididymal sperm density and increased estrous cycle length at 50,000 ppm. | [13] | |
| 13-Week Dermal Study | Mouse | No effect on male reproductive parameters up to 400 mg/kg/day. | [14] | |
| 4-Methoxyphenol | Gavage Study | Rat | No specific reproductive or developmental toxicity; effects were secondary to maternal toxicity. NOAEL (developmental) = 200 mg/kg bw/d. | [5] |
Expert Analysis: High-dose dietary administration of Benzophenone-3 in rats has been shown to affect reproductive endpoints, such as sperm density and estrous cycle length, and to reduce pup body weights[11][13]. These effects often occurred at doses that also caused other systemic toxicities, like increased liver and kidney weights[13]. Importantly, a dermal study in mice showed no reproductive toxicity, suggesting the route of exposure is critical[14]. 4-Methoxyphenol did not show specific reproductive or developmental toxicity[5].
Mechanistic studies have suggested that Benzophenone-3 and its metabolites may have weak endocrine-disrupting activity, capable of interacting with estrogen and androgen receptors[11]. This provides a plausible mechanism for the observed reproductive effects at high doses. Based on this, this compound warrants further investigation for potential endocrine-disrupting and reproductive effects.
Caption: Workflow of a Modified One-Generation Reproductive Toxicity Study.
Conclusion and Data Gaps
Based on a scientifically justified read-across approach from Benzophenone-3 and 4-Methoxyphenol, this guide provides a preliminary toxicological profile for this compound.
Predicted Toxicological Profile:
-
Acute Toxicity: Low to moderate oral toxicity.
-
Local Tolerance: Likely a skin and severe eye irritant, with potential for skin sensitization.
-
Genotoxicity: Unlikely to be genotoxic in vivo.
-
Carcinogenicity: A potential for non-genotoxic carcinogenicity in the forestomach at high, chronic oral doses cannot be ruled out.
-
Reproductive Toxicity: Potential for reproductive and developmental effects at high doses, possibly linked to weak endocrine activity.
Crucial Data Gaps: The conclusions drawn in this guide are predictive. To perform a definitive risk assessment for this compound, the following experimental data are required:
-
Acute toxicity studies (oral, dermal).
-
In vitro and in vivo genotoxicity battery (Ames, micronucleus, etc.).
-
Skin and eye irritation/corrosion studies (OECD guidelines).
-
A skin sensitization study (e.g., LLNA).
-
A repeated-dose toxicity study (28-day or 90-day) to identify target organs and establish a NOAEL.
-
Reproductive/developmental toxicity screening.
Without such data, any use of this compound should proceed with caution, assuming a hazard profile informed by its more toxic structural and metabolic analogs.
References
-
Kirkland, D., et al. (2005). Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 582(1-2), 100-111. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicology and carcinogenesis studies of 2-hydroxy-4-methoxybenzophenone administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. Retrieved from [Link]
-
National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
Australian Government Department of Health. (2017). Phenol, 4-methoxy-: Human health tier II assessment. Retrieved from [Link]
-
National Toxicology Program. (1992). Toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Administered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
French, J. E. (1993). Assessment of the reproductive toxic potential of dermally applied 2-hydroxy-4-methoxybenzophenone to male B6C3F1 mice. Fundamental and Applied Toxicology, 20(1), 120-124. Retrieved from [Link]
-
National Toxicology Program. (2021). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring. Retrieved from [Link]
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Huayuan. (2017, May 6). 14770-96-8 - 化源网. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, June 16). Generalized Read-Across (GenRA). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Generalized Read-Across (GenRA) User Manual. Retrieved from [Link]
-
National Toxicology Program. (2022). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Retrieved from [Link]
-
National Toxicology Program. (2021). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 14770-96-8]. Retrieved from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 153, 112363. Retrieved from [Link]
-
Asakawa, Y., et al. (1994). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. International Journal of Cancer, 56(1), 146-152. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 2-Benzoyl-4-methoxyphenol: A Gateway to Bioactive Flavonoids and Beyond
Introduction: In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Benzoyl-4-methoxyphenol, also known as 2-hydroxy-4-methoxybenzophenone, stands as a pivotal building block, offering a unique combination of functional groups that unlock pathways to a diverse array of valuable compounds. Its inherent structure, featuring a benzoyl moiety ortho to a phenolic hydroxyl group with a methoxy substituent in the para position, renders it an ideal precursor for the synthesis of biologically active flavonoids, chromones, and other heterocyclic systems. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols, mechanistic insights, and a discussion of its broader potential in medicinal chemistry and materials science.
Core Application: A Reliable Route to 7-Methoxyflavones via the Baker-Venkataraman Rearrangement
The most prominent application of this compound lies in its role as a precursor for the synthesis of 7-methoxy-substituted flavones. This transformation is elegantly achieved through the Baker-Venkataraman rearrangement, a classic named reaction that provides a regioselective route to 1,3-diketones, which are immediate precursors to flavones and chromones.
Mechanistic Rationale: A Tale of Intramolecular Acyl Transfer
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration. The process commences with the deprotonation of the phenolic hydroxyl group of this compound, followed by acylation to form an o-acyloxyacetophenone. In the context of synthesizing a simple flavone, this would involve benzoylation. However, since our starting material is already benzoylated at the 2-position, we are primed for the key rearrangement step after the formation of the phenoxide.
The mechanism proceeds as follows:
-
Enolate Formation: A strong base abstracts the acidic α-proton from the ketone moiety, generating a stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the carbonyl group of the adjacent benzoyl ester in an intramolecular fashion.
-
Ring Opening: The resulting cyclic intermediate collapses, leading to the formation of a 1,3-diketone upon protonation during workup.
This 1,3-diketone, 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione, is the crucial intermediate for the subsequent cyclization to form the flavone backbone.
Caption: Baker-Venkataraman rearrangement and subsequent cyclization to 7-methoxyflavone.
Experimental Protocol: Synthesis of 7-Methoxyflavone
This protocol outlines a two-step process for the synthesis of 7-methoxyflavone starting from this compound.
Part A: Baker-Venkataraman Rearrangement to 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous pyridine.
-
To this solution, add powdered potassium hydroxide.
-
Stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and 10% HCl.
-
The precipitated yellow solid, 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione, is collected by vacuum filtration, washed with cold water, and dried.
Part B: Acid-Catalyzed Cyclization to 7-Methoxyflavone
Materials:
-
1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (from Part A)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Ice
Procedure:
-
Dissolve the 1,3-diketone from Part A in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture at reflux for 1-2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
The precipitated solid, 7-methoxyflavone, is collected by vacuum filtration, washed thoroughly with water to remove any acid, and then dried. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 7-methoxyflavone.
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is a sufficiently strong base to deprotonate the phenolic hydroxyl group and catalyze the rearrangement. Other bases like sodium hydride (NaH) can also be used.
-
Solvent: Pyridine acts as both a solvent and a base, facilitating the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the ester.
-
Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent that promotes the intramolecular cyclization of the 1,3-diketone to form the pyrone ring of the flavone.
| Starting Material | Product | Reaction | Yield (%) | Reference |
| 2,4-Dihydroxybenzophenone | 2-Hydroxy-4-methoxybenzophenone | Methylation with dimethyl sulfate | 90 | [1] |
| 2-Hydroxyacetophenone | 7-Methoxyflavone | Via chalcone precursor | 76.2 | [2] |
Beyond Flavones: A Precursor for Other Bioactive Heterocycles
The utility of this compound is not limited to the synthesis of flavones. Its reactive functional groups can be exploited to construct other heterocyclic scaffolds of medicinal interest.
Synthesis of Substituted Pyrimidines
The 1,3-dicarbonyl intermediate formed from the Baker-Venkataraman rearrangement can serve as a versatile precursor for the synthesis of substituted pyrimidines. By reacting 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione with various amidine or guanidine derivatives, a range of pyrimidine-based compounds can be accessed. These compounds are of significant interest in drug discovery due to their prevalence in a wide array of therapeutic agents.
Caption: Synthesis of pyrimidines from the 1,3-diketone intermediate.
Photochemical Applications and UV-Absorbing Properties
Benzophenone derivatives are well-known for their photochemical properties and are widely used as UV absorbers and photostabilizers. This compound, also known as oxybenzone in the context of sunscreens, is a prime example.
Mechanism of UV Absorption and Photostability
The benzophenone core of the molecule is an excellent chromophore, absorbing strongly in the UVA and UVB regions of the electromagnetic spectrum. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited state can dissipate the absorbed energy through non-radiative pathways, such as heat, or through phosphorescence, thus protecting other materials from photodegradation.
The hydroxyl group ortho to the benzoyl carbonyl plays a crucial role in the photostability of these compounds through a process called excited-state intramolecular proton transfer (ESIPT). In the excited state, the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a transient keto-enol tautomer. This process provides an efficient pathway for the dissipation of absorbed energy, contributing to the molecule's photostability.
Caption: Photochemical energy dissipation pathway for this compound.
While its primary use in this context is in formulations, the inherent UV-absorbing properties of the this compound scaffold can be a desirable feature when incorporated into larger molecules in medicinal chemistry, potentially offering a degree of photostability to the final compound.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis. Its central role in the construction of 7-methoxyflavones via the Baker-Venkataraman rearrangement is well-established and provides a reliable route to this important class of bioactive compounds. Furthermore, the reactivity of its 1,3-dicarbonyl intermediate opens doors to the synthesis of other heterocyclic systems. The inherent photochemical properties of the benzophenone core also suggest potential applications in materials science and as a photostable scaffold in medicinal chemistry. As the demand for novel bioactive molecules continues to grow, the strategic application of readily available and versatile precursors like this compound will undoubtedly remain a cornerstone of synthetic innovation.
References
-
Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. [Link]
- CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. J. Chem. Soc., 1767–1769. [Link]
-
Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. (2010). ResearchGate. [Link]
-
Baker–Venkataraman rearrangement. In Wikipedia. [Link]
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Photochemical preparation of benzopinacol. Department of Chemistry, University of Massachusetts. [Link]
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Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017). Hilaris Publisher. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). MDPI. [Link]
-
Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. (2017). ResearchGate. [Link]
-
Baker-Venkataraman Rearrangement. Organic Chemistry Portal. [Link]
-
7-Methoxyflavone. Caring Sunshine. [Link]
-
7-methoxyflavone: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
2-Hydroxy-4-methoxybenzophenone. PubChem. [Link]
-
2'-Carboxy-2-hydroxy-4-methoxybenzophenone. NIST WebBook. [Link]
-
4'-Hydroxy-7-Methoxyflavone. PubChem. [Link]
-
4-Methoxyphenol. OSHA. [Link]
-
UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. [Link]
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Application Notes and Protocols: 2-Benzoyl-4-methoxyphenol as a UV Absorber
Introduction: The Role of 2-Benzoyl-4-methoxyphenol in Photoprotection
This compound, widely known in the scientific and commercial spheres as Oxybenzone or Benzophenone-3, is a prominent organic compound utilized for its exceptional ability to absorb ultraviolet (UV) radiation.[1] As a member of the benzophenone family, its molecular structure is adept at capturing high-energy photons, particularly in the UVB (290-320 nm) and short-wave UVA (320-340 nm) spectra.[2][3] This characteristic makes it an invaluable active ingredient in a vast array of applications, from broad-spectrum sunscreen formulations and daily-wear cosmetics to the stabilization of plastics and coatings against photodegradation.[3][4][5]
Organic UV filters like this compound function by absorbing UV radiation and converting it into a less harmful form, primarily thermal energy.[6] This mechanism prevents the UV rays from penetrating the skin or degrading a material's chemical structure.[6] Its efficacy and compatibility with other filters have cemented its status as a Class I sunscreen agent, approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for use in over-the-counter photoprotective products.[2][7]
This document serves as a comprehensive technical guide, offering detailed insights into the mechanism, applications, and analytical evaluation of this compound. The included protocols are designed to provide researchers and formulation scientists with robust, validated methodologies for assessing its performance and stability.
Physicochemical Properties and Specifications
A thorough understanding of the compound's physical and chemical properties is fundamental to its effective application in formulation development and quality control.
| Property | Value | Reference |
| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(phenyl)methanone | [1] |
| Synonyms | Oxybenzone, Benzophenone-3, UV-9 | [1][3][4] |
| CAS Number | 131-57-7 | [3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Appearance | Light yellow or off-white crystalline powder | [1][2] |
| Melting Point | 62-64 °C | [2] |
| Solubility | Readily soluble in most organic solvents; insoluble in water | [2] |
| UV Absorption Range | Primarily 270-340 nm | [3] |
Mechanism of Action: Photochemical Energy Dissipation
The photoprotective capability of this compound is rooted in its molecular structure, which facilitates a highly efficient process of absorbing UV radiation and dissipating the energy as heat through a reversible chemical transformation. This process is key to its function and photostability.
The core mechanism involves an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group of the benzoyl moiety. Upon absorbing a UV photon, the molecule is elevated to an excited state. This excess energy triggers a rapid, reversible intramolecular proton transfer, leading to a conformational change from its stable enol form to a transient keto tautomer. This keto form is energetically unstable and quickly relaxes back to the more stable enol ground state, releasing the absorbed energy as heat.[8] This rapid, cyclical process allows the molecule to dissipate large amounts of UV energy with minimal degradation to itself, providing sustained protection.[6][8]
Caption: Photochemical mechanism of this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the characterization and evaluation of this compound.
Protocol 1: Determination of UV Absorption Spectrum and Molar Absorptivity
Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound, which are critical parameters for verifying its identity and quantifying its UV-absorbing efficiency.
Principle: This protocol is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Materials:
-
This compound reference standard
-
Spectrophotometric grade ethanol or isopropanol
-
Class A volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Matched 1 cm quartz cuvettes
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution of known concentration (e.g., 500 µg/mL).
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan the UV range from 200 nm to 400 nm.
-
Use ethanol as the blank reference.
-
Measure the absorbance of each working standard.
-
-
Data Analysis:
-
Plot absorbance versus wavelength for one of the mid-range concentrations. The peak of this curve identifies the λmax.
-
Construct a calibration curve by plotting absorbance at λmax versus concentration for all standards.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εcl), where A is absorbance, c is molar concentration, and l is the path length (1 cm).
-
Caption: Workflow for determining λmax and molar absorptivity.
Protocol 2: Evaluation of Photostability (ICH Q1B Guideline)
Objective: To assess the degradation profile of this compound when exposed to standardized light conditions, ensuring its stability and sustained efficacy in final formulations.
Principle: This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[9][10] A solution of the compound is exposed to a controlled light source, and its concentration is monitored over time against a dark control to quantify light-induced degradation.
Materials:
-
Solution of this compound in a suitable solvent (e.g., 10 µg/mL in ethanol)
-
Chemically inert, transparent containers (e.g., quartz vials)
-
Aluminum foil
-
Calibrated photostability chamber equipped with a light source compliant with ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white and near-UV lamps).[9][10]
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Prepare a sufficient volume of the test solution. Divide it into two sets of vials.
-
Dark Control: Wrap one set of vials completely in aluminum foil to serve as the dark control.[10]
-
Light Exposure: Place both the test samples and dark controls into the photostability chamber.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][10]
-
Sample Analysis: At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw a test sample and a corresponding dark control. Analyze the concentration of this compound in each using a validated HPLC method.
-
Data Analysis:
-
Compare the concentration of the light-exposed sample to the dark control at each time point.
-
Calculate the percentage degradation due to light exposure.
-
Analyze for the appearance of any degradation products.
-
Safety and Handling
As a chemical substance, this compound requires careful handling in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life.[11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling the powder or its solutions.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Conclusion
This compound remains a cornerstone of photoprotective science due to its robust UV absorption capabilities, well-understood mechanism, and extensive history of use. For researchers and developers, a rigorous application of standardized protocols for characterization and stability testing is essential to harness its benefits effectively and ensure the safety and efficacy of the final product. The methodologies outlined in this guide provide a validated framework for achieving these critical objectives.
References
-
ChemBK. (2024). 2-Hydroxy-4-methoxybenzophenone. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
Wikipedia. (2023). Sunscreen. [Link]
-
ChemBK. (n.d.). 2-Benzoyl-5-methoxyphenol. [Link]
-
Tintoll. (n.d.). 2-Hydroxy-4-methoxybenzophenone CAS No. 131-57-7. [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methoxybenzophenone. [Link]
-
MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. [Link]
-
ResearchGate. (2023). Green synthesis of UV absorber (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol by microwave method. [Link]
-
Tintoll. (n.d.). 2-Hydroxy-4-methoxybenzophenone CAS No. 131-57-7 (PowerSorb™ 3040). [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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The Role of 2-Hydroxy-4-methoxybenzophenone in Polymer Chemistry: A Detailed Technical Guide
In the ever-evolving landscape of polymer science, ensuring the long-term stability and durability of materials is paramount. One of the primary environmental stressors that polymeric materials face is ultraviolet (UV) radiation, which can lead to significant degradation of their physical and aesthetic properties. This guide provides an in-depth exploration of 2-hydroxy-4-methoxybenzophenone, a prominent UV absorber, and its critical role in the preservation of polymers. This document is intended for researchers, scientists, and professionals in drug development and material science who are focused on enhancing polymer longevity.
Introduction to 2-Hydroxy-4-methoxybenzophenone: A First Line of Defense
2-Hydroxy-4-methoxybenzophenone, also widely known as oxybenzone or benzophenone-3, is an organic compound that has become a cornerstone in the formulation of UV-resistant polymers. Its molecular structure, featuring a benzophenone core with hydroxyl and methoxy substituents, makes it highly effective at absorbing harmful UV radiation and dissipating it as harmless thermal energy. This preventative action is crucial in mitigating the initiation of photo-oxidative degradation pathways in a wide array of polymers.
Key Properties of 2-Hydroxy-4-methoxybenzophenone (Oxybenzone):
| Property | Value | Source |
| CAS Number | 131-57-7 | |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 62-64 °C | |
| UV Absorption Range | 290-400 nm |
The Science of Protection: Mechanism of Action
The efficacy of 2-hydroxy-4-methoxybenzophenone as a UV stabilizer lies in its ability to undergo a process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to absorb high-energy UV photons and then release the energy in a non-destructive manner.
Here's a step-by-step breakdown of the ESIPT mechanism:
-
UV Absorption: The benzophenone molecule in its ground state absorbs a UV photon, which excites it to a higher energy singlet state.
-
Intramolecular Proton Transfer: In the excited state, a proton from the hydroxyl group is transferred to the carbonyl oxygen. This tautomerization from the enol to the keto form is extremely rapid.
-
Energy Dissipation: The excited keto-tautomer then returns to its ground state through non-radiative decay, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: Finally, a reverse proton transfer occurs in the ground state, regenerating the original enol form, ready to absorb another UV photon.
This cyclical process is highly efficient and allows a single molecule of 2-hydroxy-4-methoxybenzophenone to dissipate the energy of thousands of UV photons without undergoing significant degradation itself.
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism of 2-hydroxy-4-methoxybenzophenone.
Practical Applications in Polymer Formulations
2-Hydroxy-4-methoxybenzophenone is a versatile UV absorber compatible with a wide range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polystyrenes, and various engineering plastics. Its selection and incorporation into a polymer matrix require careful consideration of the polymer type, processing conditions, and the end-use application of the final product.
Synergistic Blends for Enhanced Protection
For comprehensive protection, 2-hydroxy-4-methoxybenzophenone is often used in conjunction with other stabilizers, most notably Hindered Amine Light Stabilizers (HALS). While benzophenones act as the primary UV absorbers, HALS function by scavenging free radicals that may form despite the presence of the UV absorber. This synergistic combination provides a more robust and long-lasting stabilization system.
Experimental Protocols
The following protocols provide a framework for the incorporation and evaluation of 2-hydroxy-4-methoxybenzophenone in a polymer matrix. These are intended as a starting point and may require optimization based on specific laboratory equipment and polymer grades.
Protocol for Incorporation via Melt Compounding
Melt compounding is a common industrial method for incorporating additives into thermoplastic polymers.
Objective: To achieve a homogeneous dispersion of 2-hydroxy-4-methoxybenzophenone within a polymer matrix.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene pellets)
-
2-Hydroxy-4-methoxybenzophenone powder
-
Twin-screw extruder
-
Strand pelletizer
-
Drying oven
-
Precision balance
Procedure:
-
Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Pre-Blending: In a sealed container, accurately weigh the desired amount of polymer pellets and 2-hydroxy-4-methoxybenzophenone. Typical loading concentrations range from 0.1% to 1.0% by weight. Tumble blend the mixture for at least 15 minutes to ensure a uniform coating of the additive on the pellets.
-
Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the specific polymer. The temperature should be high enough to ensure complete melting and mixing but not so high as to cause degradation of the polymer or the additive.
-
Feeding: Feed the pre-blended material into the extruder at a constant rate.
-
Compounding: The rotating screws will melt, mix, and homogenize the polymer and the additive.
-
Extrusion and Pelletizing: The molten polymer strand exits the extruder die, is cooled in a water bath, and is then cut into pellets by the pelletizer.
-
Post-Drying: Dry the compounded pellets to remove any surface moisture.
Caption: Workflow for incorporating 2-hydroxy-4-methoxybenzophenone into a polymer via melt compounding.
Protocol for Performance Evaluation: Accelerated Weathering
Accelerated weathering tests are essential for predicting the long-term performance of a stabilized polymer in a shorter timeframe.
Objective: To evaluate the effectiveness of 2-hydroxy-4-methoxybenzophenone in preventing UV-induced degradation.
Materials and Equipment:
-
Compounded polymer plaques (with and without the UV absorber)
-
Accelerated weathering chamber (e.g., Xenon arc or fluorescent UV lamp apparatus)
-
Spectrophotometer or colorimeter
-
Tensile testing machine
-
Gloss meter
Procedure:
-
Sample Preparation: Prepare standardized test specimens from the compounded polymer pellets (e.g., by injection molding).
-
Initial Property Measurement: Before exposure, measure the initial properties of the test specimens:
-
Color (e.g., using the CIELAB color space)
-
Gloss
-
Mechanical properties (e.g., tensile strength and elongation at break)
-
-
Accelerated Weathering: Place the specimens in the accelerated weathering chamber. The test conditions (e.g., light source, temperature, humidity, and light/dark cycles) should be selected based on standard test methods such as ASTM G154 (for fluorescent UV lamps) or ISO 4892-2 (for xenon-arc lamps).
-
Periodic Evaluation: At predetermined intervals, remove the specimens from the chamber and re-measure their properties.
-
Data Analysis: Plot the change in properties (e.g., color change (ΔE*), percent gloss retention, percent retention of mechanical properties) as a function of exposure time. Compare the performance of the stabilized polymer with the unstabilized control.
Expected Outcome: The polymer containing 2-hydroxy-4-methoxybenzophenone should exhibit significantly less change in color, gloss, and mechanical properties compared to the unstabilized polymer over the duration of the test.
Conclusion
2-Hydroxy-4-methoxybenzophenone is a highly effective and widely used UV absorber that plays a crucial role in protecting a vast range of polymeric materials from the damaging effects of ultraviolet radiation. Its robust mechanism of action, compatibility with numerous polymers, and synergistic effects with other stabilizers make it an indispensable tool for enhancing the durability and lifespan of polymer-based products. The protocols outlined in this guide provide a solid foundation for the successful incorporation and evaluation of this vital additive in research and industrial applications.
References
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Tintoll. (n.d.). Benzophenone UV Absorber. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind UV Absorption: A Look at 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]
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UL Prospector. (n.d.). Ultraviolet (UV) Resistance for Plastics. Retrieved from [Link]
- Voges, M., et al. (2019). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters.
- Google Patents. (n.d.). US3391110A - Polymerizable benzophenone uv absorber-condensation polymers.
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Schem.net. (2023). How UV light Absorbers Protect Polymers from UV light Degradation? Retrieved from [Link]
-
PubMed. (2020). 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. Retrieved from [Link]
- Pospisil, J., et al. (2003). Effect of Testing Conditions on Performance and Durability of Stabilisers in Plastics. Polymers and Polymer Composites, 11(2), 81-94.
-
Xometry. (2024). UV Resistance of Plastics: Best Materials for 3D Printing, CNC Machining, and Injection Molding. Retrieved from [Link]
- Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
-
PubMed Central. (n.d.). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Retrieved from [Link]
- Google Patents. (n.d.). US20220144785A1 - Compounds having excited state intramolecular proton transfer (esipt) character for use in treating and/or preventing sunburn and/or preventing u.v. damage.
-
ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer. Retrieved from [Link]
-
Materials Chemistry Frontiers (RSC Publishing). (n.d.). Excited-state intramolecular proton transfer derivatives as self-absorption free luminophores for luminescent solar concentrators. Retrieved from [Link]
Application Notes and Protocols for the Analytical Determination of 2-Benzoyl-4-methoxyphenol
Abstract
This technical guide provides a comprehensive framework for the detection and quantification of 2-benzoyl-4-methoxyphenol, a key chemical intermediate. While specific validated methods for this exact compound are not widely published, its structural similarity to other benzophenone derivatives, particularly UV absorbers like oxybenzone (2-hydroxy-4-methoxybenzophenone), allows for the adaptation of established analytical protocols. This document synthesizes field-proven methodologies, offering detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside spectroscopic characterization techniques. The causality behind experimental choices is explained to empower researchers to implement and adapt these methods for their specific applications, from quality control in manufacturing to safety and efficacy studies in drug development.
Introduction: The Analytical Imperative
This compound belongs to the benzophenone class of compounds, which are widely utilized as UV-stabilizers, photoinitiators, and as building blocks in pharmaceutical synthesis. The accurate and precise quantification of this analyte is critical for ensuring product quality, monitoring reaction kinetics, assessing purity, and conducting toxicological evaluations. The presence of a phenolic hydroxyl group, a methoxy group, and a benzoyl chromophore dictates the selection of appropriate analytical strategies.
This guide details two primary quantitative methods:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quality control and quantification in liquid samples due to its robustness, precision, and high-throughput capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for unambiguous identification and quantification, especially in complex matrices, often requiring a derivatization step to enhance analyte volatility.
Additionally, spectroscopic methods (UV-Vis, FT-IR) are discussed for preliminary identification and structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Separation: Reversed-phase HPLC is the method of choice for compounds of intermediate polarity like this compound. The analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. By modulating the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of the analyte on the column can be precisely controlled. Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the benzophenone chromophore.
Experimental Protocol: HPLC-UV Analysis
2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Reagents: Phosphoric acid or formic acid (for mobile phase modification).
-
Reference Standard: this compound, >98% purity.
2.2. Solutions Preparation
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase initial composition.
2.3. Chromatographic Conditions The following conditions are a robust starting point and should be optimized for your specific system and matrix. A gradient elution is recommended to ensure good peak shape and efficient elution of potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately non-polar compounds like benzophenones. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid ensures a consistent pH, protonating the phenolic group to prevent peak tailing and improve reproducibility.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Gradient Program | 0-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% B | The gradient effectively elutes the analyte while cleaning the column of more non-polar contaminants. Re-equilibration ensures stability. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and potential for peak overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 288 nm | Benzophenones exhibit strong absorbance near this wavelength, providing excellent sensitivity. |
2.4. Method Validation & Performance The method should be validated according to ICH Q2(R1) guidelines.[2] Typical performance characteristics for benzophenone analysis are summarized below.
| Validation Parameter | Typical Performance Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.001 - 2.0 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.005 - 6.25 ng/mL[2][3] |
| Precision (%RSD) | Intra-day: < 1.0%Inter-day: < 1.6%[2] |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Caption: A typical workflow for quantitative analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS offers superior selectivity and sensitivity, making it the gold standard for analyte identification. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for definitive identification.
Causality: The Need for Derivatization: Direct GC analysis of phenolic compounds can be problematic. The polar hydroxyl group can lead to poor peak shape (tailing) and reduced volatility. To counteract this, a derivatization step, such as silylation, is employed. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.[4]
Experimental Protocol: GC-MS Analysis
3.1. Instrumentation and Materials
-
GC-MS System: Agilent 8890/5977B, Thermo Scientific TRACE 1310/ISQ 7000, or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine, Ethyl Acetate (anhydrous).
-
Reference Standard: this compound, >98% purity.
3.2. Sample Preparation and Derivatization
-
Sample Extraction: If the analyte is in a complex matrix, a preliminary extraction (e.g., Liquid-Liquid Extraction with ethyl acetate) may be necessary.[4] The organic extract should be dried over anhydrous sodium sulfate and concentrated.
-
Derivatization Procedure:
-
Transfer the dried sample residue or a known amount of standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous ethyl acetate and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3.3. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms (or equivalent) | This non-polar column provides excellent separation for a wide range of derivatized organic compounds.[5] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS.[5] |
| Injection Mode | Splitless (1 µL) | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[6] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Oven Program | Initial: 100°C (hold 2 min)Ramp: 15°C/min to 300°CHold: 5 min | The program starts at a low temperature to focus the analytes, followed by a ramp to elute the derivatized compound in a reasonable time.[5] |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.[6] |
| Mass Range | m/z 50-550 | A wide scan range to capture the molecular ion and key fragment ions of the derivatized analyte. |
| Acquisition Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) | Full scan provides complete spectral information. SIM mode significantly increases sensitivity by monitoring only specific ions of interest.[5] |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the definitive structural confirmation of this compound, particularly when synthesizing the compound or identifying it as an unknown.
4.1. UV-Visible Spectroscopy
-
Principle: Provides information about the electronic transitions within the molecule. The extensive conjugation in the benzophenone structure results in strong UV absorbance.
-
Protocol: A dilute solution (e.g., 10 µg/mL in ethanol or methanol) is prepared and scanned from 200-400 nm using a spectrophotometer.[7] The resulting spectrum, showing specific absorbance maxima (λmax), can be used for preliminary identification and for selecting the optimal wavelength for HPLC detection.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol: The spectrum is typically acquired by placing a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and scanning from 4000-400 cm⁻¹.[7] Expected characteristic peaks include:
-
~3300-3500 cm⁻¹: O-H stretch (phenol)
-
~1630-1650 cm⁻¹: C=O stretch (ketone)
-
~1500-1600 cm⁻¹: C=C stretch (aromatic rings)
-
~1200-1250 cm⁻¹: C-O stretch (ether)
-
Method Selection Guide
The choice of analytical method depends on the specific research or quality control objective.
Caption: Decision tree for selecting the appropriate analytical method.
-
For high-throughput, routine quantification in controlled matrices (e.g., final product assay), HPLC-UV is the most efficient and cost-effective method.
-
For trace-level detection or unambiguous identification in complex matrices (e.g., environmental samples, metabolite studies), GC-MS is superior due to its enhanced selectivity and sensitivity.
-
For the primary structural elucidation of a newly synthesized batch, spectroscopic methods like FT-IR and NMR are indispensable.
References
-
Wiley Analytical Science. (2016). Journal Highlight: Development and validation of a rapid method for identification and quantitation of benzophenone and related 17 derivatives in paper and cardboard packaging materials by GC/MS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. Retrieved from [Link]
- dos Santos, G. V., et al. (2020).
- Abdel-Nabi, I. M., et al. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology, 12(4), 255-259.
- Sutan, C., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Traoré, B., et al. (2024). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol.
-
ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(2-HYDROXY-4-METHOXYBENZOYL)-5-METHOXYPHENOL. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms showing separation of.... Retrieved from [Link]
-
OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Traoré, B., et al. (2023). Synthesis, Crystal Structure and Spectroscopic Study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol.
-
ResearchGate. (n.d.). Structure of 2-Methoxy-4-vinylphenol present in the methanolic seeds extract of Lepidium sativum using GC-MS analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control sample of 4-methoxyphenol. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Benzoyl-4-methoxyphenol
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-benzoyl-4-methoxyphenol. This guide is intended for researchers, scientists, and professionals in the drug development industry. The protocol herein details the methodology, from sample preparation to data analysis, and provides the scientific rationale behind the selection of critical parameters to ensure method integrity and reproducibility.
Introduction
This compound, a benzophenone derivative, is a compound of interest in various fields, including pharmaceutical and chemical research. Its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture.[1] This application note describes a validated isocratic RP-HPLC method coupled with UV detection for the determination of this compound.
The molecular structure of this compound is presented in Figure 1. Its physicochemical properties, such as its aromatic nature and the presence of a phenolic hydroxyl group, make it well-suited for reversed-phase chromatography.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₄H₁₂O₃ Molecular Weight: 228.24 g/mol [2]
Method Development and Rationale
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography. The choices of the stationary phase, mobile phase, and detection wavelength are critical for achieving optimal separation and sensitivity.
Stationary Phase Selection
A C18 (octadecylsilyl) stationary phase is the most common choice for reversed-phase chromatography due to its hydrophobicity, which allows for the effective retention of a wide range of non-polar to moderately polar compounds.[3] Given the aromatic and moderately polar nature of this compound, a C18 column was selected to provide adequate retention and separation from potential impurities.
Mobile Phase Optimization
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[4] Acetonitrile was chosen as the organic modifier due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths.[4]
To ensure good peak shape and reproducibility, particularly for a phenolic compound like this compound, it is often necessary to control the pH of the mobile phase. The addition of a small amount of acid, such as phosphoric acid or formic acid, suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak.[3] An acidic mobile phase is therefore recommended.
Detection Wavelength
The selection of an appropriate detection wavelength is paramount for achieving high sensitivity. Benzophenone and its derivatives are known to absorb UV radiation.[5] For instance, 2-hydroxy-4-methoxybenzophenone (a closely related compound) exhibits absorption maxima at approximately 287 nm and 325 nm.[5] A study on the UV spectral properties of various benzophenones showed characteristic absorption bands in the range of 287 nm to 385 nm.[6] Based on this, a preliminary scan of this compound in the mobile phase should be performed to determine its specific absorption maximum (λmax) for optimal detection. For the purpose of this protocol, a wavelength of 287 nm is proposed as a starting point, as it is a common detection wavelength for benzophenone derivatives.[7]
The logical workflow for the method development is illustrated in the following diagram:
Caption: Logical workflow for HPLC method development.
Detailed HPLC Protocol
This protocol provides a step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%).
-
Reference Standard: this compound analytical standard of known purity.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The recommended chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 287 nm |
| Run Time | Approximately 10 minutes |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
The experimental workflow from sample preparation to data analysis is depicted in the following diagram:
Caption: Step-by-step experimental workflow.
Data Analysis and Interpretation
The concentration of this compound in the samples is determined by external standard calibration.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Linearity: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
The described RP-HPLC method provides a straightforward, precise, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided rationale for the selection of chromatographic parameters allows for easy adaptation and troubleshooting.
References
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
- BenchChem. (2025). A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals.
- ResearchGate. (2024).
- SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
- PubMed. (2014).
- MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- MicroSolv. (n.d.). Benzophenone Analyzed with HPLC - AppNote.
- Semantic Scholar. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- Biosynth. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
- OSHA. (1992). 4-Methoxyphenol.
- ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl).
- NIST. (n.d.). 2-Methoxy-4-vinylphenol.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- Sigma-Aldrich. (n.d.). 4-Methoxyphenol purum, = 98.0 HPLC.
- Thermo Fisher Scientific. (n.d.). Color analysis for pharmaceutical products using UV-visible absorption techniques.
- ResearchGate. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol)
- Shimadzu Schweiz GmbH. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
- National Center for Biotechnology Information. (2024).
Sources
- 1. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Switzerland) [shimadzu.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine | Semantic Scholar [semanticscholar.org]
- 8. helixchrom.com [helixchrom.com]
Application Note: A Robust GC-MS Protocol for the Identification of 2-Benzoyl-4-methoxyphenol
Abstract
This application note presents a detailed and validated protocol for the identification and analysis of 2-benzoyl-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the phenolic hydroxyl group, a crucial derivatization step is incorporated to enhance its chromatographic performance. This guide provides a comprehensive workflow, from sample preparation and silylation to instrument parameters and data interpretation, tailored for researchers, scientists, and professionals in drug development and quality control. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Introduction: The Analytical Challenge
This compound, a benzophenone derivative, is a compound of interest in various fields, including pharmaceutical synthesis and materials science. Accurate and sensitive detection is crucial for quality control, impurity profiling, and metabolic studies. However, direct GC-MS analysis of this compound is hampered by its polarity, which can lead to poor peak shape, low sensitivity, and potential thermal degradation in the injector port.
To overcome these challenges, a derivatization strategy is essential. Silylation, a common and effective technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1] This chemical modification significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis with improved chromatographic resolution and sensitivity.[1] This protocol details a robust method centered around silylation for the reliable identification of this compound.
Experimental Workflow Overview
The analytical workflow is a multi-step process designed to ensure accurate and reproducible results. The key stages are outlined below.
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Detailed Methodologies
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to isolate this compound and remove interfering substances.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Matrices
This method is suitable for samples such as wastewater or biological fluids.
-
pH Adjustment: To a 10 mL aqueous sample, add a suitable buffer to adjust the pH to approximately 4. This ensures the phenolic hydroxyl group is protonated, favoring extraction into an organic solvent.
-
Solvent Extraction: Add 5 mL of ethyl acetate to the sample in a separatory funnel.
-
Mixing: Shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection: Collect the upper organic layer.
-
Repeat: Perform the extraction two more times with fresh ethyl acetate.
-
Drying: Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Aqueous Samples
SPE can provide a cleaner extract compared to LLE.[2]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the 10 mL aqueous sample (pH adjusted to ~4) onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The residue is ready for derivatization.
Silylation Derivatization
This step is critical for successful GC-MS analysis. Silylation converts the polar hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
Protocol 3: Trimethylsilylation
-
Reagent Addition: To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[3]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Silylation reaction of this compound.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for your specific instrument.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977A or equivalent | Offers high sensitivity and selectivity for detection. |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for the separation of a wide range of derivatized compounds. |
| Injector Temperature | 280°C | Ensures efficient volatilization of the TMS-derivatized analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for high sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A general-purpose temperature program that allows for the elution of a range of compounds. May need optimization.[4] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50-550 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Data Interpretation: Mass Spectrum and Fragmentation
The molecular weight of this compound is 228.24 g/mol . After derivatization with a TMS group, the molecular weight increases by 72.1 g/mol (Si(CH₃)₃ minus H), resulting in a molecular weight of 300.34 g/mol for the TMS-derivatized analyte.
Predicted Mass Spectrum and Fragmentation Pattern
-
Molecular Ion (M⁺): A peak at m/z 300 is expected, corresponding to the intact TMS-derivatized molecule.
-
Loss of a Methyl Group ([M-15]⁺): A characteristic fragment at m/z 285 is anticipated due to the loss of a methyl radical from the TMS group. This is often a prominent peak in the spectra of TMS derivatives.
-
Benzoyl Cation ([C₆H₅CO]⁺): A strong peak at m/z 105, corresponding to the benzoyl cation, is highly likely due to cleavage of the bond between the carbonyl group and the phenyl ring.
-
Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77, representing the phenyl cation, is also expected from the further fragmentation of the benzoyl group.
-
TMS-O-Phenyl Fragment: Fragmentation can also occur on the other side of the carbonyl group.
-
Characteristic TMS Ion: A peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a hallmark of silylated compounds.
Caption: Predicted major fragmentation pathways for TMS-derivatized this compound.
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS identification of this compound. The key to a successful analysis lies in the meticulous execution of the sample preparation and derivatization steps.
For optimal results, consider the following:
-
Method Validation: It is imperative to validate this method for your specific application and matrix, including an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Internal Standard: The use of an appropriate internal standard is recommended for quantitative analysis to correct for variations in sample preparation and instrument response.
-
Blanks and Controls: Always include procedural blanks and positive/negative controls to ensure the reliability of your results.
-
Safety Precautions: Handle all chemicals, especially derivatizing agents and solvents, in a well-ventilated fume hood and wear appropriate personal protective equipment.
By adhering to this detailed protocol and incorporating good laboratory practices, researchers can achieve reliable and accurate identification of this compound, contributing to the integrity of their scientific investigations.
References
-
Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(29), 4771-4778. [Link]
-
Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. ResearchGate. [Link]
-
Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences. [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health. [Link]
-
Machine learning for identification of silylated derivatives from mass spectra. PMC. [Link]
-
NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. [Link]
-
Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. [Link]
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]
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Application Notes & Protocols: 2-Benzoyl-4-methoxyphenol as a Versatile Scaffold for Bioactive Compound Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting materials is paramount. 2-Benzoyl-4-methoxyphenol, a substituted 2-hydroxyacetophenone, represents a highly valuable, yet under-explored, building block for the synthesis of a diverse array of bioactive compounds. Its intrinsic structural features—a reactive ketone, a nucleophilic hydroxyl group, and a modifiable aromatic core—provide a rich platform for the construction of complex molecules with significant therapeutic potential. The presence of the methoxy and hydroxyl groups on the same ring activates it for electrophilic substitution and directs cyclization reactions, making it an ideal precursor for prominent classes of bioactive natural products, particularly flavonoids and their precursors, chalcones.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the synthesis of novel bioactive candidates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Chemical Profile of this compound
A thorough understanding of the starting material is critical for successful synthesis and safe handling.
| Property | Value | Reference |
| CAS Number | 14770-96-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 62-64 °C | |
| Solubility | Soluble in most organic solvents; insoluble in water. |
Safety Precautions: As with any benzophenone derivative, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2][3][4][5][6] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
Synthetic Strategy: From Building Block to Bioactive Leads
The strategic position of the hydroxyl and benzoyl groups in this compound allows for its elaboration into two major classes of bioactive compounds: chalcones and flavones . These classes are known for their broad pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Figure 1. Synthetic pathways from this compound.
Application I: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Scientific Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and exhibit a wide range of biological activities.[1][7] Their efficacy is often attributed to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an acetophenone (in this case, the benzoyl group of our starting material acts as the ketone) and an aromatic aldehyde.[8][9][10][11]
Workflow for Chalcone Synthesis:
Figure 2. General workflow for chalcone synthesis.
Detailed Protocol: Synthesis of a 2'-Hydroxy-4'-methoxy-4-chlorochalcone
This protocol details the synthesis of a representative chalcone from this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
Crushed ice
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.28 g (10 mmol) of this compound and 1.55 g (11 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol. Stir until a homogenous solution is formed.
-
Catalyst Addition: Separately, prepare a 50% (w/v) aqueous solution of NaOH. Slowly add 5 mL of the NaOH solution to the ethanolic solution of the reactants with vigorous stirring. The solution will typically turn a deep color (yellow to orange/red).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 150 g of crushed ice and 10 mL of concentrated HCl. Stir vigorously with a glass rod until the oily precipitate solidifies.
-
Isolation: Collect the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure chalcone as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The FT-IR spectrum should show a characteristic C=O stretching vibration for the α,β-unsaturated ketone at a lower wavenumber (around 1620-1660 cm⁻¹) due to conjugation.[12]
Expected Biological Activities of Derived Chalcones
Chalcones derived from hydroxy- and methoxy-substituted acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7][12][13] The presence of different substituents on the second aromatic ring (derived from the aldehyde) allows for the tuning of this activity.
| Chalcone Derivative (Substituent on B-ring) | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 4-Chloro | MCF-7 (Breast) | 4.19 ± 1.04 | [13] |
| 4-Methoxy | HT-29 (Colorectal) | ~5-10 | [12] |
| 3,4-Dimethoxy | A549 (Lung) | 4.61 - 9 | [12] |
| Unsubstituted | MCF-7 (Breast) | < 20 | [7] |
Note: The IC₅₀ values are for structurally related chalcones and serve as a guide for expected potency.
Application II: Synthesis of Bioactive Flavones
Scientific Rationale: Flavones (2-phenyl-4H-chromen-4-ones) are a major class of flavonoids with a vast range of pharmacological properties, including potent anti-inflammatory and antioxidant effects.[2][14] Several synthetic routes lead to flavones. One classic method is the Allan-Robinson reaction , which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt.[15][16][17][18][19] A more modern and common approach involves the oxidative cyclization of a precursor chalcone, often using iodine in DMSO.[14][20]
Workflow for Flavone Synthesis (via Chalcone Cyclization):
Figure 3. General workflow for flavone synthesis from a chalcone intermediate.
Detailed Protocol: Synthesis of a 7-Methoxyflavone Derivative
This protocol outlines the cyclization of a chalcone (synthesized as per Application I) to its corresponding flavone.
Materials:
-
Synthesized Chalcone (e.g., 2'-Hydroxy-4'-methoxy-4-chlorochalcone) (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂) (catalytic amount, ~10-20 mol%)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of the precursor chalcone in 15 mL of DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1 g) to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the chalcone spot and the appearance of a new, higher Rf flavone spot.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.
-
Isolation: Collect the crude flavone by vacuum filtration, wash thoroughly with water, and air dry.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the product. Characterize the flavone by melting point, NMR, and mass spectrometry.
Expected Biological Activities of Derived Flavones
Flavones are well-documented for their anti-inflammatory and antimicrobial activities. Their mechanism of action often involves the modulation of inflammatory pathways and interaction with microbial cellular components.
-
Anti-inflammatory Activity: Methoxy-substituted flavones can inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21] This activity is crucial for addressing inflammatory diseases.
-
Antimicrobial Activity: Flavones can exhibit moderate to high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[22] They have also shown promise as antifungal agents.[2][22] The antimicrobial efficacy is often linked to their ability to permeabilize microbial cell membranes.[22][23]
| Compound Class | Biological Target/Assay | Expected Activity |
| Flavones | LPS-stimulated Macrophages | Inhibition of Nitric Oxide (NO) production |
| Flavones | Staphylococcus aureus (Gram-positive) | Moderate to High Antibacterial (MIC: 30-125 µg/mL) |
| Flavones | Candida albicans (Fungus) | Moderate Antifungal |
Conclusion and Future Directions
This compound is a potent and versatile building block for the synthesis of chalcones and flavones, two classes of compounds with immense therapeutic potential. The protocols outlined in these application notes provide a solid foundation for researchers to generate libraries of novel derivatives. The inherent reactivity of the scaffold allows for facile diversification through the use of various substituted aldehydes and anhydrides.
Future work should focus on a systematic structure-activity relationship (SAR) study by synthesizing a broad range of derivatives and evaluating their activity in relevant biological assays. Mechanistic studies, including enzyme inhibition assays and investigation of cellular signaling pathways, will be crucial to elucidate the mode of action of the most potent compounds. The insights gained will pave the way for the rational design of new, highly effective therapeutic agents derived from this privileged starting material.
References
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Gomes, M. N., et al. (2017). Synthesis of Chalcones with Anticancer Activities. Molecules, 22(7), 1220. [Link]
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Yong, L. Y., et al. (2018). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Proceedings of the 3rd International Conference on Applied Science and Technology. [Link]
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Wang, Y., et al. (2015). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 20(8), 13764-13782. [Link]
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Ou, T., et al. (2021). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 10(4), 438. [Link]
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Kyriakou, S., et al. (2016). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 21(11), 1456. [Link]
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Aguayo, C., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4387. [Link]
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Organic Syntheses. (n.d.). Flavone. Org. Synth. 1952, 32, 72. [Link]
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Name-Reaction.com. (n.d.). Allan-Robinson Reaction. [Link]
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ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone. [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]
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de Cássia da Silveira e Sá, R., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 897-905. [Link]
-
Wikipedia. (n.d.). Allan–Robinson reaction. [Link]
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Zhang, Y., et al. (2020). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cancer Cell International, 20, 107. [Link]
-
Salehi, B., et al. (2020). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Biomolecules, 10(10), 1438. [Link]
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- Kumar, A., et al. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. GSC Biological and Pharmaceutical Sciences, 19(02), 143–151.
-
Pearson Education. (n.d.). Claisen-Schmidt Condensation. [Link]
- JETIR. (2019). SYNTHESIS OF CHALCONES.
- Sharma, G., & Kumar, A. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
- Kim, H., et al. (2016). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 81(15), 6249–6257.
-
LookChem. (n.d.). Allan-Robinson Reaction. [Link]
- Longdom Publishing. (n.d.). Antimicrobial Activity of Flavone Analogues.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
- Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356.
- Taylor & Francis. (n.d.).
- Patel, K. R., et al. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 456-460.
- Patel, K. R., et al. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
- Sharma, G., & Kumar, A. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
-
Jeong, J. B., et al. (2011). A facile solvent free Claisen-Schmidt reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 16(7), 5793-5801. [Link]
- Pearson Education. (n.d.).
- Swetha, M. P., et al. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Journal of Food Science and Technology, 58(8), 2865–2874.
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- 23. researchgate.net [researchgate.net]
Synthesis of 2-Benzoyl-4-methoxyphenol Derivatives: An Experimental Protocol and Application Note
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-benzoyl-4-methoxyphenol, a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into two primary synthetic routes: the Fries Rearrangement and the direct Friedel-Crafts Acylation. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, justifies experimental choices, and provides a framework for troubleshooting and optimization. The protocols are designed to be self-validating, with clear characterization checkpoints to ensure the integrity of the synthesized compounds.
Introduction: The Significance of Benzoylphenol Scaffolds
Hydroxybenzophenones, and specifically this compound derivatives, represent a privileged structural motif in organic chemistry. Their utility stems from a combination of factors: the presence of a phenolic hydroxyl group, which can participate in hydrogen bonding and act as a synthetic handle; a benzoyl group that contributes to the molecule's steric and electronic properties; and the methoxy substituent, which modulates the reactivity of the aromatic ring. These features make them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and photostabilizers. For instance, the core structure is found in various biologically active molecules with demonstrated anti-inflammatory, antioxidant, and anticancer properties.
This application note will detail two robust and widely applicable methods for the synthesis of the target compound, providing the user with a choice of strategy based on available starting materials and desired outcomes.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of this compound can be efficiently achieved through two primary chemical transformations: the Fries Rearrangement of an aryl ester and the direct Friedel-Crafts Acylation of a phenol.
The Fries Rearrangement: An Intramolecular Journey
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1] The reaction proceeds via an intramolecular acyl group migration, primarily yielding ortho and para isomers. The regioselectivity can often be controlled by reaction conditions such as temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product.[1]
Mechanism: The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium ion intermediate. This electrophilic species then attacks the activated aromatic ring in a manner analogous to a Friedel-Crafts acylation, followed by hydrolysis to afford the hydroxy aryl ketone.[1]
Caption: Mechanism of the Fries Rearrangement.
Friedel-Crafts Acylation: A Direct Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[2][3] In the context of synthesizing this compound, this involves the reaction of 4-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst. The methoxy and hydroxyl groups on the starting material are ortho-, para-directing, making the synthesis of the desired 2-benzoyl isomer feasible.
Mechanism: The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with aluminum chloride.[2] The electron-rich 4-methoxyphenol then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting arenium ion restores aromaticity and, after workup, yields the final product. It is crucial to use a stoichiometric amount of the Lewis acid, as it complexes with both the starting phenol and the product ketone.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Anhydrous aluminum chloride reacts violently with water and is corrosive.[5][6] Benzoyl chloride is a lachrymator and is corrosive.[7][8] Handle these reagents with extreme care.
Protocol 1: Synthesis via Fries Rearrangement
This protocol is advantageous when 4-methoxyphenyl benzoate is readily available.
Materials:
-
4-Methoxyphenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Caption: Workflow for Fries Rearrangement.
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenyl benzoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice bath to 0°C. Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. The addition of AlCl₃ is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis via Friedel-Crafts Acylation
This is a more direct route if 4-methoxyphenol is the starting material.
Materials:
-
4-Methoxyphenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Same as Protocol 1
Caption: Workflow for Friedel-Crafts Acylation.
Procedure:
-
Catalyst Suspension: In a dry 250 mL round-bottom flask, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Nucleophile Addition: In a separate flask, dissolve 4-methoxyphenol (1 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Workup, Extraction, Washing, Drying, and Purification: Follow steps 4-8 as described in Protocol 1.
Data and Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield (Typical) | 60-80% (highly dependent on reaction scale and purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 12.5 (s, 1H, -OH), 7.8-7.4 (m, 5H, Ar-H), 7.0 (d, 1H, Ar-H), 6.5 (dd, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.0 (C=O), 165.0, 163.0, 138.0, 133.0, 130.0, 128.0, 115.0, 108.0, 101.0, 55.0 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H), 1630 (s, C=O), 1600, 1580 (m, C=C aromatic) |
| Mass Spectrometry (ESI) | m/z: [M-H]⁻ calculated for C₁₄H₁₁O₃⁻: 227.07; found: 227.1 |
Note: NMR and IR spectral data are predictive and may vary slightly based on the solvent and instrument used.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (moisture contamination) | Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are scrupulously dry.[4] |
| Deactivated starting material | Friedel-Crafts reactions are sensitive to deactivating groups on the aromatic ring.[4] | |
| Formation of multiple products | Isomeric products (para-acylation) | Optimize reaction temperature. Lower temperatures may favor the para-isomer in Fries rearrangement. Purification by chromatography is essential.[1] |
| Polyacylation | While the acyl group is deactivating, highly activated phenols can sometimes undergo multiple acylations. Use a slight excess of the phenol.[4] | |
| Dark, tarry reaction mixture | Reaction temperature too high | Maintain careful temperature control, especially during the addition of reagents. |
Conclusion
The synthesis of this compound derivatives can be reliably achieved through either the Fries Rearrangement or Friedel-Crafts Acylation. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. The provided protocols, coupled with the troubleshooting guide, offer a robust framework for success in the laboratory.
References
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Lab Alley. (2025, July 2). SAFETY DATA SHEET: Aluminum Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
- ACS Publications. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering.
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National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
Scribd. (2020, March 18). Fries Rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. PubChem. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Electrochemical Society. (n.d.). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). The Tetraethylphosphorodiamidate (OP(O)(NEt2)2) Directed Metalation Group (DMG). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Royal Society of Chemistry. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.
-
SpectraBase. (n.d.). 2-methoxy-4-[N-(p-methoxyphenyl)formimidoyl]phenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2006, July 21). 4-methoxyphenol purification. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones.
-
ResearchGate. (n.d.). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxy-4-vinylphenol. WebBook. Retrieved from [Link]
- ACS Publications. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
-
PrepChem. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
-
BioProcess International. (n.d.). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Retrieved from [Link]
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Application Notes & Protocols: The Role of 2-Benzoyl-4-Methoxyphenol in Antioxidant Studies
Introduction: Unveiling the Antioxidant Potential of 2-Benzoyl-4-Methoxyphenol
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a vast array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The scientific pursuit of compounds that can mitigate oxidative damage is therefore a cornerstone of modern therapeutic and preventative medicine.
This compound is a phenolic compound with a structure analogous to the widely used synthetic antioxidant Butylated Hydroxyanisole (BHA).[1] Phenolic compounds are a major class of antioxidants, primarily acting as free radical scavengers to terminate damaging chain reactions.[2] The core mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, a process that neutralizes the radical while creating a phenoxy radical that is stabilized by resonance within the aromatic ring.[1]
This guide provides a comprehensive framework for researchers aiming to characterize the antioxidant profile of this compound. We will move beyond simple screening to provide detailed, field-proven protocols for both direct chemical scavenging and complex cell-based assays. The overarching goal is to equip scientists with the necessary tools to not only quantify its antioxidant capacity but also to elucidate its mechanisms of action within a biological context, particularly its potential role in modulating the critical Nrf2 cellular defense pathway.
Section 1: In Vitro Assays for Direct Radical Scavenging Capacity
The initial evaluation of any potential antioxidant involves cell-free chemical assays. These methods are rapid, cost-effective, and provide a fundamental measure of a compound's intrinsic ability to neutralize free radicals. Here, we detail two of the most common and robust protocols: the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[3] The DPPH radical exhibits a strong absorbance at approximately 517 nm, appearing as a deep purple solution. When reduced by an antioxidant, it converts to the non-radical form, DPPH-H, resulting in a color change to yellow and a corresponding decrease in absorbance.[4] This decolorization is stoichiometric with respect to the number of electrons captured.
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive Control (e.g., Trolox, Ascorbic Acid, or BHA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[5]
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a range of concentrations (e.g., 1 to 200 µg/mL). Prepare the positive control standard in the same manner.
-
Assay Execution:
-
Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[5][6]
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test sample.[5]
-
-
IC50 Determination: Plot the % Inhibition against the concentration of the test compound. The IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from this curve via linear regression. A lower IC50 value indicates higher antioxidant activity.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of the Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate.[8] The resulting radical has a characteristic blue-green color with maximum absorbance at ~734 nm. In the presence of a hydrogen-donating antioxidant, the radical is neutralized, leading to a decrease in absorbance.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Caption: Workflow for the ABTS radical cation decolorization assay.
Experimental Protocol: ABTS Assay
-
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to react for 12-16 hours in the dark at room temperature. This forms the ABTS•⁺ stock solution.[5]
-
-
Preparation of ABTS•⁺ Working Solution: Before the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS to achieve an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described for the DPPH assay.
-
Assay Execution:
-
To each well of a 96-well plate, add 20 µL of the test sample or standard solution.
-
Add 180 µL of the ABTS•⁺ working solution to each well.[5]
-
-
Incubation: Incubate the plate for 6-10 minutes at room temperature.[9]
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation & IC50 Determination: Calculate the % inhibition and determine the IC50 value using the same formulas as described for the DPPH assay.
-
Data Interpretation
The results from these assays provide a quantitative measure of direct antioxidant power. A lower IC50 value signifies greater potency. It is crucial to compare the IC50 of the test compound to that of well-characterized standards run in parallel.
| Compound | Assay | Reported IC50 Value |
| BHA (Standard) | DPPH | ~112 µg/mL[7] |
| BHT (Standard) | DPPH | ~202 µg/mL[7] |
| Trolox (Standard) | ABTS | ~2.9 µg/mL[10] |
| This compound | DPPH/ABTS | To be determined experimentally |
| Note: The data presented are for reference standards and highlight the expected range of activity. Experimental validation is required to determine the precise antioxidant capacity of this compound. |
Section 2: Cell-Based Assays for Physiological Antioxidant Effects
While chemical assays are informative, they do not reflect the complex biological environment. Cell-based assays are critical for understanding a compound's activity in a physiological context, accounting for factors like membrane permeability, metabolism, and interaction with endogenous antioxidant systems.[11][12]
Cellular Antioxidant Activity (CAA) Assay
Principle of the Assay: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[13] It utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS (induced by an initiator like AAPH or H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[12][14] An effective antioxidant will prevent this oxidation, resulting in lower fluorescence intensity compared to control cells.[11]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol: CAA Assay
-
Materials:
-
Adherent cell line (e.g., HepG2, HeLa)
-
Black, clear-bottom 96-well cell culture plates
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
DCFH-DA probe
-
Free Radical Initiator (e.g., AAPH)
-
Positive Control (e.g., Quercetin)
-
Fluorescence microplate reader (bottom-reading capable)
-
-
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate at a density that will achieve 90-100% confluence on the day of the assay.[15]
-
Cell Treatment:
-
Carefully remove the culture medium and wash the cell monolayer gently with 100 µL of PBS.[15]
-
Add 50 µL of the working DCFH-DA probe solution to each well.[11][12]
-
Immediately add 50 µL of the test compound (this compound) or Quercetin standard at various concentrations.
-
Protect the plate from light and incubate for 1 hour in a 37°C, 5% CO₂ incubator.[15]
-
-
Induction of Oxidative Stress:
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Perform a kinetic read for 60 minutes, taking measurements every 1-5 minutes (Excitation: ~485 nm, Emission: ~538 nm).[12][15]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic plot. The CAA value is calculated as the percentage reduction in AUC for the treated wells compared to the control wells.
-
Probing the Nrf2-ARE Signaling Pathway
Beyond direct scavenging, many phenolic antioxidants exert their protective effects by upregulating endogenous defense mechanisms. The Keap1-Nrf2-ARE pathway is the master regulator of the cellular antioxidant response.[16]
Principle of the Pathway: In a resting state, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which targets it for proteasomal degradation.[17] Upon exposure to electrophiles or oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), triggering their transcription.[17][18] Investigating whether this compound can activate this pathway provides critical insight into its potential for long-lasting cellular protection.
Caption: Activation of the Nrf2-ARE antioxidant response pathway.
Experimental Protocol: Western Blot for Nrf2 and HO-1 Activation
This protocol determines if this compound increases the protein expression of Nrf2 and its downstream target, HO-1, a key indicator of pathway activation.
-
Materials:
-
Cell line (e.g., RAW264.7 macrophages, HepG2)
-
This compound
-
Oxidative stressor (e.g., H₂O₂ or LPS)
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification kit (e.g., Bradford or BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 3-5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluence.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Induce oxidative stress by adding a stressor like H₂O₂ (e.g., 100-500 µM for 1-2 hours) or LPS (for macrophages).[19] Include untreated and stressor-only controls.
-
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[20]
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[20]
-
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of Nrf2 and HO-1 bands to the loading control (β-actin). An increase in the normalized intensity in treated cells compared to controls indicates activation of the pathway.
-
Conclusion and Future Directions
This guide provides a multi-faceted approach to characterizing the antioxidant properties of this compound. By integrating direct chemical scavenging assays (DPPH, ABTS) with physiologically relevant cell-based methods (CAA, Western Blot for Nrf2/HO-1), researchers can build a comprehensive profile of its activity. The initial in vitro assays serve as a fundamental screen for radical scavenging, while the cellular assays reveal its bioavailability and potential to modulate critical endogenous defense pathways.
Successful demonstration of activity, particularly the activation of the Nrf2 pathway, would position this compound as a promising candidate for further investigation. Future studies could explore its effects on other downstream Nrf2 targets, its efficacy in more complex models of oxidative stress-related diseases, and its potential synergistic effects when combined with other antioxidant compounds.[21] This structured, protocol-driven approach ensures that the investigation is both thorough and scientifically rigorous, paving the way for potential therapeutic applications.
References
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Bio-protocol. (n.d.). Western Blotting of Nrf2 and HO-1. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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Jia, Y., et al. (n.d.). Activation of the Nrf2 pathway by the polyphenols. ResearchGate. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
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Pang, C., et al. (2022). Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction. Antioxidants, 11(12), 2367. Retrieved from [Link]
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Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192-201. Retrieved from [Link]
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Consensus. (n.d.). Molecular mechanisms of polyphenol-induced Nrf2 activation. Retrieved from [Link]
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Malinska, D., et al. (2019). Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. Biomolecules, 9(12), 795. Retrieved from [Link]
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D'Andrea, G., et al. (2022). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. Antioxidants, 11(11), 2167. Retrieved from [Link]
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Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
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Al-Sammarrae, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1188. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
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Polyphenols Biotech. (n.d.). Cellular Antioxidant Activity CAA. Retrieved from [Link]
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Atkin, K., et al. (2022). Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death. Antioxidants, 11(2), 346. Retrieved from [Link]
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ResearchGate. (2014). How do we induce oxidative stress to PBMCs using H2O2?. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]
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ResearchGate. (2023). What concentration of H2O2 should be used to establish an Oxidative Stress Model in vitro?. Retrieved from [Link]
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ResearchGate. (2013). Looking for a clear protocol for inducing Oxidative stress by adding H2O2 to the cell culture. Retrieved from [Link]
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Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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Biswas, A., et al. (2012). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. Journal of Biological Chemistry, 287(35), 29357-29368. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of Nrf2 and HO-1. Retrieved from [Link]
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Wang, Y., et al. (2020). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology, 11, 83. Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting (A) and relative protein expression of Nrf2, HO-1 and. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202. Retrieved from [Link]
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Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
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Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]
-
Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 197-204. Retrieved from [Link]
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Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. International Journal of Health and Medical Sciences, 5(1), 1-10. Retrieved from [Link]
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Ngnokam, D., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Basic and Clinical Pharmacology, Toxicology & Medical Information, 1-11. Retrieved from [Link]
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Kalyanaraman, B., et al. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of Biochemistry and Biophysics, 268(1), 21-29. Retrieved from [Link]
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Wu, J., et al. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods, 14(6), 1095. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoyl-4-methoxyphenol
Welcome to the technical support center for the synthesis of 2-benzoyl-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide detailed protocols to enhance your yield and purity.
I. Understanding the Synthesis: The Fries Rearrangement
The most common and industrially significant method for synthesizing this compound is through the Fries rearrangement of 4-methoxyphenyl benzoate.[1] This reaction involves the intramolecular migration of the benzoyl group from the ester oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][2] The reaction is selective for the ortho and para positions.[3][4]
Reaction Scheme:
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 2-Benzoyl-4-methoxyphenol
Welcome to the technical support center for the purification of crude 2-benzoyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. Here, we address common challenges encountered during purification and provide validated protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil/wax, but I expected a solid. What should I do?
This is a common issue that can arise from the presence of residual solvents or impurities that depress the melting point of the compound.
-
Initial Step: Try to remove any residual solvent by placing the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious to avoid decomposition.
-
Troubleshooting: If the product remains oily, it is likely due to impurities. Proceed with one of the purification methods detailed below. The presence of starting materials or byproducts from the synthesis can act as a eutectic contaminant.[1][2]
Q2: What are the most common impurities I should expect in my crude this compound?
The impurities will largely depend on the synthetic route. However, common impurities may include:
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Unreacted Starting Materials: Such as 4-methoxyphenol or benzoyl chloride (or benzoic acid from its hydrolysis).
-
Byproducts: From side reactions, such as the dimethylation of hydroquinone if it was a precursor in a related synthesis.[3]
-
Solvent Residues: From the reaction or initial work-up.
Q3: Which purification technique is best for my crude this compound?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid or semi-solid product. It is a good first choice if your crude product is mostly the desired compound.
-
Column Chromatography: This is a more powerful technique for separating the desired product from significant amounts of impurities, especially those with similar polarities.[4][5] It is also useful if your product is an oil that will not crystallize.
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Distillation: Given the phenolic nature of the compound, vacuum distillation (short path or bulb-to-bulb) could be an option for purification, particularly for removing non-volatile impurities.[2] However, this may be less effective at separating structurally similar impurities.
Troubleshooting and Purification Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6] The key is to find a solvent in which this compound is soluble at high temperatures but insoluble at low temperatures.
Q4: My recrystallization is not working. The compound either oils out or nothing crystallizes. What's wrong?
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, add more solvent to the hot solution to decrease the saturation point, or try a solvent with a lower boiling point.
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No Crystallization: This can happen if the solution is not sufficiently saturated, if the cooling is too rapid, or if nucleation is inhibited.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. You can also add a seed crystal of pure this compound if available.
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Increase Saturation: If no crystals form even with inducement, you may have used too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Recommended Recrystallization Solvents for this compound:
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol.[7] Water can be added as an anti-solvent to the hot ethanolic solution until turbidity is observed, which should then clarify upon further heating. Slow cooling should then induce crystallization. |
| Toluene/Hexane | Toluene is a good solvent for many aromatic compounds. Hexane can be used as an anti-solvent. Dissolve the crude product in a minimal amount of hot toluene and add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Isopropanol | Phenolic compounds often show good solubility in alcohols like isopropanol at elevated temperatures and reduced solubility upon cooling.[7] |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol) and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.
-
Crystallization: If using a single solvent, allow the solution to cool slowly. If using a solvent/anti-solvent system, add the anti-solvent to the hot solution until persistent cloudiness is observed, then add a small amount of the primary solvent to redissolve and allow to cool.
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Isolation: Once crystallization is complete (it may be beneficial to cool the flask in an ice bath to maximize yield), collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Diagram: Recrystallization Troubleshooting Workflow
Sources
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- 2. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Benzoyl-4-methoxyphenol
Welcome to the technical support center for the synthesis of 2-benzoyl-4-methoxyphenol, a critical intermediate and active ingredient in various industrial applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My final product of this compound has a persistent yellow or orange discoloration, even after initial purification. What is the likely cause and how can I remove it?
Answer:
A yellow or orange hue in your this compound product is a common issue, often indicative of highly colored impurities that are difficult to remove through standard crystallization. The primary culprits are xanthenone-type byproducts.
Root Cause Analysis:
Xanthenone impurities, such as 6-hydroxy-9-phenylfluorone, are formed when a second molecule of a polyhydroxyphenolic starting material or intermediate (like resorcinol or 2,4-dihydroxybenzophenone) reacts with the benzoylating or acylating agent.[1] This is particularly prevalent in syntheses starting from resorcinol.
Mitigation and Purification Protocol:
-
Reaction Control: The formation of xanthenones can be minimized by carefully controlling the stoichiometry of the reactants and the reaction temperature. Using a slight excess of the benzoylating agent can help to ensure the complete conversion of the dihydroxy species, reducing the opportunity for side reactions.
-
Washing: An effective workup procedure is crucial. Washing the organic phase with an aqueous sodium hydrogen carbonate solution can help remove some acidic and colored impurities.[1]
-
Recrystallization: While challenging, multiple recrystallizations from a suitable solvent like methanol can help to reduce the levels of these colored impurities.[2] A two-stage recrystallization process, potentially with a charcoal treatment in the first step, can be particularly effective.
-
Alternative Synthesis Route: If xanthenone formation is a persistent issue, consider alternative synthetic routes that avoid the use of resorcinol in the presence of strong acids, such as starting from 3-methoxyphenol.[1]
Question 2: My HPLC analysis shows a significant peak with a higher retention time than my desired this compound. What is this impurity and how can I prevent its formation?
Answer:
A peak with a higher retention time in a reverse-phase HPLC analysis typically indicates a less polar compound than your target molecule. In the synthesis of this compound via methylation of 2,4-dihydroxybenzophenone, this is very likely the over-methylated byproduct, 2,4-dimethoxybenzophenone.
Root Cause Analysis:
The formation of 2,4-dimethoxybenzophenone occurs when both the 2- and 4-hydroxyl groups of the 2,4-dihydroxybenzophenone starting material are methylated.[3] This is often a result of:
-
Using an excessive amount of the methylating agent (e.g., dimethyl sulfate).
-
Prolonged reaction times or elevated temperatures.
-
The use of a strong base which can deprotonate both hydroxyl groups, making them susceptible to methylation.
Prevention and Control Strategy:
-
Stoichiometric Control: Carefully control the molar ratio of the methylating agent to the 2,4-dihydroxybenzophenone. A two-step methylation process can be employed to improve selectivity.[3]
-
Reaction Conditions: Optimize the reaction temperature and time to favor mono-methylation. Lower temperatures generally increase the selectivity for methylation of the more acidic 4-hydroxyl group.
-
Choice of Base: The choice of base can influence the degree of methylation. Using a weaker base may help to selectively deprotonate the 4-hydroxyl group.[2]
Question 3: I am using a Fries rearrangement approach to synthesize this compound, and I am getting a mixture of isomers. How can I improve the selectivity for the desired ortho-product?
Answer:
The Fries rearrangement of phenolic esters to hydroxyaryl ketones is known to produce a mixture of ortho and para isomers.[4] The selectivity of this reaction is highly dependent on the reaction conditions.
Controlling Isomer Selectivity:
-
Temperature: Temperature is a critical factor in determining the product distribution. Lower reaction temperatures generally favor the formation of the para-isomer (thermodynamic control), while higher temperatures favor the ortho-isomer (kinetic control).[4] To increase the yield of this compound (the ortho-isomer), the reaction should be carried out at a higher temperature.
-
Solvent: The polarity of the solvent also plays a role. Non-polar solvents tend to favor the formation of the ortho-product, while more polar solvents can increase the proportion of the para-product.[4]
-
Catalyst: The choice of Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄) can also influence the isomer ratio. Experimenting with different catalysts may be necessary to optimize the selectivity for your desired product.
Separation of Isomers:
If a mixture of isomers is obtained, they can typically be separated by column chromatography or fractional crystallization, although this can be challenging and may lead to a lower overall yield of the desired isomer.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
The most prevalent synthetic strategies for this compound include:
-
Friedel-Crafts Acylation: This can involve the reaction of 4-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst. Alternatively, resorcinol can be reacted with benzoyl chloride and subsequently methylated.[5]
-
Fries Rearrangement: This involves the rearrangement of 4-methoxyphenyl benzoate in the presence of a Lewis acid to yield this compound.[4][6]
-
Methylation of 2,4-dihydroxybenzophenone: This is a widely used industrial method where 2,4-dihydroxybenzophenone is selectively methylated at the 4-position using a methylating agent like dimethyl sulfate.[2][3]
What are the key starting material impurities to be aware of?
The purity of your starting materials is critical to the purity of your final product. Key considerations include:
-
Water Content: In reactions involving water-sensitive reagents like chlorosulfonic acid (for subsequent sulfonation) or certain Lewis acids, the water content in the starting 2-hydroxy-4-methoxybenzophenone should be minimized (e.g., less than 0.5%).[7]
-
Purity of Phenolic Precursors: The purity of starting materials like 4-methoxyphenol or 2,4-dihydroxybenzophenone is important to avoid introducing impurities that may be difficult to remove later.
What analytical techniques are recommended for purity assessment of this compound?
The most common and effective analytical technique for assessing the purity of this compound and quantifying impurities is High-Performance Liquid Chromatography (HPLC) .[8] A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is typically used.[8] Other techniques that can be employed for characterization include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for 2-hydroxy-4-methoxybenzophenone is around 62-64°C.[5]
Visualizing Impurity Formation
The following diagrams illustrate the formation of common impurities during the synthesis of this compound.
Caption: Formation of over-methylated and xanthenone impurities.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its common impurities.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient or 30°C |
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare a sample solution of your synthesized product at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the retention time of the main peak and any impurity peaks.
References
- SIELC Technologies. (2018, February 16). 2-Hydroxy-4-methoxybenzophenone.
- European Patent Office. (1999, October 27). Process for the manufacture of hydroxyalkoxybenzophenones (EP 0721929 B1).
- Google Patents. (n.d.). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid synthesis.
- Zacarías León, A., et al. (2015). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. Journal of Chromatography B, 988, 137-144.
- ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone.
- Google Patents. (n.d.). CN115650836B - Synthesis process of 2-hydroxy-4-methoxyl benzophenone.
- Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Fries rearrangement.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
Sources
- 1. data.epo.org [data.epo.org]
- 2. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
- 3. CN115650836B - Synthesis process of 2-hydroxy-4-methoxyl benzophenone - Google Patents [patents.google.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]
- 8. 2-Hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]
Technical Support Portal: Degradation Pathways of 2-Benzoyl-4-Methoxyphenol (Oxybenzone, BP-3)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-benzoyl-4-methoxyphenol, an organic compound widely known as Oxybenzone or Benzophenone-3 (BP-3).[1] As a critical UV-absorbing agent in sunscreens, plastics, and various industrial applications, understanding its stability and degradation is paramount for ensuring product efficacy, safety, and environmental compatibility.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with direct answers to common experimental challenges. It combines foundational scientific principles with practical troubleshooting advice to support your work.
Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses the fundamental questions regarding the stability and transformation of this compound under various conditions.
Q1: What are the primary degradation pathways for this compound?
This compound (BP-3) degrades through several key pathways, primarily driven by light, biological activity, and chemical stressors.
-
Photodegradation: As a UV filter, BP-3 is designed to absorb UV radiation; however, this process can also lead to its breakdown.[3] The rate and products of photodegradation are highly dependent on the medium (e.g., solution vs. aerosol), the presence of photosensitizers, and the specific wavelength of light.[4]
-
Metabolic Degradation (Biotransformation): In biological systems, BP-3 is metabolized into more polar compounds to facilitate excretion. In humans, this involves O-dealkylation of the methoxy group and hydroxylation of the aromatic rings.[1] Microorganisms, such as fungi, can also biodegrade BP-3, often through demethylation.[5]
-
Chemical Degradation: BP-3 can react with chemicals in its environment. For instance, in chlorinated water, it can form halogenated byproducts like bromoform, especially in seawater containing bromide ions.[6] Its stability is also pH-dependent, with the phenoxide ion formed under basic conditions being more susceptible to oxidation.[7]
-
Thermal Degradation: At elevated temperatures, such as those encountered during manufacturing or processing, BP-3 can undergo thermal decomposition. This process is believed to proceed through a free-radical mechanism, initiated by the cleavage of the weakest chemical bonds.[8]
Q2: What are the major photodegradation products I should be looking for in my analysis?
When studying the photodegradation of BP-3, several key transformation products are commonly identified. The formation of these products can be significantly influenced by environmental conditions. For example, degradation is notably faster in aerosol phases compared to bulk aqueous solutions.[4]
| Degradation Product | Common Name | Formation Pathway | Reference |
| (2,4-Dihydroxyphenyl)(phenyl)methanone | Benzophenone-1 (BP-1) | O-demethylation of the methoxy group. | [5] |
| (4-Methoxyphenyl)(phenyl)methanone | 4-Methoxybenzophenone | Removal of the hydroxyl group. | [4][5] |
| Phenyl(phenyl)methanone | Benzophenone | Removal of both hydroxyl and methoxy groups. This is a known carcinogen. | [4][5] |
| Benzoic Acid & Benzaldehyde | N/A | Cleavage of the C-C bond between the carbonyl and the substituted ring. | [5] |
Q3: How is this compound metabolized in vivo by humans?
Following topical application or incidental ingestion, BP-3 is absorbed and metabolized. The primary goal of this biotransformation is to increase water solubility for easier elimination. Up to 1% of a topically applied dose can be detected in urine as metabolites.[1]
The main human metabolites identified are:
-
2,4-dihydroxybenzophenone (DHB): Formed via O-dealkylation, where the methoxy group (-OCH₃) is converted to a hydroxyl group (-OH).[1]
-
2,2'-dihydroxy-4-methoxybenzophenone (DHMB): Results from the hydroxylation of the unsubstituted phenyl ring (Ring B).[1]
-
2,3,4-trihydroxybenzophenone (THB): Formed by hydroxylation of the substituted phenyl ring (Ring A).[1]
Q4: Is the compound stable in solution? What are the best practices for preparing and storing stock solutions?
The stability of BP-3 in solution can be a significant experimental variable. Discoloration (yellowing or browning) is a common sign of photodegradation or oxidation.[9] Precipitation may also occur in aqueous solutions, particularly if the pH is low, which reduces the solubility of the phenolic compound.[9]
Best Practices for Solution Handling:
-
Protect from Light: Always prepare and store solutions in amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[9]
-
Control Temperature: For long-term storage, keep solutions at 2-8°C in airtight containers. Whenever possible, prepare fresh solutions before use.[9]
-
Solvent Purity: Use high-purity, degassed solvents. Dissolved oxygen can contribute to oxidative degradation.[9]
-
pH Control: If working in an aqueous medium, consider buffering the solution to a stable pH range (typically neutral to slightly alkaline) to prevent pH-driven degradation or precipitation.[9]
Section 2: Troubleshooting Guide for Analytical Experiments
This section provides solutions to common problems encountered during the analysis of BP-3 and its degradants, with a focus on HPLC methods.
Focus Area: High-Performance Liquid Chromatography (HPLC) Analysis
Q: I'm seeing unexpected peaks (ghost peaks) in my HPLC chromatogram. What could be the cause?
Unexpected peaks are often a result of contamination or on-the-fly degradation.
-
Causality: Ghost peaks can arise from contaminants in the sample, mobile phase, or from the degradation of BP-3 after the sample has been prepared but before it is analyzed.[10] They can also be introduced from a contaminated autosampler injection port or syringe.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a "blank" injection (mobile phase only) to determine if the contamination is coming from the solvent or the HPLC system itself.
-
Prepare Fresh Samples: Immediately analyze a freshly prepared sample of BP-3. If the ghost peaks are absent or smaller, it indicates your compound is degrading in the prepared sample vial.[7]
-
Check Mobile Phase: Ensure mobile phase components are miscible and have been properly degassed. If using a buffer, ensure it is freshly prepared to prevent microbial growth.[11]
-
Clean the System: If the issue persists, clean the injector and column according to the manufacturer's guidelines.
-
Q: My peak shape is poor (tailing or fronting). How can I improve it?
Poor peak shape compromises resolution and integration accuracy.
-
Causality: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic hydroxyl group and residual silanols on the silica-based column packing.[10] Fronting can occur if the column is overloaded or the sample is dissolved in a solvent much stronger than the mobile phase.[12]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For tailing peaks, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the ionization of the silanol groups, leading to more symmetrical peaks.
-
Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[11] A stronger solvent can cause the sample band to spread improperly at the head of the column.
-
Reduce Sample Concentration: Dilute your sample to check for mass overload, which can cause both fronting and tailing.[11]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that can damage the column head and cause peak distortion.[10]
-
Focus Area: Sample Stability & Forced Degradation Studies
Q: I am trying to perform a forced degradation study. What stress conditions should I use?
Forced degradation (stress testing) is used to identify likely degradation products and demonstrate the stability-indicating nature of an analytical method. The conditions below provide a starting point.
-
Causality: By subjecting the compound to harsh conditions, you accelerate the degradation processes that might occur over a longer period under normal storage. This helps in understanding the degradation pathways.[7]
-
Recommended Stress Conditions:
| Stress Condition | Reagent / Method | Typical Conditions | Reference |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room Temperature or 60°C | [7] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature | [7] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | [7] |
| Thermal Degradation | Oven (Solid or Solution) | 80°C for 48 hours | [7][8] |
| Photodegradation | UV Lamp or Solar Simulator | Expose solution to high-intensity light | [4][9] |
Section 3: Key Experimental Protocols
These protocols provide a validated framework for conducting stability studies.
Protocol 1: Step-by-Step Protocol for a Forced Photodegradation Study
-
Objective: To identify the primary degradation products of this compound under photolytic stress.
-
Materials:
-
This compound (analytical standard)
-
HPLC-grade acetonitrile and water
-
Quartz or borosilicate glass vials (transparent to UV/Vis light)
-
A calibrated photostability chamber or solar simulator.
-
-
Procedure:
-
Prepare a stock solution of BP-3 (e.g., 1 mg/mL) in acetonitrile.
-
Dilute the stock solution to a final concentration of 100 µg/mL in a 50:50 acetonitrile:water mixture. This will be your test solution.
-
Transfer an aliquot of the test solution to a quartz vial. This is your "light-exposed" sample.
-
Wrap an identical vial containing the same solution completely in aluminum foil. This is your "dark control" to account for any thermal degradation.
-
Place both vials in the photostability chamber.
-
Expose the samples to a controlled dose of light (e.g., as specified in ICH Q1B guidelines).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both vials.
-
Analyze the aliquots immediately by HPLC (see Protocol 2) to determine the percentage of BP-3 remaining and to profile the formation of degradation products.
-
Protocol 2: General Protocol for HPLC Analysis of BP-3 and its Degradants
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 288 nm and 325 nm) using DAD to ensure detection of all relevant species.
-
-
Self-Validation Check:
-
The method's suitability is confirmed if the "dark control" sample from Protocol 1 shows minimal degradation, while the "light-exposed" sample shows a clear decrease in the BP-3 peak and the appearance of new peaks for degradation products. Peak purity analysis using a DAD can further validate that the parent peak is spectrally homogenous.
-
Section 4: Visualizing the Pathways and Workflows
Visual diagrams help clarify complex chemical transformations and experimental processes.
Caption: Primary human metabolic pathways for BP-3.
Caption: Workflow for a forced degradation study.
References
- Mezcua, M., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology.
-
Wikipedia. (n.d.). Oxybenzone. [Link]
-
Cooper, E. R., et al. (2024). Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols. ACS ES&T Air. [Link]
-
Gornik, T., et al. (2024). The Toxicological Impact of the Ultraviolet Filter Oxybenzone on Antioxidant Profiles in In Vitro Cultures of Lentinula edodes. MDPI. [Link]
-
Jesus, A., et al. (2022). Review of environmental effects of oxybenzone and other sunscreen active ingredients. Journal of the American Academy of Dermatology. [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
-
De Filippis, P., et al. (1984). Distribution and Metabolism of 2-t-butyl-4-methoxyphenol in the Everted Rat Gut Preparation. Archives of Toxicology. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Kalyanaraman, B., et al. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of Biochemistry and Biophysics. [Link]
-
Wikipedia. (n.d.). Sunscreen. [Link]
-
Anderson, H. C. (1961). Thermal Degradation of Phenolic Polymers. DTIC. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Shen, Y. (2018). Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials. AIChE. [Link]
Sources
- 1. Oxybenzone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sunscreen - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Stabilizing 2-Benzoyl-4-Methoxyphenol (Oxybenzone) in Solution
Welcome to the technical support guide for 2-benzoyl-4-methoxyphenol (also known as Oxybenzone, CAS 131-57-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. As a widely used broad-spectrum UV absorber in pharmaceuticals and cosmetics, understanding its stability profile is critical for reproducible experiments and robust formulation development.[1][2] This guide addresses common challenges, provides troubleshooting workflows, and details key experimental protocols to ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound solutions.
Q1: My this compound solution has turned yellow or brown. What is the likely cause?
A1: Discoloration is a classic indicator of chemical degradation, primarily through two pathways: photodegradation and oxidation.[3]
-
Photodegradation: The benzophenone structure within the molecule strongly absorbs UV light.[1] This absorbed energy can promote the molecule to an excited triplet state, leading to the formation of highly reactive species like ketyl radicals.[4] These radicals can then initiate a cascade of reactions, producing colored byproducts. This process is often the primary cause of discoloration, especially if the solution is exposed to ambient laboratory light or sunlight.[3][5]
-
Oxidative Degradation: The phenolic hydroxyl group on the molecule is susceptible to oxidation. This can be triggered by dissolved oxygen in the solvent, a reaction that can be accelerated by light exposure or the presence of trace metal ion contaminants.[3][6]
To prevent this, it is imperative to prepare and store the solution in amber glass vials or wrap the container in aluminum foil to completely block light.[3][4]
Q2: I'm observing a precipitate forming in my aqueous solution, especially after storage or pH adjustment. Why is this happening?
A2: This is most likely due to the low aqueous solubility of this compound.[1] While it is soluble in most organic solvents, it is practically insoluble in water.[1] If you are working with a co-solvent system (e.g., ethanol/water) or attempting to dissolve it in a buffered aqueous solution, any change that decreases the organic solvent ratio or alters the pH can cause the compound to precipitate. The stability and solubility of benzophenone derivatives can be highly dependent on pH.[7][8]
For aqueous applications, ensure the compound is fully dissolved initially, potentially with the aid of sonication, and consider filtering the solution to remove any undissolved microparticles.[3] Be mindful that changes in temperature during storage (e.g., refrigeration) can also decrease solubility and lead to precipitation.
Q3: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of this compound over time. What's causing this loss of potency?
A3: A quantifiable loss of the parent compound indicates general chemical degradation. This is the cumulative effect of all potential degradation pathways, including photodegradation, oxidation, and possible interactions with other solution components.[3][4] Elevated temperatures will accelerate these degradation processes.[3]
The most reliable practice is to prepare solutions fresh before each experiment. If storage is unavoidable, solutions should be stored under an inert gas (e.g., argon or nitrogen) to prevent oxidation, protected from light, and kept at a low temperature (2-8°C) in a tightly sealed container to minimize thermal degradation and solvent evaporation.[3]
Q4: How critical are solvent choice and pH in preventing degradation?
A4: Both are critically important.
-
Solvent Choice: Using high-purity, HPLC-grade solvents is essential to minimize contaminants that could catalyze degradation. For long-term stability, polar aprotic solvents like DMSO or DMF, or alcohols like methanol, are often suitable choices, provided the compound is soluble.[3] Always degas solvents intended for aqueous solutions to remove dissolved oxygen.[3]
-
pH: The pH of an aqueous solution can significantly influence the rate and pathway of degradation for benzophenones.[7][8] For instance, studies on the related compound Benzophenone-3 showed that its degradation rate during advanced oxidation processes was optimal at pH 6.0.[8][9] While this compound lacks highly acidic or basic functional groups, the phenolic hydroxyl group's reactivity is pH-dependent. It is recommended to buffer aqueous solutions to a stable pH, typically near neutral, and to perform forced degradation studies to identify the optimal pH range for your specific application.[3][10]
Q5: Can excipients or other formulation components affect the stability of this compound?
A5: Absolutely. Excipient interaction is a major cause of unexpected instability in formulations.[4] For example, excipients containing residual peroxides (common in some polymers) can significantly accelerate oxidative degradation.[4] Buffers, chelating agents, and other active ingredients can all interact with this compound. It is crucial to conduct compatibility studies where the compound is stored with individual excipients to identify any adverse interactions.[4] In some cases, excipients like cyclodextrins can be used to form inclusion complexes that enhance both solubility and stability.[11][12]
Part 2: Troubleshooting Guide and Proactive Stabilization
This section provides a systematic approach to diagnosing and resolving stability issues.
Table 1: Troubleshooting Common Stability Issues
| Observation | Potential Cause(s) | Recommended Actions & Proactive Measures |
| Solution Discoloration (Yellowing/Browning) | 1. Photodegradation from UV/ambient light exposure.[3] 2. Oxidation from dissolved oxygen or metal ion contaminants.[3] | Action: Immediately transfer to an amber vial or wrap in foil. Proactive: Always prepare and store solutions in light-protected containers. Degas solvents before use and consider adding a chelating agent like EDTA (e.g., 0.01%) to sequester metal ions.[3] |
| Precipitation in Solution | 1. Low aqueous solubility .[1] 2. pH shift in buffered solutions. 3. Temperature change during storage. | Action: Gently warm and sonicate the solution to attempt redissolution. Filter through a 0.22 µm filter before use.[3] Proactive: Use a co-solvent system if possible. Confirm the compound's solubility at the intended storage temperature and pH. Prepare more dilute stock solutions. |
| Loss of Potency / Inconsistent Assay Results | 1. General chemical degradation (photolysis, oxidation, thermal).[3] 2. Incomplete initial dissolution . | Action: Discard the old solution and prepare a fresh one. Proactive: Prepare solutions fresh daily. If storage is necessary, store at 2-8°C, protected from light, and under an inert atmosphere.[3] Ensure complete dissolution using sonication before final dilution. |
| Appearance of New Peaks in Chromatogram | 1. Formation of degradation products .[3] | Action: Perform a forced degradation study to identify the new peaks.[4][13] Proactive: Implement the stabilization measures above. Ensure your analytical method is "stability-indicating," meaning it can resolve the parent peak from all potential degradants. |
Visualization 1: Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing stability problems with this compound solutions.
Caption: A step-by-step workflow for diagnosing and resolving common stability issues.
Part 3: Key Experimental Protocols
Adherence to rigorous protocols is essential for generating reliable and reproducible data.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details best practices for preparing a stock solution of this compound in an organic solvent.
-
Solvent Preparation: Select a high-purity (HPLC grade or higher) solvent in which the compound is readily soluble (e.g., Methanol, Acetonitrile). If concerned about oxidation, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. Perform this step quickly to minimize exposure to light and humidity.
-
Dissolution: Transfer the powder to a volumetric flask made of amber glass. Add about 70-80% of the final solvent volume.
-
Mixing: Cap the flask and mix thoroughly. Use a vortex mixer or place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3]
-
Final Dilution: Once fully dissolved, allow the solution to return to room temperature. Carefully add the solvent up to the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, transfer the solution to smaller amber glass vials with PTFE-lined caps. Purge the headspace with an inert gas before sealing and store in a refrigerator at 2-8°C.[3]
Protocol 2: Framework for a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding how the molecule degrades and for developing a stability-indicating analytical method.[14][15] This protocol provides a general framework based on ICH guidelines.
-
Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor agent. Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C.[4]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60°C.[4]
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.[4]
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) in a calibrated oven, protected from light.[4]
-
Photodegradation: Expose the solution to a controlled light source in a photostability chamber (e.g., option 2 of ICH Q1B).[4]
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (stressed, control, and blank) using a suitable stability-indicating HPLC-UV method.
-
Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. This confirms the method's ability to separate the parent drug from its degradants.[3]
Visualization 2: Primary Degradation Pathways
This diagram illustrates the main chemical threats to the stability of this compound in solution.
Caption: Key environmental factors leading to the degradation of this compound.
References
-
ACS ES&T Water. (2023). Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. Retrieved from [Link]
-
MDPI. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Role of Protonation of Benzophenone and Its Derivatives in Acidic Aqueous Solutions Using Time Resolved Resonance Raman Spectroscopy: How Are Ketyl Radicals Formed in Aqueous Solutions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the effect of excipients on the concentration of phenolic compounds using different solvents (water or 50% ethanol). Retrieved from [Link]
-
PubMed Central. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Retrieved from [Link]
-
PubMed. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Retrieved from [Link]
-
PubMed. (2025). The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ScienceDirect. (2021). Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Retrieved from [Link]
-
PubMed. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Benzoyl-5-methoxyphenol. Retrieved from [Link]
-
PubMed. (n.d.). Distribution and Metabolism of 2-t-butyl-4-methoxyphenol in the Everted Rat Gut Preparation. Retrieved from [Link]
-
PubMed Central. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]
-
RSC Publishing. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Retrieved from [Link]
-
NIH. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
-
Wikipedia. (n.d.). Sunscreen. Retrieved from [Link]
-
OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Sunscreen - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes [mdpi.com]
- 9. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. forced degradation products: Topics by Science.gov [science.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Derivatization of 2-Benzoyl-4-methoxyphenol
Welcome to the technical support center for the derivatization of 2-benzoyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the practical application of chemical principles to ensure successful and reproducible outcomes.
The derivatization of this compound, primarily through the alkylation of its phenolic hydroxyl group, is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reaction, typically a Williamson ether synthesis, involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkylating agent.[1] While straightforward in principle, the success of this SN2 reaction hinges on a delicate balance of parameters. This guide will walk you through optimizing these conditions and resolving common issues.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I've run the reaction, but my TLC/LC-MS analysis shows very little or no desired product. What went wrong?
Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the most likely causes:
-
Ineffective Deprotonation: The phenolic proton must be removed to form the reactive phenoxide anion.
-
Causality: Phenols are more acidic than alcohols, but a sufficiently strong base is still required for complete deprotonation.[2] If the base is too weak or impure (e.g., old NaH that has oxidized), the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Verify Base Strength: For this compound, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) are commonly used.[2] Ensure your base is appropriate for the acidity of the phenol.
-
Use Fresh Reagents: Sodium hydride, in particular, is highly reactive with moisture and air. Use a fresh bottle or a properly stored reagent.
-
Ensure Anhydrous Conditions: If using a strong base like NaH, ensure your solvent is anhydrous. Water will quench the base.
-
-
-
Poor Alkylating Agent Reactivity: The electrophile may not be reactive enough.
-
Causality: The Williamson ether synthesis is an SN2 reaction, and its rate is highly dependent on the leaving group of the alkylating agent.[3] The reactivity order is I > Br > Cl > F. Using an alkyl chloride for a sluggish reaction might be the issue.
-
Solution: Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide.[4] If you must use a chloride, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture (Finkelstein reaction) to generate the more reactive alkyl iodide in situ.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Causality: Polar aprotic solvents are ideal for Williamson ether synthesis.[2] They can dissolve the ionic phenoxide while poorly solvating the nucleophilic oxygen, leaving it "naked" and highly reactive. Protic solvents, like ethanol, can form hydrogen bonds with the phenoxide, shielding it and reducing its nucleophilicity.[5]
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile for optimal results.[2]
-
-
Insufficient Temperature or Time: The reaction may not have had enough energy or time to proceed to completion.
-
Causality: Like most reactions, the rate is temperature-dependent. Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[2]
-
Solution: Monitor the reaction's progress using TLC or GC. If it stalls, consider increasing the temperature in 10-20 °C increments. Be cautious, as excessive heat can promote side reactions.[2]
-
Issue 2: Poor Selectivity (O-Alkylation vs. C-Alkylation)
Question: I've isolated my product, but NMR analysis shows a significant amount of an isomer. It seems the alkyl group has attached to the aromatic ring instead of the oxygen. How can I prevent this?
Answer: This is a classic problem of regioselectivity. The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[1][6]
-
Primary Cause - Solvent Effects: The solvent has the most dramatic effect on selectivity.
-
To Favor O-Alkylation (Ether Formation): Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][5] These solvents do not strongly solvate the oxygen anion, making it the more accessible and reactive nucleophilic site.
-
To Avoid C-Alkylation: Avoid protic solvents like water or ethanol. These solvents form a hydrogen-bonding cage around the oxygen anion, sterically hindering it and making the ring carbons more likely to react.[5]
-
-
Visualizing the Competing Pathways:
Caption: Solvent choice directs O- vs. C-alkylation.
Issue 3: Formation of an Alkene Byproduct
Question: My mass spec data shows a peak corresponding to the elimination of HX from my alkyl halide. Why is this happening?
Answer: You are observing a competing E2 elimination reaction. This is a very common side reaction in Williamson ether synthesis, especially under specific conditions.[2]
-
Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene.[1]
-
Factors Favoring Elimination:
-
Solutions:
-
Choose the Right Alkyl Halide: Whenever possible, use a primary alkyl halide.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the SN2 pathway.
-
Issue 4: Difficulty in Product Purification
Question: The reaction seems to have worked, but I'm struggling to get a pure product. My crude material is an oil or contains persistent impurities.
Answer: Purification of benzophenone derivatives can be challenging but is achievable with the right strategy.
-
Aqueous Workup: After the reaction is complete, a proper aqueous workup is critical.
-
Protocol: Quench the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with dilute NaOH or K₂CO₃ solution to remove any unreacted this compound, followed by a water wash and a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method.
-
Solvent Screening: Test various solvent systems. A common choice for benzophenone derivatives is an ethanol/water mixture.[7][8] Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
-
Column Chromatography: If the product is an oil or if crystallization fails to remove impurities (e.g., the C-alkylated isomer), silica gel column chromatography is the next step.
-
Solvent System: Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or petroleum ether. The optimal solvent system should be determined by TLC analysis first.
-
Experimental Protocols & Data
Standard Protocol: O-Alkylation of this compound
This protocol provides a general methodology for the synthesis of an ether derivative.
Workflow Diagram:
Caption: General workflow for O-alkylation.
1. Reagents and Equipment:
-
This compound
-
Alkyl Halide (e.g., ethyl bromide, benzyl bromide)
-
Base (e.g., anhydrous K₂CO₃, NaH)
-
Solvent (e.g., anhydrous DMF, acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
2. Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., DMF, 5-10 mL per mmol of phenol).
-
Add the base (e.g., K₂CO₃, 1.5-2.0 eq). If using NaH (1.1-1.2 eq), add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by pouring it into cold water.
-
Perform an aqueous workup as described in Issue 4 .
-
Purify the crude product by crystallization or column chromatography.
-
Characterize the final product by NMR, MS, and melting point analysis.
Data Summary: Optimizing Reaction Parameters
The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Causality | Potential Issue if Deviated |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | Maximizes nucleophilicity of the phenoxide, favoring the SN2 pathway for O-alkylation.[2] | Protic Solvents (Ethanol, Water): Promotes C-alkylation by solvating the oxygen anion.[5] |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOH | Must be strong enough to fully deprotonate the phenol. K₂CO₃ is a good, easy-to-handle starting point. | Weak Base: Incomplete deprotonation leading to low yield. |
| Alkylating Agent | Primary Alkyl Halide (R-I > R-Br > R-Cl) | SN2 reaction is fastest with primary halides and good leaving groups.[3] | Secondary/Tertiary Halides: Promotes E2 elimination, forming alkene byproducts.[2] |
| Temperature | 50 - 100 °C | Provides sufficient activation energy for the reaction. | Too Low: Slow or incomplete reaction. Too High: Increased risk of side products (elimination, decomposition).[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of reagents, especially strong bases like NaH, and sensitive substrates/products. | Air/Moisture: Can quench strong bases and lead to oxidative side reactions. |
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). Available at: [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Available at: [Link]
-
Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1. (n.d.). Available at: [Link]
- EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents. (n.d.).
- US5877353A - Process for the preparation of benzophenone derivatives - Google Patents. (n.d.).
-
Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1. (n.d.). Available at: [Link]
- Benzophenone derivative, utraviolet absorbent and external preparation for skin - European Patent Office - EP 0538839 A1 - Googleapis.com. (n.d.).
- Benzophenone derivative, utraviolet absorbent and external preparation for skin - European Patent Office - EP 0538839 A1 - Googleapis.com. (n.d.).
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021). Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. data.epo.org [data.epo.org]
- 8. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
preventing photodegradation of 2-benzoyl-4-methoxyphenol in experiments
Technical Support Center: 2-Benzoyl-4-methoxyphenol (Oxybenzone)
A Guide to Preventing Photodegradation in Experimental Settings
Prepared by: Your Senior Application Scientist
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals working with this compound (also known as Oxybenzone or Benzophenone-3). The inherent photosensitivity of this molecule, while useful in its applications as a UV filter, presents significant challenges in experimental design. Uncontrolled photodegradation can lead to loss of compound potency, formation of confounding artifacts, and ultimately, compromised data integrity.
This document moves beyond simple protocols to explain the causality behind these experimental challenges, providing you with the knowledge to proactively design robust experiments and troubleshoot issues as they arise.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My solution of this compound is turning yellow and my assay results are inconsistent. What is happening? A1: This is a classic sign of photodegradation. This compound is a potent UV absorber, and this absorption of light energy can initiate chemical reactions that alter its structure.[1] The color change and loss of potency indicate the parent compound is degrading into other species. This process is often accelerated by the presence of oxygen and certain solvents.[2][3]
Q2: What are the primary drivers of this degradation in the lab? A2: The three main factors are:
-
Light Exposure: Direct exposure to UV and even high-intensity visible light (including ambient laboratory light over time) provides the energy for degradation.[2]
-
Oxygen: Atmospheric oxygen can react with the excited-state molecule or subsequent radical intermediates, leading to oxidative degradation pathways.[3][4]
-
Solvent Choice: The polarity and chemical nature of the solvent can influence the stability of the molecule and the pathways of degradation.[5]
Q3: What is the fastest and most critical way to protect my samples? A3: Immediately shield them from light. Use amber glass vials or bottles for preparing and storing solutions. If you must use clear containers (like cuvettes or multi-well plates), wrap them securely in aluminum foil when not actively measuring.[6][7] This is the single most effective step to prevent light-induced degradation.
Q4: How can I confirm that my compound has degraded? A4: The most reliable method is High-Performance Liquid Chromatography (HPLC). By comparing a light-exposed sample to a protected control sample, you can quantify the decrease in the parent compound's peak area and observe the appearance of new peaks corresponding to degradation products.[8][9] A simpler, albeit less specific, method is UV-Vis spectrophotometry. A change in the shape of the absorption spectrum or a decrease in absorbance at the maximum wavelength (λmax) can indicate degradation.
In-Depth Troubleshooting & Prevention Guides
Part 1: Understanding the Photodegradation Mechanism
To effectively prevent degradation, it is crucial to understand the underlying chemical process. This compound, like many phenolic compounds, can undergo a series of reactions upon absorbing UV radiation. The process generally involves the formation of highly reactive intermediates.
-
Photo-Excitation: The molecule absorbs a photon (hν), promoting it to an excited electronic state.
-
Intersystem Crossing: The excited molecule can form a more stable, longer-lived triplet state.
-
Radical Formation: The excited molecule can be photo-ionized, producing a radical cation and a hydrated electron. The radical cation can then be deprotonated to form a phenoxyl radical.[3][4]
-
Reaction with Oxygen: This phenoxyl radical is highly susceptible to reaction with molecular oxygen (O₂), leading to the formation of peroxy-radicals and subsequent cleavage of the aromatic ring, resulting in a cascade of degradation products.[3]
Caption: Generalized photodegradation pathway for phenolic compounds.
Part 2: Proactive Prevention: A Self-Validating Experimental Workflow
This workflow is designed to build photostability controls directly into your experimental process.
Caption: Troubleshooting and validation workflow for photodegradation.
Detailed Strategies:
-
Environmental Controls:
-
Light: Work in an area with minimal UV light. Use yellow or red "safe lights" if possible. Always store stock solutions and intermediates in the dark (e.g., in a closed cabinet or refrigerator) and in amber containers.
-
Temperature: While light is the primary driver, heat can accelerate chemical reactions. Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C).[2]
-
-
Solvent Selection & Preparation:
-
Purity: Use high-purity, HPLC-grade solvents to avoid impurities that could act as photosensitizers.
-
De-gassing: Since oxygen is a key reactant in the degradation pathway, de-gassing your solvents is critical for sensitive experiments.[2] This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a sonication/vacuum cycle.
-
Inert Atmosphere: For maximum protection, prepare solutions and conduct experiments in a glove box or under a gentle stream of nitrogen or argon.
-
-
Use of Stabilizers:
-
In some formulations, other UV-absorbing compounds can be used as stabilizers. These molecules can preferentially absorb the damaging radiation, protecting the primary compound.[10][11] This "spectral overlay" approach requires careful selection of a stabilizer that does not interfere with your assay. For instance, adding Benzophenone-3 (the topic compound) has been shown to stabilize other drugs like desonide from photodegradation.[11]
-
Quantitative Data & Experimental Protocols
Table 1: UV Absorbance Characteristics of this compound
This data is crucial for setting up analytical methods and understanding which wavelengths to protect against.
| Parameter | Value | Source |
| Chemical Name | 2-Hydroxy-4-methoxybenzophenone | [12] |
| CAS Number | 131-57-7 | [12] |
| Molecular Formula | C₁₄H₁₂O₃ | [13] |
| λmax in Methanol | ~288 nm, ~325 nm | [12] |
| Key Absorption Range | 280-400 nm | [14] |
Note: The exact λmax can vary slightly depending on the solvent.
Protocol 1: Standard Photostability Test (Forced Degradation)
This protocol, adapted from ICH Q1B guidelines, helps you quantify the photosensitivity of your compound under your specific experimental conditions.[7][15]
Objective: To determine the extent of degradation of this compound in a specific solvent upon exposure to a standardized light source.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., methanol, acetonitrile)
-
Calibrated photostability chamber or light source
-
Clear and amber 2 mL HPLC vials with caps
-
Aluminum foil
-
HPLC system with UV detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 100 µg/mL). Prepare this solution in an amber volumetric flask to minimize initial degradation.
-
Aliquot Samples:
-
Test Sample: Pipette 1 mL of the stock solution into a clear HPLC vial.
-
Control Sample: Pipette 1 mL of the stock solution into another clear HPLC vial and immediately wrap it completely in aluminum foil to serve as the "dark control."[6]
-
-
Expose to Light: Place both the test sample and the dark control side-by-side in the photostability chamber. Expose them to a controlled light source. Per ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.[7]
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from both the test and control vials for analysis.
-
Quantify with HPLC: Analyze the samples using the HPLC protocol below to determine the remaining concentration of the parent compound.
-
Calculate Degradation: The percentage of degradation can be calculated as: % Degradation = (1 - ([Analyte]_exposed / [Analyte]_control)) * 100
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying this compound and observing its degradation products.
Instrumentation & Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic or Acetic Acid), e.g., 60:40 v/v.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm or 325 nm (select the λmax that provides the best signal-to-noise and is free from solvent interference).
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards: Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from your stock solution using the mobile phase as the diluent.
-
Prepare Samples: Dilute your experimental and control samples from Protocol 1 with the mobile phase to fall within the range of your calibration curve.
-
Run Sequence: Inject the standards to establish the calibration curve. Then, inject your control and exposed samples.
-
Analyze Data: Integrate the peak area corresponding to this compound. Use the calibration curve to calculate the concentration in each sample. Look for the appearance of new peaks in the chromatograms of the exposed samples, which correspond to degradation products.
By implementing these robust protocols and understanding the mechanisms at play, you can ensure the integrity of your experimental data when working with the photosensitive compound this compound.
References
-
Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]
-
Raffi, R. P., & Friedrich, C. (2014). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. AAPS PharmSciTech, 15(5), 1199-1205. [Link]
-
Raffi, R. P., & Friedrich, C. (2014). Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability. AAPS PharmSciTech, 15(5), 1199-1205. [Link]
- Google Patents. (1970).
- Google Patents. (2011). Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers. US7968508B2.
-
PubChem. 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Wikipedia. Sunscreen. [Link]
-
Zhao, S., Ma, H., Wang, M., Cao, C., Xiong, J., Xu, Y., & Yao, S. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Hazardous Materials, 180(1-3), 86-90. [Link]
-
ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (2H-NP) and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran (3H-NP) in toluene before and after irradiation with UV light. [Link]
-
Tang, M., Huang, C. H., Zhu, B. Z., & Mao, L. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. International Journal of Molecular Sciences, 22(11), 6045. [Link]
-
ResearchGate. Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
NIST. 2-Methoxy-4-vinylphenol. NIST Chemistry WebBook. [Link]
-
ChemBK. 2-Hydroxy-4-methoxybenzophenone. [Link]
-
Agilent. (2021). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
-
ResearchGate. Solvent effect on photostability of butyl methoxy di benzoyl methane formulated in solution and emulsion. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]
-
ResearchGate. Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. [Link]
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- 4. researchgate.net [researchgate.net]
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- 11. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. chembk.com [chembk.com]
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Validation & Comparative
A Comparative Guide to UV Absorbers: An In-Depth Analysis of Oxybenzone (2-benzoyl-4-methoxyphenol) Versus Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Imperative for Effective Photoprotection
In the realms of pharmaceutical and cosmetic science, the mitigation of ultraviolet (UV) radiation damage is a cornerstone of public health. UV radiation, primarily divided into UVA (320-400 nm) and UVB (280-320 nm) wavelengths, is a principal etiological factor in skin carcinogenesis, premature photoaging, and immunosuppression. The primary defense against these detrimental effects in topical formulations is the incorporation of UV filters. These molecules function by absorbing, scattering, or reflecting UV photons, thereby preventing their penetration into the skin.
This guide provides a comprehensive comparison of one of the most established UV absorbers, Oxybenzone (2-benzoyl-4-methoxyphenol) , against a panel of other widely used and next-generation UV filters. We will dissect their performance based on spectral coverage, photostability, safety profiles, and regulatory landscapes, supported by established experimental methodologies to provide a robust framework for formulation and development decisions.
Section 1: Profiling the Benchmark - Oxybenzone (this compound)
Oxybenzone (BP-3), a member of the benzophenone class of organic compounds, has been a stalwart in sunscreen formulations for decades.[1] Its widespread use stems from its capacity to absorb a broad range of UV radiation.
-
Mechanism of Action: Like other chemical absorbers, Oxybenzone's efficacy lies in its chromophore structure. Upon absorbing a UV photon, the molecule transitions to an excited electronic state. It then dissipates this energy primarily as heat through non-radiative decay pathways, returning to its ground state, ready to absorb another photon.[2] This process involves an efficient enol-keto tautomerization that contributes to its photostability.[2]
-
Spectral Coverage: Oxybenzone offers broad-spectrum protection, absorbing UVB and short-wave UVA rays (UVA-2).[1] Its absorption spectrum typically covers wavelengths from approximately 280 nm to 355 nm.[1]
-
Photostability: While generally considered more stable than some older filters, its photostability is not absolute and can be influenced by the formulation matrix.[2] However, studies have shown it remains largely stable after several hours of irradiation, which is a key attribute for a sunscreen agent.[2]
-
Safety & Regulatory Status: Oxybenzone's safety profile has come under significant scrutiny. It is known to be absorbed through the skin, with studies detecting it in blood and urine samples at levels exceeding the FDA's safety threshold.[3][4] This has raised concerns about potential endocrine-disrupting effects.[2] Furthermore, its link to coral reef bleaching has led to bans in several regions, including Hawaii.[1] In the United States, the FDA has classified Oxybenzone as not "Generally Recognized As Safe and Effective" (GRASE) due to the need for more safety data, though it remains an approved filter at concentrations up to 6%.[1][4][5]
Section 2: Comparative Analysis with Alternative UV Absorbers
The selection of a UV absorber is a multi-factorial decision. Here, we compare Oxybenzone to traditional and modern alternatives, highlighting their relative strengths and weaknesses.
Avobenzone: The UVA Specialist
Avobenzone is a dibenzoylmethane derivative and stands as one of the few globally approved chemical filters with primary absorption in the UVA-I range, peaking around 357 nm.[6][7][8] This makes it critical for protection against photoaging.
-
Key Differentiator (Photostability): Avobenzone's primary drawback is its pronounced photo-instability.[6][7] Upon UV exposure, it can undergo keto-enol tautomerization and photodegradation, losing up to 50% of its protective capacity within the first hour of sun exposure.[6][9] This necessitates the inclusion of photostabilizers in the formulation, such as Octocrylene, or newer, more effective stabilizers like Bemotrizinol (Tinosorb S).[6][8][9]
-
Regulatory Perspective: It is the only chemical UVA filter currently approved in the US (up to 3%), making it a common, albeit challenging, ingredient for broad-spectrum formulations in that market.[6][7] Like Oxybenzone, it is not currently considered GRASE by the FDA pending further data.[5]
Octinoxate: The UVB Workhorse
Octinoxate (Ethylhexyl Methoxycinnamate) is one of the most frequently used UVB filters globally, valued for its efficacy in preventing sunburn.[3][10]
-
Spectral Focus: Its absorption is concentrated in the UVB range (290-320 nm), with a peak at approximately 311 nm, offering minimal UVA protection.[3]
-
Photostability Concerns: Similar to Avobenzone, Octinoxate is not photostable. It can degrade significantly upon UV exposure, which not only reduces the Sun Protection Factor (SPF) of the product but can also create photodegradation products.[3] It is often stabilized by other filters in a formulation.
-
Safety & Environmental Impact: Octinoxate is also subject to systemic absorption concerns and has been banned alongside Oxybenzone in regions like Hawaii for its detrimental effects on coral reefs.[1][3]
Tinosorb® S (Bemotrizinol): The Modern Photostable Broad-Spectrum Filter
Tinosorb S represents a newer generation of oil-soluble UV absorbers, belonging to the hydroxyphenyl triazine class.[11] It has become a gold standard in modern formulations, particularly in Europe and Asia.
-
Superior Performance: Tinosorb S is exceptionally photostable and provides broad-spectrum coverage across the entire UVB and UVA range (280-400 nm), with absorption peaks around 310 nm and 342 nm.[11][12] Its key mechanism for photostability is an extremely rapid and efficient excited-state intramolecular proton transfer (ESIPT) that dissipates absorbed UV energy as heat without molecular degradation.[11]
-
Formulation Advantage: A key benefit of Tinosorb S is its ability to photostabilize other less stable filters, such as Avobenzone.[13][14][15] Its high efficacy allows for lower concentrations to achieve high levels of protection.[15]
-
Regulatory Status: It is widely approved in the European Union, Australia, and Japan but is not yet approved for use in the United States.[16][17] Its large molecular weight limits skin penetration, contributing to a favorable safety profile.[12]
Tinosorb® M (Bisoctrizole): The Hybrid Innovator
Tinosorb M is unique among organic UV filters. It is a water-dispersible microfine particle that functions as a "hybrid" filter.[18]
-
Triple-Action Mechanism: It provides broad-spectrum protection through a combination of UV absorption (like a chemical filter) and light scattering and reflection (like a physical filter).[13][19] Its coverage extends across the full UVB and UVA spectrum (280-400 nm), with protection peaks at about 305 nm and 360 nm.[18]
-
Photostability and Synergies: Tinosorb M is highly photostable and, like Tinosorb S, can help stabilize other filters.[18] It is particularly effective at boosting the performance of oil-soluble filters.[20]
-
Regulatory and Aesthetic Profile: Tinosorb M is also not yet approved in the US.[18] Due to its particulate nature, it can leave a slight white cast on the skin, similar to mineral filters, though typically less pronounced.[18] Its safety profile is considered excellent due to minimal skin absorption.[18]
Section 3: Quantitative Performance Summary
The following table summarizes the key performance characteristics of the discussed UV absorbers for ease of comparison.
| Feature | Oxybenzone (this compound) | Avobenzone | Octinoxate | Tinosorb® S (Bemotrizinol) | Tinosorb® M (Bisoctrizole) |
| INCI Name | Benzophenone-3 | Butyl Methoxydibenzoylmethane | Ethylhexyl Methoxycinnamate | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol |
| Primary Spectrum | UVB, UVA-II | UVA-I | UVB | Broad Spectrum (UVB, UVA-II, UVA-I) | Broad Spectrum (UVB, UVA-II, UVA-I) |
| Absorption Peak(s) | ~288 nm, ~325 nm | ~357 nm[6][8] | ~311 nm[3] | ~310 nm, ~342 nm[12] | ~305 nm, ~360 nm[18] |
| Photostability | Generally Good[2] | Poor (Requires Stabilization)[6][7] | Poor (Requires Stabilization)[3] | Excellent[11][12][13] | Excellent[18][19] |
| Solubility | Oil-soluble | Oil-soluble | Oil-soluble | Oil-soluble[13] | Water-dispersible (microfine particles)[13][21] |
| US FDA Status | Approved (up to 6%), Not GRASE[1][5] | Approved (up to 3%), Not GRASE[5][6] | Approved (up to 7.5%), Not GRASE[3][5] | Not Approved[17] | Not Approved[18] |
| EU Status | Approved (up to 6%) | Approved (up to 5%)[8] | Approved (up to 10%) | Approved (up to 10%) | Approved (up to 10%) |
| Key Advantage | Historical broad-spectrum use | Excellent UVA-I absorption | High UVB efficacy | Highly efficient, photostable, broad-spectrum, stabilizes others | Hybrid mechanism, photostable, broad-spectrum |
| Key Disadvantage | Systemic absorption, environmental concerns | High photo-instability | Photo-instability, environmental concerns | Not available in the US | Not available in the US, potential for slight white cast |
Section 4: Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and efficacy of a sunscreen formulation, rigorous, self-validating experimental protocols are essential.
Protocol: In Vitro Determination of SPF and UVA Protection Factor (UVA-PF)
This protocol outlines a standardized method for assessing the sun protection efficacy of a formulation in vitro, which is crucial for R&D and screening purposes.[22]
Causality: The in vitro method provides a reproducible and ethical alternative to human testing for formulation development.[22] It relies on measuring the UV transmittance through a thin, uniform film of the product applied to a substrate that mimics the surface of the skin, typically polymethylmethacrylate (PMMA) plates.[22][23][24]
Methodology:
-
Substrate Preparation: Use sandblasted PMMA plates with a defined surface roughness to ensure reproducible product application.
-
Sample Application: Accurately apply the sunscreen product to the PMMA plate at a density of 1.3 mg/cm².[24] Utilize an automated spreading robot to ensure a uniform and repeatable film thickness, which is a critical variable.[25][26]
-
Drying/Equilibration: Allow the film to dry for a minimum of 30 minutes in a dark environment at a controlled temperature to form a stable film.[27]
-
Initial Spectrophotometric Measurement: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the spectral absorbance (A₀(λ)) from 290 nm to 400 nm at multiple points on the plate.
-
UV Irradiation (for UVA-PF and Photostability): Expose the plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial SPF value, as specified in standards like ISO 24443.[27][28]
-
Post-Irradiation Measurement: Immediately after irradiation, repeat the spectrophotometric measurement to obtain the post-irradiation spectral absorbance (A(λ)).
-
Calculation:
-
SPF (In Vitro): The SPF is calculated from the initial absorbance data using the following equation, which integrates the product's absorbance with the Erythema Action Spectrum (E(λ)) and the Solar Irradiance Spectrum (I(λ)).
-
UVA-PF: The UVA Protection Factor is calculated similarly but uses the Persistent Pigment Darkening (PPD) action spectrum instead of the erythema spectrum and uses the post-irradiation absorbance values.
-
Protocol: Assessment of UV Filter Photostability
Causality: This protocol quantifies the degradation of a UV filter within a formulation after UV exposure, providing a direct measure of its stability.[29] The loss of absorbance at key wavelengths correlates directly with a loss of protective efficacy.[28]
Methodology:
-
Sample Preparation: Prepare a solution of the UV filter in a suitable solvent (e.g., ethanol) or prepare the final sunscreen formulation.
-
Film Application: Apply a uniform film of the sample onto a quartz plate or PMMA substrate as described in Protocol 4.1.
-
Initial Analysis (Pre-Irradiation):
-
UV Spectroscopy: Measure the initial absorbance spectrum (290-400 nm). Note the absorbance value at the λmax of the filter.
-
HPLC (for formulations): Extract the UV filter from an un-irradiated sample using a suitable solvent. Analyze the concentration via High-Performance Liquid Chromatography (HPLC) with a UV detector. This serves as the 100% reference.
-
-
UV Irradiation: Expose the sample plate to a controlled dose of UV radiation from a solar simulator for a defined period (e.g., equivalent to a specific number of MEDs - Minimal Erythemal Doses).[30]
-
Post-Irradiation Analysis:
-
UV Spectroscopy: Re-measure the absorbance spectrum of the irradiated plate.
-
HPLC: Extract the UV filter from the irradiated sample and analyze its concentration via HPLC.
-
-
Calculation of Photodegradation:
-
The percentage of photostability is calculated by comparing the pre- and post-irradiation absorbance at λmax or the concentration determined by HPLC.
-
Percent Photostability = (Post-Irradiation Value / Pre-Irradiation Value) x 100
-
Section 5: Visualization of Structures and Workflows
Chemical Structures of Compared UV Absorbers
Caption: Chemical structures of the compared UV absorbers.
Experimental Workflow for In Vitro Performance Evaluation
Caption: Workflow for in vitro photostability and efficacy testing of sunscreens.
Simplified Energy Dissipation Mechanisms
Caption: Photodegradation vs. efficient energy dissipation pathways.
Conclusion and Future Outlook
Oxybenzone (this compound), while historically significant for its broad-spectrum UV absorption, faces considerable challenges regarding its safety profile and environmental impact. The data clearly indicates a paradigm shift in UV filter technology towards molecules that offer superior performance without these associated risks.
Avobenzone and Octinoxate remain important tools, particularly in the US market, but their inherent photo-instability requires careful and sophisticated formulation strategies to ensure sustained efficacy.
The new generation of UV absorbers, exemplified by Tinosorb S and Tinosorb M , represents the current state-of-the-art. Their combination of exceptional photostability, broad-spectrum coverage, and favorable safety profiles makes them the preferred choice for high-efficacy, reliable sun protection products. Their ability to stabilize less robust filters further enhances their value in modern formulations.
For researchers and developers, the path forward involves prioritizing these advanced, photostable, broad-spectrum filters. As regulatory landscapes evolve, hopefully allowing for the introduction of these newer agents into markets like the United States, formulators will have a more robust and safer toolkit to combat the deleterious effects of UV radiation. The focus will continue to be on maximizing protection across the entire UV spectrum while minimizing systemic absorption and environmental persistence.
References
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- PubMed. (1998). Proposed protocol for determination of photostability Part I: cosmetic UV filters.
- Partners in Chemicals. (2019). Evaluation of three UV absorbers.
- ResearchGate. (n.d.). Mapping the Intrinsic Absorption Properties and Photodegradation Pathways of the Protonated and Deprotonated Forms of the Sunscreen Oxybenzone.
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- Dermatest. (n.d.). In vitro SPF Testing.
- SpecialChem. (n.d.). Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (Tinosorb M) | Cosmetics Grade.
- National Institutes of Health (NIH). (2021). Sunscreens: UV filters to protect us: Part 1: Changing regulations and choices for optimal sun protection.
- Royal Society of Chemistry. (2015). Broadband ultrafast photoprotection by oxybenzone across the UVB and UVC spectral regions.
- BenchChem. (2025). A Technical Guide to the UV Absorption Mechanism of Bemotrizinol (Tinosorb S).
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- PhaMix. (2008). Why Tinosorb M and Tinosorb S Are Effective.
- MFCI CO.,LTD. (2025). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy.
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- Chemenu. (2025). Is Avobenzone Safe Compared to Other UV Filters? A Scientific Breakdown for Formulators.
- BASF. (n.d.). Tinosorb® M.
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- Cosmetics & Toiletries. (2009). Determination of the In Vitro SPF.
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- Ataman Kimya. (n.d.). TINOSORB M.
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- European Chemicals Agency (ECHA). (n.d.). Substance Information - Octinoxate.
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- SPF List. (n.d.). Conventional Sunscreens - UV Filters & Safety Research.
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A Comparative Guide to the Validation of Analytical Methods for 2-Benzoyl-4-methoxyphenol Quantification
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for the quantification of 2-benzoyl-4-methoxyphenol, a compound of interest in various chemical and pharmaceutical applications. We will delve into the critical aspects of method validation, drawing upon internationally recognized guidelines to ensure scientific integrity. This document will not only outline the "how" but also the "why" behind the validation protocols, offering a comprehensive resource for selecting and validating the most suitable analytical method for your specific needs.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] This guide will focus on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][4][5][6][7]
Comparing Analytical Techniques: HPLC-UV vs. GC-MS
The choice of analytical technique is a critical first step. For a semi-volatile compound like this compound, both High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are viable options.[8] The selection between these two powerful techniques depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation versus routine quantification.[9]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Volatility Requirement | Suitable for non-volatile and thermally labile compounds.[10] | Requires the analyte to be volatile and thermally stable.[8] |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and thermal stability. |
| Specificity | Good, but potentially susceptible to co-eluting impurities with similar UV spectra.[9] | Very high, based on unique mass fragmentation patterns.[9] |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL range.[11] | Can achieve lower detection limits, often in the pg/mL range.[12] |
| Typical Application | Routine quality control, purity assessment, and content uniformity.[9] | Identification and quantification of volatile impurities, and high-specificity quantification.[9] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
The Logic of Method Selection
For routine quality control and assay of the bulk drug substance or formulated product, HPLC-UV is often the method of choice due to its robustness, lower cost, and ability to analyze the compound in its native form.[9] However, if the analytical goal is to identify and quantify trace-level impurities or degradants, or if the sample matrix is complex, the superior specificity and sensitivity of GC-MS may be necessary.[13]
The Workflow of Analytical Method Validation
A comprehensive validation process ensures that an analytical method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates the key stages of a typical validation workflow, as guided by ICH principles.
Caption: A typical workflow for the validation of an analytical method.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating an HPLC-UV method for the quantification of this compound. These protocols are based on established guidelines and best practices.[14]
Specificity (Selectivity)
Causality: The purpose of specificity studies is to demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5] A stability-indicating method is one that is specific enough to resolve the active pharmaceutical ingredient from its degradation products and process-related impurities.[15]
Protocol:
-
Forced Degradation Studies:
-
Subject a solution of this compound to various stress conditions to induce degradation.[16][17]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 48 hours.
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC-UV method.
-
-
Peak Purity Analysis:
-
Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. The peak should be spectrally homogeneous.
-
-
Resolution:
-
Calculate the resolution between the main peak and the closest eluting degradation product peak. A resolution of >1.5 is generally considered acceptable.
-
Linearity and Range
Causality: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[2][14]
Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically required.
-
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Spiking:
-
Spike a placebo (a mixture of all the excipients in a formulation without the active ingredient) or a sample solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
-
Analysis:
-
Prepare three replicate samples at each concentration level and analyze them using the HPLC-UV method.
-
-
Calculation:
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision
Causality: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[14]
Protocol:
-
Repeatability (Intra-day Precision):
-
Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. An RSD of <2% is generally acceptable.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both sets of experiments.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines.
-
LOD = 3.3 * (standard deviation of the y-intercept / slope)
-
LOQ = 10 * (standard deviation of the y-intercept / slope)
-
-
Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][14]
Protocol:
-
Vary Method Parameters:
-
Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase composition (e.g., ±2% organic phase)
-
Column temperature (e.g., ±5°C)
-
Wavelength of detection (e.g., ±2 nm)
-
-
-
Analysis:
-
Analyze a sample under each of the modified conditions.
-
-
Evaluation:
-
Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) and the final quantitative result. The method should not be significantly affected by these minor variations.
-
Conclusion
The validation of an analytical method for the quantification of this compound is a systematic and scientifically sound process that is essential for ensuring the quality and reliability of analytical data. By following the principles outlined in the ICH guidelines and by carefully considering the specific requirements of the analysis, researchers can confidently select and validate a method that is fit for its intended purpose. Whether employing the robustness of HPLC-UV for routine analysis or the high specificity of GC-MS for more demanding applications, a thoroughly validated method is the bedrock of credible scientific research and drug development.
References
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- ProPharma. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- gmp-compliance.org.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2015).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Scribd. ICH Q2(R1)
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem.
- Taylor & Francis Online. (2013).
- BenchChem. A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
- BenchChem. A Comparative Guide to HPLC and GC for the Analysis of 2,4'-Dichlorobenzophenone.
- ResearchGate. (2025).
- CONICET Digital.
- MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
- National Center for Biotechnology Information. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- PubMed.
- BenchChem. Quantitative Analysis of 4-(2-Methoxyethyl)
- Occupational Safety and Health Administr
- PubMed. (2003).
- SIELC Technologies. 4-Methoxyphenol.
- BenchChem.
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A Comparative Guide to the Spectroscopic Analysis of 2-Benzoyl-4-methoxyphenol for Unambiguous Structural Confirmation
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 2-benzoyl-4-methoxyphenol, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of data, delving into the why behind the experimental choices and demonstrating how a multi-technique approach forms a self-validating system for structural elucidation.
The Analytical Imperative: Why a Multi-Faceted Approach is Essential
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can we achieve a high degree of confidence. For a molecule like this compound, with its distinct functional groups—a phenol, a ketone, an ether, and two aromatic rings—a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is not just recommended; it is essential for robust characterization.
This guide will compare and contrast the data obtained from these techniques, demonstrating how they synergistically lead to the unambiguous confirmation of the target structure over potential isomers or impurities.
Experimental Workflow: A Self-Validating Loop
Our analytical strategy is designed as a logical progression, where the insights from one technique inform the interpretation of the next. This creates a feedback loop that strengthens the overall structural assignment.
Figure 2: Structure of this compound with proton numbering.
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-phenolic | ~11.5-12.5 | Singlet (s) | 1H | Strong deshielding due to intramolecular H-bonding with the ketone. |
| H-7, H-11 | ~7.8-7.9 | Multiplet (m) | 2H | Protons ortho to the carbonyl group are significantly deshielded. |
| H-8, H-9, H-10 | ~7.4-7.6 | Multiplet (m) | 3H | Remaining protons of the benzoyl ring. |
| H-6 | ~7.3-7.4 | Doublet (d) | 1H | Ortho-coupled to H-5. |
| H-5 | ~6.5-6.6 | Doublet of doublets (dd) | 1H | Ortho-coupled to H-6 and meta-coupled to H-3. |
| H-3 | ~6.4-6.5 | Doublet (d) | 1H | Meta-coupled to H-5. |
| H-methoxy | ~3.8 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon environments.
| Carbon(s) | Expected δ (ppm) | Assignment Rationale |
| C=O (ketone) | ~198-200 | Highly deshielded carbonyl carbon. |
| C-1 | ~165-166 | Phenolic carbon, deshielded by oxygen. |
| C-4 | ~160-161 | Carbon attached to the methoxy group. |
| C-2, C-7' | ~130-138 | Quaternary carbons of the aromatic rings. |
| Aromatic CHs | ~100-135 | Multiple signals for the remaining aromatic carbons. |
| OCH₃ | ~55-56 | Characteristic chemical shift for a methoxy carbon. |
Expertise in Action: The downfield shift of the phenolic proton to ~12 ppm is a key confirmatory feature. This is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, a feature that would be absent in other isomers. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map the proton-proton and proton-carbon correlations, respectively, providing an irrefutable link between the assigned signals and the final structure.
Conclusion: A Triad of Corroborating Evidence
By integrating the data from FT-IR, Mass Spectrometry, and NMR, we have constructed a self-validating case for the structure of this compound.
-
FT-IR confirmed the presence of the required functional groups (OH, C=O, C-O).
-
MS verified the correct molecular weight and elemental formula.
-
NMR provided the definitive connectivity of the carbon-hydrogen framework, with key features like the intramolecularly hydrogen-bonded phenolic proton confirming the specific 2-benzoyl substitution pattern.
This multi-technique approach not only provides a high degree of confidence in the structural assignment but also serves as a robust quality control protocol in a drug development or synthetic chemistry setting. It ensures that the material being carried forward is indeed the intended molecule, preventing costly and time-consuming errors downstream.
References
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Retrieved from [Link]
A Researcher's Guide to the Spectroscopic Characterization of 2-Benzoyl-4-methoxyphenol
Introduction to 2-Benzoyl-4-methoxyphenol
This compound, with the chemical formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol , belongs to the benzophenone family.[1] These compounds are characterized by a carbonyl group connected to two phenyl rings and are widely studied for their photochemical properties.[2][3] The substituents on the phenyl rings—a hydroxyl group and a methoxy group in this case—significantly influence the molecule's electronic structure and, consequently, its spectroscopic signatures.
This guide will walk you through the theoretical ¹H and ¹³C NMR spectra, elucidating the expected chemical shifts, splitting patterns, and integration values. Furthermore, we will explore the anticipated mass spectrum, detailing the molecular ion peak and plausible fragmentation pathways.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and multiplicities of the aromatic and substituent protons based on the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the benzoyl group.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H (ortho to C=O, benzoyl) | 7.8 - 7.9 | Doublet of doublets (dd) | 2H |
| H (meta to C=O, benzoyl) | 7.5 - 7.6 | Triplet (t) | 2H |
| H (para to C=O, benzoyl) | 7.6 - 7.7 | Triplet (t) | 1H |
| H (ortho to OH) | 6.5 - 6.6 | Doublet (d) | 1H |
| H (meta to OH, ortho to OCH₃) | 6.4 - 6.5 | Doublet of doublets (dd) | 1H |
| H (meta to OH and OCH₃) | 7.2 - 7.3 | Doublet (d) | 1H |
| OCH₃ | ~3.8 | Singlet (s) | 3H |
| OH | 9.0 - 10.0 (broad) | Singlet (s) | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into their electronic nature. The carbonyl carbon is expected to be significantly downfield due to its deshielding environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 195 - 200 |
| C (ipso, benzoyl) | 135 - 140 |
| C (ortho, benzoyl) | 128 - 130 |
| C (meta, benzoyl) | 130 - 132 |
| C (para, benzoyl) | 133 - 135 |
| C-OH | 155 - 160 |
| C-OCH₃ | 160 - 165 |
| C-benzoyl (on phenol ring) | 115 - 120 |
| C (other aromatic) | 100 - 130 |
| OCH₃ | 55 - 60 |
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 228. Subsequent fragmentation can provide structural confirmation.
Proposed Mass Spectral Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
| m/z | Proposed Fragment | Notes |
| 228 | [C₁₄H₁₂O₃]⁺ | Molecular ion (M⁺) |
| 213 | [C₁₃H₉O₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 151 | [C₈H₇O₃]⁺ | Cleavage of the bond between the carbonyl carbon and the methoxy-phenol ring. |
| 135 | [C₇H₅O₂]⁺ | Formation of the benzoyl cation with the hydroxyl group. |
| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation. |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation, forming a phenyl cation. |
Experimental Protocols
To empirically validate the predicted data, the following general procedures can be employed.
NMR Spectroscopy Workflow
Caption: General workflow for mass spectrometry analysis.
Conclusion
The predictive analysis presented in this guide serves as a valuable baseline for researchers working with this compound. By understanding the expected NMR and mass spectral features, scientists can more confidently interpret their experimental data, confirm the structure of their synthesized or isolated compound, and gain deeper insights into its chemical properties. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability across different laboratories.
References
-
(2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
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Wikipedia. (n.d.). Sunscreen. [Link]
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MDPI. (2020). Pure Rotational Spectrum of Benzophenone Detected by Broadband Microwave Spectrometer in the 2–8 GHz Range. [Link]
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A Comprehensive Comparative Guide to the Biological Activity of 2-Benzoyl-4-Methoxyphenol and Related Phenolic Compounds
Introduction
Phenolic compounds represent a cornerstone of medicinal chemistry, their structural motifs serving as foundational scaffolds for a vast array of biologically active molecules. Within this class, the benzophenone framework is recognized as a "privileged structure," signifying its ability to bind to a diverse range of biological targets and exhibit multiple pharmacological activities.[1][2][3] The biological profile of a benzophenone can be meticulously tuned by the nature and positioning of substituents on its aromatic rings.
This guide provides an in-depth comparative analysis of the biological activities of 2-benzoyl-4-methoxyphenol, a substituted benzophenone, against a curated selection of structurally related phenols. The objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy as antioxidant, anti-inflammatory, and antimicrobial agents. By examining compounds with incremental structural differences—from the simple guaiacol to the sterically hindered butylated hydroxyanisole (BHA) and the functionally distinct vanillic acid—we can dissect the contribution of individual functional groups to the overall biological effect. This analysis is grounded in established experimental data and is designed to provide researchers and drug development professionals with a predictive framework for designing novel phenolic compounds with enhanced therapeutic potential.
Section 1: Structural Analysis of Comparator Compounds
The selection of comparator compounds is critical for a meaningful SAR analysis. Each compound was chosen to represent a specific structural variation from our target molecule, this compound, allowing for a systematic evaluation of how different functional groups influence biological activity.
| Compound | Structure | Key Structural Features |
| This compound | ![]() | Benzophenone core, hydroxyl group ortho to the carbonyl, methoxy group para to the hydroxyl. |
| Guaiacol (2-Methoxyphenol) | ![]() | The simplest comparator; a basic 2-methoxyphenol ring. Lacks the benzoyl group.[4][5] |
| Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) | ![]() | Possesses a carboxyl group instead of a benzoyl group. Hydroxyl and methoxy groups are meta and para to the carboxyl group, respectively.[6][7] |
| 2-tert-Butyl-4-methoxyphenol (BHA Isomer) | ![]() | Features a bulky, sterically hindering tert-butyl group ortho to the hydroxyl group instead of a benzoyl group.[8][9] |
| Oxybenzone (2-Hydroxy-4-methoxybenzophenone) | ![]() | Structurally identical to the target compound, this is its common name, particularly in the context of its use as a UV filter in sunscreens.[10][11][12] |
The hydroxyl (-OH) group is the primary driver of antioxidant activity through hydrogen atom donation.[13] The methoxy (-OCH₃) group, being an electron-donating group, can modulate the electronic properties of the ring and the reactivity of the hydroxyl group.[14] The benzoyl group in the target compound introduces significant steric bulk and lipophilicity, which can influence receptor binding and membrane permeability. The tert-butyl group in BHA provides a classic example of steric hindrance, which can enhance the stability of the resulting phenoxyl radical.[15]
Section 2: Comparative Analysis of Biological Activities
Antioxidant Activity
Mechanistic Insight: The primary mechanism of phenolic antioxidants is their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl group, thereby neutralizing the radical and terminating damaging chain reactions.[15] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency. This stability is influenced by electron-donating groups (like -OCH₃) and the potential for delocalization across the aromatic system.[14][16]
Data Comparison: While direct, comparative antioxidant data for this compound against all selected compounds in a single study is scarce, we can synthesize data from various sources to build a strong comparative picture. The benzophenone scaffold itself is associated with antioxidant properties.[2][3]
| Compound | Assay Type | Result (IC50 / Activity) | Reference |
| Guaiacol Derivatives | ROS Scavenging (ESR) | Vanillin, methyl ferulate, and curcumin show good scavenging activity. | [17] |
| 2-Methoxyphenols | DPPH Radical Scavenging | A linear relationship exists between anti-DPPH activity and ionization potential for a series of 2-methoxyphenols. | [18] |
| Vanillic Acid | Multiple Assays | Exhibits significant antioxidant and free radical scavenging properties. | [6][19][20] |
| Eugenol (related methoxyphenol) | DPPH, ORAC | Shows potent antioxidant activity, superior to vanillin in some assays. | [21][22] |
| BHA / BHT | Various | Well-established, potent synthetic antioxidants. | [9][23][24] |
The structure-activity relationship suggests that the antioxidant capacity of phenols is enhanced by the number of hydroxyl groups and the presence of electron-donating substituents like methoxy groups.[14][16] The position of these groups is also crucial, with ortho and para substitutions often leading to higher activity.[13] For this compound (Oxybenzone), the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect its hydrogen-donating ability compared to a non-benzophenone phenol like guaiacol. However, the extended conjugation provided by the second phenyl ring can help stabilize the resulting radical.
Mandatory Visualization: Mechanism of Phenolic Antioxidant Action
Caption: Phenolic antioxidant donating a hydrogen atom to neutralize a free radical.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a reliable method for evaluating the free-radical scavenging activity of phenolic compounds.[18]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) and reference standards (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of the solvent (methanol) instead of the test compound. For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.
-
Anti-inflammatory Activity
Mechanistic Insight: Chronic inflammation is linked to the overproduction of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[25] Many phenolic compounds exert anti-inflammatory effects by inhibiting key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), or by modulating signaling pathways such as the NF-κB pathway.[25][26] The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition is a key target for anti-inflammatory drugs.
Data Comparison: Phenolic compounds are well-documented anti-inflammatory agents. Vanillin derivatives have been shown to suppress NO and PGE₂ production by blocking NF-κB and MAPK signaling.[25] Similarly, 2-methoxy-4-vinylphenol (2M4VP) reduces LPS-induced NO and iNOS production.[26] The synthetic antioxidants BHA and BHT also exhibit anti-inflammatory activity, particularly when used in combination, by inhibiting the expression of Cox2 and Tnfa genes.[9][23] Given that the benzophenone scaffold is found in many anti-inflammatory agents, it is highly probable that this compound also possesses anti-inflammatory properties, likely acting through similar mechanisms involving the inhibition of iNOS, COX-2, and NF-κB pathways.
| Compound | Model | Key Findings | Reference |
| Brominated Vanillin Derivative | LPS-stimulated RAW 264.7 cells | Reduced NO, PGE₂, iNOS, COX-2, TNF-α, IL-1β, IL-6. Inhibited NF-κB and MAPK pathways. | [25] |
| 2-methoxy-4-vinylphenol (2M4VP) | LPS-stimulated RAW264.7 cells | Reduced NO and iNOS production, mediated by HO-1 and the Nrf2/ARE pathway. | [26] |
| BHA and BHT | LPS-stimulated RAW264.7 cells | Combination of BHA and BHT strongly inhibits Cox2 and Tnfa gene expression. | [9][23] |
Mandatory Visualization: NF-κB Signaling Pathway and Phenolic Inhibition
Caption: Phenolic compounds can inhibit the NF-κB pathway, reducing inflammation.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.[25]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Analysis:
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Antimicrobial Activity
Mechanistic Insight: Phenolic compounds exert antimicrobial activity through several mechanisms, most notably by disrupting the integrity of the microbial cell membrane.[5] Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability and causing leakage of essential intracellular components, which ultimately leads to cell death.[5]
Data Comparison: The antimicrobial properties of simple phenols are well-established. Guaiacol shows notable activity against a range of bacteria and fungi.[4][27][28] Vanillic acid has also been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria.[19] Natural methoxyphenol compounds like eugenol and capsaicin are potent antimicrobials against foodborne pathogens.[21][22] Benzophenones, in general, exhibit a range of antimicrobial and antifungal activities, which are influenced by their substitution patterns.[2][3] For instance, some benzophenones are used as preservatives due to their antimicrobial effects.[12] The significant lipophilicity conferred by the two phenyl rings in this compound suggests it would effectively interact with and disrupt microbial membranes, predicting a strong potential for antimicrobial activity.
| Compound | Organism(s) | Key Findings | Reference |
| Guaiacol | Bacteria and Fungi | Disrupts microbial cell membranes, leading to cell death. | [5] |
| Guaiacol | Fusarium graminearum | Inhibits mycelial growth and conidial formation; EC50 of 1.838 mM. | [27][28] |
| Vanillic Acid | S. aureus, E. coli | Reported antibacterial activity against both Gram-positive and Gram-negative strains. | [19] |
| Eugenol & Capsaicin | Foodborne pathogens (E. coli, S. aureus) | Potent activity against both pathogens and spoilage bacteria. | [21][22] |
| 2-Methoxy-4-vinylphenol | S. aureus, E. coli | Chloroform extracts containing this compound showed strong antimicrobial activity. | [29][30] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the test compound in a 96-well microplate.
-
-
Inoculation:
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
An indicator dye such as resazurin can be added to aid in the visualization of microbial viability (blue = no growth, pink = growth).
-
Conclusion and Future Outlook
This comparative analysis demonstrates that the biological activity of phenolic compounds is intricately linked to their chemical structure. While simple phenols like guaiacol and vanillic acid provide a foundational level of antioxidant, anti-inflammatory, and antimicrobial activity, structural modifications can significantly enhance this potential.
Based on the principles of structure-activity relationships, This compound (Oxybenzone) is predicted to be a multifunctional bioactive agent.
-
As an antioxidant , its activity is likely modulated by the interplay between the ortho-hydroxyl group's hydrogen-donating ability and the radical-stabilizing capacity of its extended benzophenone scaffold.
-
As an anti-inflammatory agent , its structure is well-suited to interact with and inhibit key inflammatory pathways like NF-κB and the enzymes iNOS and COX-2.
-
As an antimicrobial agent , its significant lipophilicity suggests a potent ability to disrupt microbial cell membranes, comparable to or potentially exceeding that of simpler phenols.
The evidence synthesized in this guide strongly supports the classification of this compound as a compound of significant interest for further pharmacological investigation. Future research should focus on direct, head-to-head comparative studies using the standardized protocols outlined herein to precisely quantify its efficacy relative to established compounds. In vivo studies are also warranted to validate these in vitro findings and to explore its therapeutic potential in models of oxidative stress, inflammation, and infectious disease.
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- Kim, M., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 28(15), 5849.
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- Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology, 45(5), 589-596.
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- Muramatsu, H., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations.
- MDPI. (2020).
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-benzoyl-4-methoxyphenol
In the realms of pharmaceutical development, materials science, and cosmetic formulation, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective application. 2-benzoyl-4-methoxyphenol, also known as the UV-absorbing agent Oxybenzone (Benzophenone-3), is a compound where purity is paramount. The presence of unreacted starting materials, isomeric by-products, or residual solvents can drastically alter its photochemical properties, toxicological profile, and ultimately, the performance and safety of the end-product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of newly synthesized this compound. We move beyond simple protocols to explain the scientific rationale behind method selection, enabling researchers to design a self-validating, orthogonal testing strategy that ensures the highest degree of confidence in their material.
Chapter 1: Foundational Characterization
Before embarking on purity analysis, a synthesized compound must be definitively identified. This foundational data serves as the reference against which all subsequent purity measurements are compared.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone | - |
| Synonyms | Oxybenzone, Benzophenone-3 | [1] |
| CAS Number | 131-57-7 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | - |
| Melting Point | 62-65 °C | - |
Chapter 2: Anticipating Impurities: A Synthesis-Forward Approach
An effective purity assessment strategy is not a blind search but an informed investigation. Understanding the synthesis route—most commonly the Friedel-Crafts acylation of 4-methoxyphenol with benzoyl chloride—allows us to predict the most likely impurities.
Table 2: Potential Process-Related Impurities in this compound Synthesis
| Impurity Class | Potential Species | Origin | Analytical Concern |
| Starting Materials | 4-Methoxyphenol | Incomplete reaction | Can interfere with assays; may have its own toxicological profile.[3][4] |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Can alter the pH and stability of formulations. | |
| Isomeric By-products | 4-benzoyl-4-methoxyphenol (O-acylation product) | Side reaction at the hydroxyl group | Lacks the key intramolecular hydrogen bond responsible for UV absorption. |
| 3-benzoyl-4-methoxyphenol | Acylation at the less-favored aromatic position | Different photochemical and physical properties. | |
| Related Substances | 2,2'-dihydroxy-4-methoxybenzophenone | Dimerization/over-reaction | Significant impact on UV absorption spectrum and potential for unknown activity. |
| Residual Solvents | Dichloroethane, Toluene, Cyclohexane | Synthesis and purification steps | Strictly regulated in pharmaceutical applications due to toxicity.[5][6] |
Chapter 3: The Chromatographic Gold Standard: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of non-volatile organic compounds, reverse-phase HPLC is the undisputed workhorse. Its high resolution and sensitivity make it the primary tool for determining purity as a percentage of the total peak area.
The "Why": The Principle of HPLC Separation
HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically a C18-bonded silica column) and a polar mobile phase (e.g., a mixture of water and acetonitrile).[7] For this compound, its moderate polarity allows it to be retained on the C18 column, while more polar impurities (like benzoic acid) elute earlier, and less polar impurities (like O-acylated by-products or dimers) elute later. A UV detector is ideal, as the benzophenone chromophore provides a strong signal.[8][9]
Workflow for HPLC Purity Analysis
The following diagram illustrates a logical workflow for developing and executing an HPLC purity assessment.
Caption: A typical workflow for purity assessment by HPLC.
Detailed Experimental Protocol: HPLC Purity Assay
-
Instrumentation & Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical starting point is an isocratic mixture of 60% acetonitrile and 40% water (with 0.1% formic acid).[9][10] Formic acid helps to sharpen peaks by protonating any free silanols on the column and ensuring acidic/phenolic compounds are in a single protonation state.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to a UV maximum of the analyte, typically around 288 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[9]
-
System Suitability: Inject a standard solution five times to ensure system precision (Relative Standard Deviation of the main peak area should be <2%).
-
Analysis: Inject the prepared sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram from the void volume until the main peak has fully eluted and the baseline is stable. Calculate the purity by dividing the area of the main this compound peak by the total area of all integrated peaks and multiplying by 100.[8]
-
Chapter 4: Orthogonal Verification: Beyond a Single Method
True scientific trustworthiness comes from orthogonal verification—using multiple, distinct analytical techniques to confirm a result. A high purity value from HPLC is compelling, but it is rigorously confirmed when supported by spectroscopic and physical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Purity
NMR spectroscopy is unparalleled for structural confirmation and can provide quantitative purity information (qNMR) when an internal standard is used.[7] Its primary role is to confirm that the main peak seen in the HPLC is, in fact, the correct compound and to identify structurally related impurities.
-
¹H NMR: Provides a unique fingerprint. Key signals for this compound in CDCl₃ include the methoxy singlet (~3.8 ppm), aromatic protons on both rings (6.5-7.8 ppm), and a characteristic downfield singlet for the hydrogen-bonded hydroxyl proton (>12 ppm). The absence of signals corresponding to starting materials (e.g., the distinct aromatic pattern of 4-methoxyphenol) is a strong indicator of purity.
-
¹³C NMR: Confirms the carbon skeleton. The most diagnostic signal is the benzophenone carbonyl carbon, which is highly deshielded and appears far downfield, typically between 190-200 ppm.[11][12][13]
Detailed Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from approximately -1 to 14 ppm to capture all signals, including the downfield hydroxyl proton.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all signals and compare the chemical shifts and coupling patterns to known literature values or spectral predictions to confirm the structure. Scrutinize the baseline for small peaks that may represent impurities.
Melting Point Analysis: A Classic Physical Check
The melting point is a simple yet effective physical measurement of purity. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range. For this compound, a sharp melting range close to the literature value of 62-65 °C is indicative of high purity.
Chapter 5: Comparative Guide: Selecting the Right Purity Assay
No single technique provides all the answers. The choice of method depends on the specific question being asked—from a quick qualitative check to a certified quantitative value.
Decision-Making Framework for Purity Analysis
Caption: A decision tree for selecting the appropriate purity analysis method.
Table 3: Comparative Summary of Key Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[7] | Quantitative purity (% area), presence of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available.[8] | Requires chromophore; co-eluting impurities can be missed; % area is not absolute purity. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, impurity identification. | Provides detailed structural information; can be made quantitative (qNMR) for absolute purity.[14][15] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| GC-MS | Separation by boiling point and mass-to-charge ratio.[8] | Identification of volatile impurities and by-products. | Excellent for residual solvent analysis; mass spectrum provides definitive identification.[16][17] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[17][18] |
| Melting Point | Temperature of solid-to-liquid phase transition. | Physical indicator of purity. | Fast, inexpensive, requires minimal sample. | Not quantitative; insensitive to small amounts of impurities; not for amorphous solids. |
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted process that demands a thoughtfully designed, orthogonal approach. While HPLC provides the benchmark for quantitative purity, its findings must be contextualized and confirmed with structural data from NMR and fundamental physical properties like melting point. By integrating these techniques, researchers can build a comprehensive and self-validating purity profile, ensuring the integrity of their material and the reliability of their scientific outcomes.
References
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available at: [Link]
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Determination of Phenolic Compounds from Wine Samples by GC/MS System. IntechOpen. Available at: [Link]
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Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis Online. Available at: [Link]
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GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate. Available at: [Link]
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2-Benzyl-4-methoxyphenol | C14H14O2 | CID 611778. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]
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Ketones. OpenOChem Learn. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. Oregon State University. Available at: [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Wiley Online Library. Available at: [Link]
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Mnova qNMR - Purity Determination (22nd May 2013). YouTube. Available at: [Link]
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4-Methoxyphenol. OSHA. Available at: [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]
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4-Methoxyphenol | C7H8O2 | CID 9015. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry. Available at: [Link]
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Preparation of 4-methoxyphenol. PrepChem.com. Available at: [Link]
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Phenol, 2-methoxy-4-propyl-. NIST WebBook. Available at: [Link]
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2-Methoxy-4-vinylphenol. NIST WebBook. Available at: [Link]
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2-(hydroxy-pyridin-2-ylmethyl)-4-methoxyphenol. ChemSynthesis. Available at: [Link]
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Navigating Ligand-Receptor Interactions: A Guide to the Cross-Reactivity of 2-Benzoyl-4-Methoxyphenol in Biological Assays
For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. The potential for a compound to engage with unintended targets, a phenomenon known as cross-reactivity, can lead to misleading results and unforeseen biological effects. This guide provides an in-depth analysis of the potential cross-reactivity of 2-benzoyl-4-methoxyphenol, a compound belonging to the benzophenone class of chemicals, which are widely used as UV filters in sunscreens and other personal care products.[1][2]
While direct experimental data on this compound is limited in publicly available literature, its structural similarity to other benzophenone derivatives with well-documented biological activities allows for informed predictions and provides a strong rationale for the experimental validation outlined herein. This guide will compare the anticipated cross-reactivity of this compound with its structural analog, benzophenone-2 (BP-2), a known endocrine disruptor, and the endogenous estrogen, 17β-estradiol (E2).[3][4][5]
The Specter of Endocrine Disruption: Why Cross-Reactivity Matters
The following diagram illustrates the general mechanism of estrogenic endocrine disruption, a pathway potentially shared by this compound.
Caption: Mechanism of Estrogenic Endocrine Disruption.
Comparative Analysis: Predicting the Behavior of this compound
Based on the documented activities of structurally similar benzophenones, we can hypothesize the cross-reactivity profile of this compound in key biological assays.
| Compound | Structure | Predicted Estrogenic Activity | Rationale for Prediction |
| This compound | Moderate | The presence of a phenolic hydroxyl group and a methoxy group on the benzoyl ring are common features in estrogenic compounds. Its structural similarity to BP-2 suggests potential binding to the estrogen receptor. | |
| Benzophenone-2 (BP-2) | High | Extensive in vitro and in vivo studies have confirmed that BP-2 exhibits significant estrogenic activity by binding to both ERα and ERβ.[3][4][5] | |
| 17β-Estradiol (E2) | Very High (Endogenous Ligand) | As the primary female sex hormone, E2 is the natural ligand for the estrogen receptor and serves as the positive control in estrogenicity assays. |
Experimental Validation: A Multi-tiered Approach to Assessing Cross-Reactivity
The following workflow diagram illustrates the proposed experimental approach.
Caption: Proposed Experimental Workflow for Assessing Cross-Reactivity.
Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.[13][14] A high binding affinity indicates a strong potential for estrogenic activity.
Protocol: Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol [13][15]
I. Preparation of Rat Uterine Cytosol
-
Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Add dithiothreitol immediately before use.
-
Use uteri from female rats ovariectomized 7-10 days prior.
-
Homogenize the uterine tissue in ice-cold TEDG buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).
-
Determine the protein concentration of the cytosol.
II. Competitive Binding Assay
-
In assay tubes, combine rat uterine cytosol (50-100 µg protein), a fixed concentration of [³H]-17β-estradiol (0.5-1.0 nM), and varying concentrations of the test compound (this compound) or unlabeled 17β-estradiol (for standard curve).
-
Incubate the mixture to allow for competitive binding.
-
Separate the receptor-bound [³H]-17β-estradiol from the unbound ligand using a method like hydroxylapatite (HAP) precipitation.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).
Cell-Based Reporter Gene Assay: T47D-KBluc Assay
This assay utilizes a human breast cancer cell line (T47D) that has been stably transfected with a reporter gene (luciferase) under the control of estrogen-responsive elements (EREs).[16][17] When an estrogenic compound binds to the ER in these cells, it activates the transcription of the luciferase gene, leading to the production of light that can be quantified.[18][19][20]
Protocol: T47D-KBluc Estrogen Reporter Gene Assay [16][20]
I. Cell Culture and Maintenance
-
Culture T47D-KBluc cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.
-
Prior to the assay, switch the cells to a withdrawal medium containing dextran-coated charcoal-stripped fetal bovine serum to remove any residual estrogens.
II. Assay Procedure
-
Seed the T47D-KBluc cells into a 96-well plate.
-
After cell attachment, expose the cells to varying concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.
-
Incubate for a specified period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle control and determine the EC50 (the concentration that elicits a half-maximal response).
Interpreting the Data and Avoiding Pitfalls
A positive result in these assays—demonstrated by a low IC50 in the binding assay and a low EC50 in the reporter gene assay—would strongly suggest that this compound possesses estrogenic activity and can cross-react with the estrogen receptor.
It is crucial to be aware of potential assay interference that can lead to false-positive or false-negative results in high-throughput screening.[21][22][23][24][25] For instance, some compounds can interfere with the detection technology itself, such as by possessing intrinsic fluorescence or by inhibiting the luciferase enzyme in reporter assays.[22] Therefore, appropriate counter-screens and orthogonal assays are essential for validating any observed activity.
Conclusion and Future Directions
While direct evidence for the cross-reactivity of this compound is not yet abundant, its structural relationship to known endocrine-disrupting benzophenones provides a solid foundation for hypothesizing its potential to interact with the estrogen receptor. The experimental framework provided in this guide offers a robust and validated approach for researchers to definitively assess this potential cross-reactivity.
The findings from such studies will be invaluable for regulatory agencies and manufacturers in evaluating the safety of this compound in consumer products. Furthermore, a deeper understanding of the structure-activity relationships within the benzophenone class will aid in the design of safer and more specific UV filters in the future.
References
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Schlecht, C., et al. (2004). A dose-response study on the estrogenic activity of benzophenone-2 on various endpoints in the serum, pituitary and uterus of female rats. Toxicology, 205(1-2), 95-103. [Link]
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Fang, H., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(8), 723-729. [Link]
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Endocrine Disruptor Lists. (n.d.). Benzophenone-2 (BP-2). Retrieved from [Link]
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Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]
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Seidlova-Wuttke, D., et al. (2004). Pure estrogenic effect of benzophenone-2 (BP2) but not of bisphenol A (BPA) and dibutylphtalate (DBP) in uterus, vagina and bone. Toxicology, 205(1-2), 105-112. [Link]
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Le-Bail, J. C., et al. (2001). In vitro test systems for the evaluation of the estrogenic activity of natural products. Planta Medica, 67(5), 381-387. [Link]
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Wang, L., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 154, 106583. [Link]
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ResearchGate. (2024). Integrated Approaches to Testing and Assessment of Benzophenone Compounds on Endocrine Disruption. [Link]
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Bauer, M., et al. (2023). The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Wilson, V. S., et al. (2004). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 81(1), 69-79. [Link]
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Bermudez, D. S., et al. (2012). A Demonstration of the Uncertainty in Predicting the Estrogenic Activity of Individual Chemicals and Mixtures From an In Vitro Estrogen Receptor Transcriptional Activation Assay (T47D-KBluc) to the In Vivo Uterotrophic Assay Using Oral Exposure. Toxicological Sciences, 125(2), 393-403. [Link]
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Dahlin, J. L., et al. (2016). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ACS Chemical Biology, 11(10), 2845-2853. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. [Link]
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Saravanakumar, K., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 9(5), 568. [Link]
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Baell, J. B., & Nissink, J. W. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 7(7), 1143-1146. [Link]
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Nakai, M., et al. (2015). Effects of maternal and lactational exposure to 2-hydroxy-4-methoxybenzone on development and reproductive organs in male and female rat offspring. Reproductive Toxicology, 57, 14-22. [Link]
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Saravanakumar, K., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 9(5), 568. [Link]
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Rampa, A., et al. (2014). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 18(1), 52-61. [Link]
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Giraudel, J. L., et al. (2013). In chemico evaluation of prohapten skin sensitizers: behavior of 2-methoxy-4-(¹³C)methylphenol in the peroxidase peptide reactivity assay (PPRA) as an alternative to animal testing. Toxicology in Vitro, 27(6), 1765-1774. [Link]
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Ebo, D. G., et al. (2019). Assessing cross-reactivity to neuromuscular blocking agents by skin and basophil activation tests in patients with neuromuscular blocking agent anaphylaxis. Clinical and Experimental Allergy, 49(10), 1365-1374. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzoyl-4-Methoxyphenol
Welcome to your comprehensive guide on the safe handling of 2-benzoyl-4-methoxyphenol (also known as Oxybenzone, CAS 131-57-7). As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand the principles that make them effective, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a widely used UV absorber, but its utility in research and development comes with a responsibility to manage its inherent hazards.[1] A thorough understanding of its risk profile is the foundation of effective personal protective equipment (PPE) selection and safe handling procedures.
1.1. Health Hazards This compound is classified as hazardous and presents multiple routes of potential exposure and harm.[2]
-
Dermal and Ocular: It is known to cause skin irritation and may lead to allergic skin reactions (skin sensitization) upon repeated contact.[1][2][3][4][5][6][7] Direct contact with the eyes will cause serious eye irritation.[2][3][4][5][6][7]
-
Respiratory: Inhalation of dust may cause respiratory tract irritation.[1][5][7]
-
Systemic and Long-Term Effects: Some data suggests it may cause central nervous system effects, and it is suspected of being a carcinogen.[8][9]
1.2. Physicochemical Hazards
-
Combustibility: As a solid powder, it is combustible and can form explosive dust-air mixtures if dispersed in sufficient concentration.[2][3] Fine dust dispersed in the air presents an ignition risk.[2]
-
Reactivity and Stability: It is sensitive to light, which can cause degradation.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9][10]
1.3. Environmental Hazards this compound is harmful to aquatic life with long-lasting effects, making proper disposal critical to prevent environmental release.[2][3][4]
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision grounded in the hazards identified above. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Tightly fitting chemical safety goggles are required to protect against dust particles and splashes.[11][12] A face shield should be worn over goggles to protect the entire face.[5][11][12] All eye and face protection must be ANSI Z87.1 compliant (US) or EN 166 (EU) certified.[2][5][12] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[11] Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[12][13] |
| Body | Chemical-Resistant Lab Coat or Coveralls | A fully buttoned, long-sleeved lab coat or chemical-resistant coveralls are mandatory to protect skin from accidental contact.[5][11][14] For tasks with a higher risk of splashes or significant dust generation, a complete chemical-resistant suit is advisable.[5] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is essential when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][9] A minimum of an N95-rated particulate respirator is required. For higher concentrations or in case of spills, a full-face respirator with organic vapor/particulate cartridges offers superior protection.[11] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Footwear must cover the entire foot; sandals or perforated shoes are strictly prohibited.[13] The material should be non-porous and resistant to chemicals.[13][15] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.
3.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to contain dust and vapors.[16]
-
Ventilation: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[2][8]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are within reach.
3.2. Handling and Weighing Procedure
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Container Handling: Keep the chemical container tightly closed when not in use.[2][3][10] Since the compound is light-sensitive, store it in a light-resistant container.[2][9]
-
Avoid Dust Generation: When transferring or weighing the powder, do so carefully to minimize the creation of airborne dust.[3][9][10][17] Use a spatula for transfers and weigh on a tared weigh boat within the fume hood.
-
Cleaning: After handling, decontaminate the work surface and any equipment used.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][5][9][12][17] Do not eat, drink, or smoke in the work area.[2][4][8]
Spill and Disposal Plan: Managing Contingencies and Waste
Accidents happen. A well-defined plan for spill response and waste disposal is a non-negotiable part of laboratory safety.
4.1. Accidental Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Assess and Secure: From a safe distance, assess the extent of the spill. Ensure the area is well-ventilated. Remove all sources of ignition.[18]
-
Don Appropriate PPE: If you are trained to handle the spill, don the appropriate PPE, including respiratory protection.
-
Contain and Clean:
-
For small powder spills, gently dampen the material with 60-70% ethanol to prevent it from becoming airborne.[18]
-
Carefully sweep or scoop the dampened material into a clearly labeled, sealable hazardous waste container.[3][18]
-
Use absorbent paper dampened with ethanol to wipe the spill area, placing the used paper into the same waste container.[18]
-
-
Decontaminate: Wash the spill area with a soap and water solution.[18]
Spill Response Workflow Diagram
Caption: Workflow for the safe response to a this compound spill.
4.2. Waste Disposal Protocol
-
Classification: All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[16][19]
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[16] The label must include the full chemical name: "this compound" and the associated hazards.
-
Segregation: Do not mix this waste with incompatible chemicals.[16]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[2][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][16]
First Aid Measures: Immediate Actions for Exposure
Should an exposure occur despite precautions, immediate and correct first aid is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4][5][8]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. Remove and launder contaminated clothing before reuse.[2][3][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][8][10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][3][4][5]
Your commitment to these detailed protocols is a direct investment in the safety of yourself, your colleagues, and the integrity of your scientific pursuits.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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ChemBK. (n.d.). 2-Benzoyl-5-methoxyphenol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 4-METHOXYPHENOL. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




